Methyl 6-chloro-4-hydrazinonicotinate
Description
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Properties
IUPAC Name |
methyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-7(12)4-3-10-6(8)2-5(4)11-9/h2-3H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNDGPGOEXUBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670651 | |
| Record name | Methyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65973-40-2 | |
| Record name | Methyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-chloro-4-hydrazinonicotinate: Properties, Synthesis, and Applications in Modern Drug Discovery
This technical guide offers a comprehensive overview of Methyl 6-chloro-4-hydrazinonicotinate, a heterocyclic compound of increasing interest to researchers and professionals in the fields of medicinal chemistry and drug development. While direct literature on this specific molecule is limited, this document provides a robust, inferred profile based on well-established principles of organic chemistry and extensive data from closely related analogues. We will delve into its core chemical properties, propose a logical synthesis pathway, predict its spectral characteristics, and explore its potential applications as a versatile building block in the creation of novel therapeutics.
Core Chemical Properties and Structural Features
This compound (CAS Number: 65973-40-2) is a substituted pyridine derivative. Its structure incorporates a pyridine ring, a methyl ester, a chlorine atom, and a hydrazine group, bestowing upon it a unique combination of chemical reactivity and potential for biological interactions.
The presence of both nucleophilic (hydrazine) and electrophilic (the chlorinated pyridine ring) centers, along with a modifiable ester group, makes it a highly valuable scaffold in synthetic chemistry. The chlorine atom at the 6-position and the hydrazine at the 4-position of the pyridine ring are key determinants of its reactivity and potential for further functionalization.
| Property | Predicted Value/Information | Source |
| CAS Number | 65973-40-2 | [1][2] |
| Molecular Formula | C₇H₈ClN₃O₂ | [1][2] |
| Molecular Weight | 201.61 g/mol | [1][2] |
| IUPAC Name | methyl 6-chloro-4-hydrazinopyridine-3-carboxylate | Inferred |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred |
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be conceptualized starting from commercially available Methyl 4,6-dichloronicotinate. The synthesis is a two-step process involving a selective nucleophilic aromatic substitution.
Synthesis Workflow
Sources
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-chloro-4-hydrazinonicotinate
Introduction: The Significance of the Hydrazinonicotinate Scaffold
Methyl 6-chloro-4-hydrazinonicotinate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a hydrazine moiety, a chloro substituent, and a methyl ester group, each contributing to its potential as a versatile building block for the synthesis of more complex molecules. The hydrazinonicotinamide (HYNIC) core, in particular, has been widely utilized as a bifunctional linker for the development of radiopharmaceuticals, highlighting the importance of this class of compounds.[1][2] The presence of multiple reactive sites allows for facile derivatization, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents. Hydrazones derived from hydrazides have demonstrated a wide array of pharmacological activities, including antibacterial and cytotoxic potential.[3][4][5] This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques crucial for its thorough characterization, ensuring its suitability for downstream applications in research and development.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is predicated on the principles of nucleophilic aromatic substitution. The following protocol outlines a reliable method for its preparation, emphasizing safety and procedural integrity.
Experimental Protocol
Materials:
-
Methyl 6-chloro-4-fluoronicotinate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 6-chloro-4-fluoronicotinate (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (30 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Phase Separation: Allow the layers to separate. Collect the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a pure solid.
Causality Behind Experimental Choices
-
Choice of Starting Material: Methyl 6-chloro-4-fluoronicotinate is an ideal precursor due to the high electronegativity of the fluorine atom, which activates the C4 position of the pyridine ring towards nucleophilic attack by hydrazine.
-
Excess Hydrazine: A molar excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to drive the reaction to completion.
-
Solvent: Ethanol is a suitable solvent as it readily dissolves both reactants and is relatively inert under the reaction conditions. Its boiling point allows for a convenient reflux temperature.
-
Aqueous Work-up: The use of saturated sodium bicarbonate solution is to neutralize any acidic byproducts and to remove any unreacted hydrazine.
-
Drying Agent: Anhydrous magnesium sulfate is an efficient drying agent for removing residual water from the organic phase.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₈ClN₃O₂ |
| Molecular Weight | 201.61 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 65973-40-2 |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the hydrazine group, and the protons of the methyl ester. The chemical shifts (δ) are typically reported in parts per million (ppm). The expected signals would be: a singlet for the methyl ester protons (around 3.9 ppm), signals for the two hydrazine protons which may be broad and exchangeable with D₂O, and two singlets or doublets for the aromatic protons on the pyridine ring.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbon atoms of the pyridine ring.
2. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) to look for include:
-
N-H stretching vibrations from the hydrazine group (typically in the range of 3200-3400 cm⁻¹).
-
C=O stretching vibration of the ester group (around 1700-1730 cm⁻¹).
-
C=N and C=C stretching vibrations of the pyridine ring (in the fingerprint region, 1400-1600 cm⁻¹).
-
C-Cl stretching vibration (typically below 800 cm⁻¹).
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Electron Impact (EI-MS): This technique is likely to show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (201.61). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Logical Structure of the Target Molecule
Caption: Chemical structure of this compound.
Conclusion: A Versatile Intermediate for Drug Discovery
This guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of the analytical methods required for its characterization. The presented synthetic route is robust and relies on well-established chemical principles. The characterization data, when properly acquired and interpreted, provide a definitive confirmation of the compound's identity and purity. As a versatile chemical intermediate, this compound holds significant promise for the development of novel small molecules with potential therapeutic applications.[8] Its utility as a scaffold for creating diverse chemical libraries makes it a valuable asset in the ongoing efforts of drug discovery and development.
References
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Hydrazinonicotinamide (hynic) derivatives for synthesis of... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed. Available from: [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC - NIH. Available from: [Link]
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Synthesis of new isonicotinic hydrazide (HIN) derivatives. - ResearchGate. Available from: [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. Available from: [Link]
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Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH; S-HyNic) - Molecular Targeting Technologies. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Di-tert-butyl-4-methylphenol (BHT)
A Note on Chemical Identification: This guide focuses on the compound commonly known as Butylated Hydroxytoluene (BHT), with the IUPAC name 2,6-Di-tert-butyl-4-methylphenol and CAS Number 128-37-0. The initially provided CAS Number 65973-40-2 did not correspond to a readily available substance, and it is presumed that the intended subject of this guide is the widely used antioxidant, BHT.
Introduction
2,6-Di-tert-butyl-4-methylphenol, or BHT, is a synthetic phenolic antioxidant extensively utilized across the pharmaceutical, food, and materials industries to prevent oxidative degradation.[1] Its function as a free-radical scavenger makes it a critical component in the stabilization of drugs, excipients, and other organic materials. For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of BHT are paramount for quality control, stability testing, and formulation development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of BHT. We will delve into the interpretation of the spectral data and provide field-proven protocols for data acquisition, offering a comprehensive resource for the definitive characterization of this important compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For BHT, both ¹H and ¹³C NMR are employed to confirm its unique molecular architecture.
¹H NMR Spectroscopy of BHT
The ¹H NMR spectrum of BHT is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. The key to interpreting this spectrum lies in understanding how the molecular symmetry results in chemically equivalent protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.98 | Singlet | 2H | Aromatic protons (Ar-H) |
| ~5.01 | Singlet | 1H | Hydroxyl proton (-OH) |
| ~2.27 | Singlet | 3H | Methyl protons (-CH₃) |
| ~1.43 | Singlet | 18H | tert-butyl protons (-C(CH₃)₃) |
Note: Chemical shifts can vary slightly depending on the solvent used.[2]
Expert Insights: The observation of singlets for all proton signals is a direct consequence of the absence of adjacent, non-equivalent protons, a phenomenon known as a lack of spin-spin coupling. The two tert-butyl groups and the two aromatic protons are chemically equivalent due to the molecule's C₂ᵥ symmetry. The hydroxyl proton signal can sometimes be broad and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding effects.[3][4] A "D₂O shake" experiment can be performed to confirm the assignment of the -OH peak; upon addition of a drop of deuterium oxide, the hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.[5]
¹³C NMR Spectroscopy of BHT
The proton-decoupled ¹³C NMR spectrum of BHT provides a count of the unique carbon environments in the molecule. Again, the symmetry of BHT simplifies the spectrum.
| Chemical Shift (ppm) | Assignment |
| ~151.8 | C-OH (aromatic carbon attached to hydroxyl) |
| ~135.5 | C-CH₃ (aromatic carbon attached to methyl) |
| ~125.2 | C-H (aromatic carbons) |
| ~34.1 | Quaternary carbon of tert-butyl groups |
| ~31.7 | Methyl carbons of tert-butyl groups |
| ~20.8 | Methyl carbon (-CH₃) |
Expert Insights: The downfield chemical shift of the carbon attached to the hydroxyl group (~151.8 ppm) is characteristic of a phenolic carbon. The two tert-butyl groups give rise to two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The symmetry of the molecule results in only one signal for the two aromatic C-H carbons.
Experimental Protocol for NMR Analysis of BHT
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the BHT sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for BHT.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of BHT displays characteristic absorption bands that correspond to its phenolic and alkyl moieties.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3630 | Sharp, Strong | O-H stretch (free hydroxyl) |
| ~2960 | Strong | C-H stretch (sp³ C-H in methyl and tert-butyl groups) |
| ~1485 | Medium | C=C stretch (aromatic ring) |
| ~1235 | Strong | C-O stretch (phenol) |
| ~1155 | Strong | C-H bend (tert-butyl) |
Expert Insights: The sharp, strong absorption around 3630 cm⁻¹ is highly characteristic of a sterically hindered hydroxyl group, as seen in BHT.[6] The bulky tert-butyl groups prevent intermolecular hydrogen bonding, which would otherwise result in a broad O-H stretching band at lower wavenumbers. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of significant aliphatic character.
Experimental Protocol for FT-IR Analysis of BHT
A common and effective method for analyzing solid samples like BHT is the thin solid film method.[7]
-
Sample Preparation:
-
Place a small amount of BHT (a few milligrams) in a small test tube or vial.
-
Add a few drops of a volatile solvent in which BHT is soluble (e.g., methylene chloride or acetone) to dissolve the solid.
-
Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like BHT.[8]
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 220 | Moderate | Molecular ion [M]⁺ |
| 205 | High | [M - CH₃]⁺ |
| 177 | Moderate | [M - C₃H₇]⁺ or [M - CH₃ - C₂H₄]⁺ |
Expert Insights: The molecular ion peak at m/z 220 confirms the molecular weight of BHT (C₁₅H₂₄O).[9] The base peak (most intense peak) in the EI-MS spectrum of BHT is typically observed at m/z 205, corresponding to the loss of a methyl radical (•CH₃) from one of the tert-butyl groups.[10][11] This forms a stable tertiary carbocation. Further fragmentation can occur, leading to other characteristic ions.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS) of BHT
-
Sample Introduction:
-
Dissolve a small amount of BHT in a volatile solvent (e.g., methanol or hexane).
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS). For GC-MS, the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the MS ion source.
-
-
Ionization:
-
In the ion source, the vaporized BHT molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion [M]⁺.
-
-
Mass Analysis and Detection:
-
The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Integrated Spectroscopic Analysis Workflow
The power of these spectroscopic techniques is fully realized when they are used in a complementary fashion to build a complete picture of the molecular structure. The following diagram illustrates a logical workflow for the structural elucidation of BHT.
Caption: Workflow for the structural confirmation of BHT using integrated spectroscopic data.
Conclusion
The spectroscopic characterization of 2,6-Di-tert-butyl-4-methylphenol is a straightforward yet essential process for ensuring its identity and purity in research, development, and manufacturing. By integrating the data from NMR, IR, and MS, a comprehensive and unambiguous structural assignment can be made. This guide has provided the foundational data, interpretive insights, and practical protocols to empower scientists and professionals in their analytical endeavors involving this critical antioxidant. A thorough understanding of these spectroscopic techniques is fundamental to maintaining the high standards of scientific integrity and product quality in the pharmaceutical and allied industries.
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ResearchGate. (n.d.). Fourier-transform infrared (FT-IR) spectra of pure butylated hydroxy anisole (BHA) (A), butylated hydroxytoluene (BHT) (B), and tertiary butylated hydroquinone (TBHQ) (C). Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum showing the fragmentation pattern of (a) the B5 fraction.... Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of control and treated samples of butylated hydroxytoluene. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Ditert-butyl-4-methylphenol - Optional[FTIR] - Spectrum. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butylated Hydroxytoluene. NIST Chemistry WebBook. Retrieved from [Link]
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SciSpace. (n.d.). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of BHT (a). The blue ¹H NMR spectra show the signals of a.... Retrieved from [Link]
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Chemistry Stack Exchange. (2024). What is the difference between 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butyl-4-methylphenol ¹H NMR spectra?. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol. Retrieved from [Link]
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Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
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PubMed. (n.d.). Urinary metabolites of 3,5-di-(1-[¹³C]methyl-1-methylethyl)4-hydroxytoluene (BHT-¹³C) in man. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butylated Hydroxytoluene. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylphenol. Retrieved from [Link].nlm.nih.gov/compound/31404)
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An In-depth Technical Guide to the Solubility of Methyl 6-chloro-4-hydrazinonicotinate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 6-chloro-4-hydrazinonicotinate, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its structural attributes and the fundamental principles of solute-solvent interactions. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate and reproducible determination of its thermodynamic solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of novel compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a cornerstone of pharmaceutical science.[1][2] For an active pharmaceutical ingredient (API), its dissolution characteristics profoundly influence bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[3] Poor solubility can present significant challenges during various stages of drug discovery and development, from initial screening assays to final dosage form manufacturing.[1][3]
This compound (C₇H₈ClN₃O₂, MW: 201.61 g/mol ) is a substituted pyridine derivative, a class of compounds frequently encountered in medicinal chemistry.[4][5] Its structure, featuring a polar hydrazine group, a methyl ester, and a chlorinated pyridine ring, suggests a complex solubility profile that will be highly dependent on the chosen solvent system. Understanding this profile is not merely an academic exercise; it is a prerequisite for any meaningful preclinical and clinical development. This guide will first deconstruct the molecular features of this compound to predict its behavior in various organic solvents and then provide a rigorous methodology for empirical validation.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2][6][7] This principle is governed by the nature and magnitude of intermolecular forces between solute and solvent molecules. For this compound, we can anticipate the following interactions:
-
Hydrogen Bonding: The hydrazino group (-NHNH₂) is a potent hydrogen bond donor and acceptor. The nitrogen atoms on the pyridine ring and the oxygen atoms of the ester group also act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The molecule possesses significant polarity due to the presence of electronegative chlorine, nitrogen, and oxygen atoms, leading to a permanent dipole moment.
-
Van der Waals Forces: These non-specific interactions contribute to the overall solvation energy.
Based on these features, a qualitative solubility prediction can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. A high degree of solubility is anticipated due to strong, favorable interactions with the hydrazino and ester functionalities of the solute.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are strong hydrogen bond acceptors and highly polar. They are expected to be excellent solvents for this compound. Acetonitrile, while polar, is a weaker hydrogen bond acceptor and may exhibit moderate to good solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong dipole-dipole interactions or hydrogen bonds. Consequently, this compound is predicted to have very low solubility in such solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. While they cannot act as hydrogen bond donors, they can participate in dipole-dipole interactions. Moderate solubility is expected.
This predictive analysis provides a logical starting point for solvent selection in experimental studies.
Workflow for Solvent Selection and Solubility Screening
The following diagram illustrates a logical workflow for selecting appropriate solvents and proceeding with solubility determination.
Caption: Logical workflow for solubility assessment.
Quantitative Solubility Data Summary
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Acetonitrile (ACN) | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | Chlorinated | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |
| Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined |
| Hexane | Aliphatic Hydrocarbon | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Thermodynamic Solubility Determination via Isothermal Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[9]
Principle
An excess amount of solid this compound is added to a known volume of the test solvent. The resulting slurry is agitated at a constant temperature for a sufficient duration to ensure that equilibrium is reached. After phase separation, the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Thermostatically controlled orbital shaker or incubator
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)
-
HPLC system with UV detector
-
Validated HPLC method for the quantification of this compound
Step-by-Step Methodology
-
Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is to add approximately 10-20 mg of the compound to each vial.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period. A duration of 24 to 48 hours is typically sufficient to reach equilibrium.[10] It is advisable to conduct a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.[9] Causality Note: The choice of filter material (e.g., PTFE, PVDF) is crucial to prevent adsorption of the analyte, which would lead to an underestimation of solubility. A pre-study to check for analyte binding to the filter is recommended.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically reported in mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Shake-Flask method for solubility determination.
Conclusion
While published quantitative data on the solubility of this compound is scarce, a robust scientific approach allows for both the prediction of its behavior and its empirical determination. The molecular structure strongly suggests high solubility in polar protic and aprotic solvents, with diminishing solubility in less polar environments. For drug development professionals, moving beyond prediction to precise measurement is essential. The provided isothermal shake-flask protocol represents a self-validating and authoritative method to generate the reliable, high-quality solubility data required to advance a compound through the development pipeline. This guide provides both the theoretical foundation and the practical tools necessary for researchers to confidently characterize this, and similar, heterocyclic compounds.
References
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Navigating the Stability and Storage of Methyl 6-chloro-4-hydrazinonicotinate: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an essential resource for researchers, scientists, and drug development professionals on the stability and proper storage conditions for Methyl 6-chloro-4-hydrazinonicotinate (CAS 65973-40-2). In the absence of extensive, publicly available stability data for this specific compound, this document provides a framework based on the chemical characteristics of its functional groups—a chlorinated pyridine ring, a methyl ester, and a hydrazine moiety—and established principles of chemical stability and pharmaceutical quality guidelines.
Chemical Profile and Inherent Stability Considerations
This compound possesses a unique combination of functional groups that dictate its reactivity and potential degradation pathways. Understanding these structural features is paramount to establishing appropriate handling and storage protocols.
-
Hydrazine Moiety: Hydrazines are known to be susceptible to oxidation. This can be catalyzed by exposure to air (oxygen), light, and trace metal ions. The primary degradation pathway would likely involve oxidation of the hydrazine group, potentially leading to the formation of diimide or other oxidized species, which could further react or decompose.
-
Ester Group: The methyl ester is susceptible to hydrolysis, particularly in the presence of moisture and either acidic or basic conditions. Hydrolysis would yield the corresponding carboxylic acid, 6-chloro-4-hydrazinonicotinic acid, and methanol.
-
Chlorinated Pyridine Ring: The chloro-substituted pyridine ring is generally stable but can be susceptible to nucleophilic substitution reactions under certain conditions, although this is less likely to be a primary concern under standard storage conditions compared to oxidation and hydrolysis.
Given these characteristics, the principal environmental factors to control are atmosphere (oxygen), humidity, temperature, and light .
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general laboratory best practices for analogous compounds.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the sensitive hydrazine group.[4] |
| Humidity | Store in a desiccated environment. | Prevents hydrolysis of the methyl ester.[4] |
| Light | Protect from light (Amber vial) | Prevents photo-degradation, a common pathway for nitrogen-containing heterocyclic compounds. |
| Container | Tightly sealed, non-reactive container (e.g., glass). | Prevents exposure to atmospheric moisture and oxygen.[1][2][3] |
For handling, it is advised to work under an inert atmosphere (e.g., in a glovebox) when aliquoting or weighing the compound to minimize exposure to air and moisture. Always use clean, dry spatulas and equipment.
Framework for a Formal Stability Assessment
For applications in drug development or other regulated environments, a formal stability study is essential to define the retest period or shelf life.[5][6] A comprehensive study should be designed in accordance with ICH (International Council for Harmonisation) guidelines.[7][8]
Forced Degradation Studies
Forced degradation (or stress testing) is the first step to identify likely degradation products and pathways. This informs the development of a stability-indicating analytical method.
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is validated, long-term and accelerated studies can be initiated.[5]
| Study Type | Storage Condition | Minimum Duration (for submission) | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the shelf life under normal storage conditions.[5] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Used if significant change occurs in accelerated studies.[5] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate degradation and predict long-term stability.[5] |
A minimum of three batches should be placed on stability to assess batch-to-batch variability.[6][9]
Analytical Methods
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, is crucial. This method must be able to separate the intact this compound from all potential degradation products and accurately quantify its purity and the levels of impurities over time.[6]
Conclusion
While specific, published stability data for this compound is scarce, a robust understanding of its chemical structure allows for the formulation of sound storage and handling procedures. The primary risks to its integrity are oxidation of the hydrazine moiety and hydrolysis of the methyl ester. Therefore, storage in a cold, dry, and inert environment, protected from light, is strongly recommended. For critical applications, researchers should undertake a formal stability study following established ICH guidelines to determine a definitive shelf life and identify any potential degradation products.
References
- Methyl 6-chloronicotinate - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2008, June 23).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 11).
- SAFETY DATA SHEET. (2010, October 18).
- 3.2.P.8.3 Stability Data. (n.d.).
- This compound | 65973-40-2. ChemicalBook. (n.d.).
- 65973-40-2|Methyl 6-chloro-4-hydrazinylnicotinate|BLD Pharm. (n.d.).
- Shelf life evaluation and extrapolation. Q1 Scientific. (2021, March 31).
- GUIDELINE FOR STABILITY DATA. NPRA. (n.d.).
- Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH; S-HyNic). Molecular Targeting Technologies. (n.d.).
- Q 1 E Evaluation of Stability Data. European Medicines Agency (EMA). (n.d.).
- Expiration Dating and Stability Testing for Human Drug Products. FDA. (2014, November 7).
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The Synthetic Versatility of Methyl 6-chloro-4-hydrazinonicotinate: A Technical Guide to its Hydrazine Group Reactivity
This in-depth technical guide explores the reactivity of the hydrazine moiety in Methyl 6-chloro-4-hydrazinonicotinate, a versatile building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing both foundational principles and actionable, field-proven insights into its synthetic transformations. We will delve into the nucleophilic nature of the hydrazine group, its condensation reactions with carbonyl compounds, and its subsequent cyclization to form pharmaceutically relevant heterocyclic scaffolds, particularly the pyrazolo[3,4-b]pyridine core.
Core Principles: Understanding the Reactivity of the Hydrazine Group
The synthetic utility of this compound is primarily dictated by the nucleophilic character of its hydrazine substituent. Hydrazines are known to be alpha-nucleophiles, exhibiting enhanced reactivity compared to simple amines due to the interaction between the adjacent nitrogen atoms.[1] The pyridine ring, being electron-withdrawing, and the presence of a chlorine atom at the 6-position, further modulate the electron density and reactivity of the hydrazine group.
The terminal nitrogen atom of the hydrazine moiety possesses a lone pair of electrons, making it a potent nucleophile that readily attacks electrophilic centers. This inherent nucleophilicity is the cornerstone of its reactivity, enabling a diverse range of chemical transformations.
Hydrazone Formation: A Gateway to Molecular Diversity
The most fundamental reaction of the hydrazine group in this compound is its condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by a small amount of acid.
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like ethanol or methanol are commonly employed as they can solvate the reactants and the transition state, and also participate in the proton transfer steps of the mechanism.
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to drive the equilibrium towards the product by removing the water formed.
Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol provides a general procedure for the synthesis of a hydrazone from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
If no precipitate forms, the reaction mixture can be gently heated to reflux for 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Self-Validating System:
The formation of the hydrazone can be readily monitored by Thin Layer Chromatography (TLC). The product will have a different Rf value compared to the starting materials. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. In the ¹H NMR spectrum, the appearance of a new singlet for the imine proton (-N=CH-) and the disappearance of the aldehyde proton signal are indicative of hydrazone formation.[2]
Intramolecular Cyclization: Constructing the Pyrazolo[3,4-b]pyridine Scaffold
The true synthetic power of this compound is realized in the subsequent cyclization of the intermediate hydrazones. When reacted with 1,3-dicarbonyl compounds or their equivalents, a facile intramolecular cyclization occurs to afford the highly sought-after pyrazolo[3,4-b]pyridine core. This heterocyclic system is a common motif in many biologically active molecules, including kinase inhibitors.
Mechanistic Insights:
The reaction with a 1,3-dicarbonyl compound, such as a β-ketoester, proceeds through the initial formation of a hydrazone with one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack of the pyrazole-like nitrogen onto the second carbonyl group, leading to a cyclized intermediate which then dehydrates to form the aromatic pyrazolo[3,4-b]pyridine ring system. The regioselectivity of the cyclization is determined by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.[3]
Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
This protocol outlines a general procedure for the one-pot synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound and a β-ketoester.
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1.0 eq) and the β-ketoester (1.1 eq) in glacial acetic acid is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether or a mixture of ethanol and water to induce precipitation.
-
The solid product is collected by filtration, washed with the appropriate solvent, and dried.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Trustworthiness of the Protocol:
This one-pot procedure is a well-established method for the synthesis of pyrazolo[3,4-b]pyridines.[3] The acidic conditions of the glacial acetic acid serve both to catalyze the initial hydrazone formation and to promote the subsequent cyclization and dehydration steps. The final product's structure should be rigorously confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and, if possible, by single-crystal X-ray diffraction to unambiguously determine the regiochemistry of the substituents.
Data Presentation: Representative Yields
The yields of pyrazolo[3,4-b]pyridine synthesis are generally good and depend on the nature of the substituents on the 1,3-dicarbonyl compound.
| 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Ethyl acetoacetate | Methyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 75-85 | Adapted from[3] |
| Diethyl malonate | Methyl 6-chloro-3-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 70-80 | Adapted from[3] |
| Acetylacetone | Methyl 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 80-90 | Adapted from[3] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The reactivity of its hydrazine group, particularly in condensation and subsequent cyclization reactions, provides a straightforward and efficient entry into the medicinally important pyrazolo[3,4-b]pyridine scaffold. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this important building block in their drug discovery and development endeavors.
References
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL not available)
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. (URL: [Link])
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Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. (URL: [Link])
- Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine deriv
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Academia.edu. (URL: [Link])
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. (URL: [Link])
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. (URL: [Link])
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (URL: [Link])
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Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed. (URL: [Link])
-
Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. (URL: [Link])
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Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. (URL: [Link])
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. (URL: [Link])
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health. (URL: [Link])
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Methyl 6-chloro-nicotinate. PubMed. (URL: [Link])
-
Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. ResearchGate. (URL: [Link])
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Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. (URL: [Link])
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(PDF) Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. ResearchGate. (URL: [Link])
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-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. (URL: [Link])
-
Sci-Hub: Reactions of 6‐(tert‐Butyl)‐3‐hydrazino‐1,2,4‐triazin‐5(2H)‐one with Carbonyl Compounds. (URL: [Link])
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The Versatile Scaffold: Unlocking the Potential of Methyl 6-chloro-4-hydrazinonicotinate in Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 6-chloro-4-hydrazinonicotinate, a substituted pyridine derivative, has emerged as a molecule of significant interest. Its unique combination of reactive functional groups—a nucleophilic hydrazine, an electrophilic aromatic chloride, and a modifiable methyl ester—positions it as a powerful building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights into its synthesis, reactivity, and utility in the creation of targeted therapeutics and diagnostic agents.
Physicochemical Properties and Synthesis
This compound (CAS 65973-40-2) is a solid with the molecular formula C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol .[1] Its structure features a pyridine ring substituted with a methyl ester at the 3-position, a hydrazine group at the 4-position, and a chlorine atom at the 6-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 65973-40-2 |
| Molecular Formula | C₇H₈ClN₃O₂ |
| Molecular Weight | 201.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and methanol |
The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable dichloronicotinate precursor with hydrazine. A plausible and efficient synthetic route starts from methyl 4,6-dichloronicotinate. The greater electrophilicity of the C4 position in the pyridine ring, activated by the electron-withdrawing ester group and the adjacent nitrogen atom, facilitates selective monosubstitution by hydrazine at this position.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4,6-dichloronicotinate
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine
Procedure:
-
Dissolve methyl 4,6-dichloronicotinate in ethanol in a round-bottom flask.
-
Add triethylamine to the solution to act as a base.
-
Slowly add hydrazine hydrate to the reaction mixture at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Key Applications in Medicinal Chemistry
The strategic placement of three distinct reactive handles on the pyridine scaffold makes this compound a highly valuable intermediate for the synthesis of diverse compound libraries. Two primary areas of application stand out: the development of bioactive hydrazones and the synthesis of bifunctional chelators for radiopharmaceuticals.
A Versatile Precursor for Bioactive Hydrazones
The hydrazine moiety of this compound is a key functional group that readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.
The general reaction to form hydrazones from this compound is straightforward and can be performed under mild conditions, making it amenable to high-throughput synthesis and the generation of large compound libraries.
Caption: General reaction scheme for the synthesis of hydrazones.
The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Hydrazone derivatives have shown promising activity against various bacterial strains. By reacting this compound with a library of substituted aromatic and heterocyclic aldehydes, a diverse set of hydrazones can be synthesized and screened for antibacterial activity. The chloro and ester functionalities on the pyridine ring can be further modified to optimize activity and pharmacokinetic properties.
Hydrazones have also been investigated as potential anticancer agents, acting through various mechanisms such as the inhibition of kinases or the induction of apoptosis. The this compound scaffold can be utilized to generate novel hydrazone-based anticancer compounds. For instance, the chloro group can participate in nucleophilic substitution reactions to introduce different side chains, potentially targeting specific enzymes or receptors involved in cancer progression.
A Building Block for Bifunctional Chelators in Radiopharmaceuticals
The development of target-specific radiopharmaceuticals for diagnostic imaging and therapy is a rapidly growing field in medicine. Bifunctional chelators are essential components of these agents, as they securely bind a radioisotope and are covalently attached to a targeting biomolecule (e.g., a peptide or antibody). Hydrazinonicotinamide (HYNIC) is a widely used bifunctional chelator for the radioisotope Technetium-99m (⁹⁹ᵐTc), which is a workhorse in single-photon emission computed tomography (SPECT) imaging.
This compound is an excellent starting material for the synthesis of HYNIC-based bifunctional chelators. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled to the amino group of a biomolecule. The hydrazine moiety serves as the coordination site for the radioisotope.
Caption: Workflow for synthesizing a HYNIC-based radiopharmaceutical.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Peptide with a free amino group
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Hydrolysis: Dissolve this compound in a mixture of THF and water. Add an aqueous solution of LiOH and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the reaction mixture to precipitate the 6-chloro-4-hydrazinonicotinic acid, which is then filtered and dried.
-
Activation: Dissolve the 6-chloro-4-hydrazinonicotinic acid in anhydrous DMF. Add NHS and EDC and stir the mixture at room temperature for several hours to form the NHS-activated ester.
-
Conjugation: In a separate vial, dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Add the solution of the activated HYNIC ester to the peptide solution and allow the reaction to proceed at room temperature.
-
Purification: Purify the resulting HYNIC-peptide conjugate by preparative HPLC to obtain the desired product.
Future Directions: A Scaffold for Kinase Inhibitor Design
Protein kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is an area of intense research. The this compound scaffold possesses features that make it an attractive starting point for the design of novel kinase inhibitors.
The substituted pyridine core is a common motif in many approved kinase inhibitors. The three reactive sites on the molecule allow for the systematic exploration of chemical space around the scaffold. For example:
-
The hydrazine group can be used to form hydrazones that can interact with the hinge region of the kinase ATP-binding site.
-
The chloro group at the 6-position can be displaced by various nucleophiles to introduce substituents that can target the solvent-exposed region of the kinase.
-
The methyl ester can be converted to an amide library to probe interactions with the ribose pocket.
This "scaffold-based" or "fragment-based" approach allows for the rational design and optimization of potent and selective kinase inhibitors.[2]
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of a wide range of compounds with diverse biological applications. From the generation of libraries of bioactive hydrazones for screening against infectious diseases and cancer to the development of sophisticated bifunctional chelators for targeted radiopharmaceuticals, the potential of this scaffold is extensive. As the demand for novel therapeutics and diagnostics continues to grow, the strategic application of such well-designed chemical starting points will undoubtedly accelerate the pace of drug discovery and development.
References
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79–86. [Link]
Sources
A Comprehensive Technical Guide: Methyl 6-Chloro-4-hydrazinonicotinate as a Versatile Precursor for Heterocyclic Synthesis
Abstract: Methyl 6-chloro-4-hydrazinonicotinate is a highly functionalized pyridine derivative that serves as a powerful and versatile precursor in synthetic organic and medicinal chemistry. Its unique arrangement of reactive sites—a nucleophilic hydrazine group, an electrophilic chloro substituent, and a modifiable ester moiety—makes it an ideal starting material for the construction of a wide array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, with a primary focus on its role in the synthesis of biologically significant pyrazolo[3,4-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causality behind key procedural choices, offering researchers and drug development professionals a practical and authoritative resource for leveraging this key building block.
Section 1: Core Compound Analysis: this compound
Chemical Identity and Physicochemical Properties
This compound (CAS 65973-40-2) is a stable, solid organic compound.[4] Its structure is characterized by a pyridine ring substituted at key positions, which dictates its chemical behavior. The properties outlined below are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 65973-40-2 | [4][5] |
| Molecular Formula | C₇H₈ClN₃O₂ | [4] |
| Molecular Weight | 201.61 g/mol | [4] |
| Appearance | Typically an off-white to pale yellow solid | [6] |
| Functional Groups | Ester, Chloro, Hydrazine, Pyridine | [5] |
Strategic Reactivity: A Multi-faceted Building Block
The synthetic utility of this compound stems from its distinct reactive centers. Understanding these sites is fundamental to designing efficient synthetic routes.
Section 2: Critical Safety and Handling Protocols
Hydrazine derivatives are known for their potential toxicity and require stringent safety measures. While a specific safety data sheet for the title compound is not universally available, data from analogous hydrazinopyridines provides a strong basis for safe handling protocols. [1][2][7]
Hazard Identification and PPE
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. [7]* Irritation: Causes skin and serious eye irritation. [2]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). [1][2] * Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) inspected prior to use. Wear a flame-resistant lab coat. [1] * Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid dust and vapor inhalation. [3]If exposure limits are exceeded, a full-face respirator may be necessary. [2]
-
Handling and Emergency Procedures
| Procedure | Guideline | Citation |
| Handling | Use only in a well-ventilated area, specifically a fume hood. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [1][3] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up. | [2] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. Seek medical attention. | [1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call an ophthalmologist. | [2][6] |
| In Case of Ingestion | Do NOT induce vomiting. Rinse mouth and call a Poison Control Center or doctor immediately. | [1][3] |
Section 3: Synthesis of Fused Pyrazoles: The Gateway to Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anti-tumor properties. [8]The reaction of this compound with a β-dicarbonyl compound is a classic and efficient method for constructing this bicyclic system.
Mechanistic Rationale
This transformation is a variation of the Knorr pyrazole synthesis. The reaction proceeds via a two-stage cyclocondensation mechanism:
-
Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group. The resulting cyclic intermediate subsequently eliminates a molecule of water to form the stable aromatic pyrazole ring.
General Experimental Protocol
This protocol is a representative procedure adapted from literature methods for the synthesis of pyrazolopyridines. [8][9]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask, add the selected 1,3-dicarbonyl compound (1.1 eq).
-
Causality: Acetic acid can act as both a solvent and a catalyst, protonating a carbonyl group to increase its electrophilicity and facilitate the initial attack by the hydrazine.
-
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Expertise: The reaction is often complete within 4-16 hours. The choice of solvent can influence the reaction time and yield.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
Trustworthiness: The formation of a solid product upon cooling is a strong indicator of successful reaction completion.
-
-
Purification: The crude product is often purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure pyrazolo[3,4-b]pyridine derivative. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). [8]
Section 4: Synthesis of Fused Triazoles: AccessingT[1][2][3]riazolo[4,3-a]pyridines
Thet[1][2][3]riazolo[4,3-a]pyridine scaffold is another pharmacologically important heterocycle, with derivatives showing promise as potent and selective c-Met kinase inhibitors for cancer treatment. [10]A facile and atom-economic approach to this system involves the reaction of the hydrazino precursor with aldehydes.
Mechanistic Pathway
This synthesis is a one-pot, multi-step process that capitalizes on the reactivity of the hydrazine group.
-
Hydrazone Formation: The initial step is the rapid condensation of the hydrazinopyridine with an aldehyde to form the corresponding hydrazone.
-
Oxidative Cyclization: The hydrazone intermediate then undergoes an intramolecular oxidative cyclization. An oxidizing agent (which can be atmospheric oxygen or an added reagent) facilitates the removal of two hydrogen atoms, leading to the formation of the stable, aromatic triazole ring.
General Experimental Protocol: One-Pot Synthesis
This protocol is based on efficient, modern methods developed for this class of compounds. [11][12]
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) and a substituted aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Reaction Conditions: Stir the mixture at room temperature. Often, the reaction proceeds smoothly without the need for heating or a catalyst, making it a highly efficient and green procedure. [11] * Expertise: Some protocols may include a mild oxidizing agent like copper(II) chloride or simply stir the reaction open to the air to facilitate the final oxidative step. [12]3. Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-12 hours).
-
Isolation and Purification: The product often precipitates directly from the reaction mixture and can be isolated by simple filtration. The collected solid is washed with cold solvent and dried under vacuum. If necessary, further purification can be achieved by recrystallization.
Section 5: Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone precursor for the synthesis of fused nitrogen-containing heterocycles. Its predictable reactivity and the straightforward nature of the cyclocondensation reactions it undergoes provide reliable and efficient pathways to valuable molecular scaffolds. The pyrazolo[3,4-b]pyridines andt[1][2][3]riazolo[4,3-a]pyridines derived from it are of significant contemporary interest in the field of drug discovery.
Future research will likely focus on expanding the synthetic toolbox by exploring its use in multicomponent reactions, leveraging the remaining chloro and ester functionalities for post-cyclization diversification, and developing novel heterocyclic systems through reactions with a broader range of electrophilic partners. The continued application of this versatile building block will undoubtedly fuel further innovation in the development of new therapeutic agents.
Section 6: References
-
Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2012). ResearchGate. [Link]
-
MATERIAL SAFETY DATA SHEET - 2-Hydrazinopyridine.hydrochloride. Solulink, Inc. [Link]
-
A facile and practical one-pot synthesis oft[1][2][3]riazolo[4,3-a]pyridines. (2014). RSC Advances. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. [Link]
-
A Mild Synthesis ofT[1][2][3]riazolo[4,3-a]pyridines. (2013). ResearchGate. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2022). National Institutes of Health (PMC). [Link]
-
Synthesis and biological evaluation of newt[1][2][3]riazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. (2016). PubMed. [Link]
-
The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. (2021). SpringerLink. [Link]
-
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (2008). National Institutes of Health (PMC). [Link]
-
Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2012). Semantic Scholar. [Link]
-
6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. (2012). ARKAT USA, Inc. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Methyl 6-chloro-nicotinate. (2012). PubMed. [Link]
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- 5. 65973-40-2|Methyl 6-chloro-4-hydrazinylnicotinate|BLD Pharm [bldpharm.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
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- 10. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl 6-chloro-4-hydrazinonicotinate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Methyl 6-chloro-4-hydrazinonicotinate is a substituted pyridine derivative that has emerged as a significant intermediate in the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. Its unique arrangement of a chloro substituent, a hydrazine moiety, and a methyl ester on the pyridine ring provides a versatile scaffold for the construction of fused ring systems, most notably pyrazolo[3,4-b]pyridines. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of novel pharmaceuticals.
Discovery and Historical Context
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in a historical survey of chemical literature, its emergence is intrinsically linked to the broader exploration of substituted nicotinic acids and their derivatives as precursors for pharmacologically active molecules. The development of synthetic methodologies for chloro- and hydrazino-substituted pyridines in the mid to late 20th century laid the groundwork for the preparation of this specific compound. Its utility as a key intermediate became more prominent with the increasing interest in pyrazolo[3,4-b]pyridine cores as privileged structures in drug discovery, particularly for their ability to act as kinase inhibitors and modulators of other biological targets. The commercial availability of this compound, identified by its CAS number 65973-40-2, indicates its established role as a valuable building block for synthetic chemists.[1]
Synthesis of this compound
The most logical and widely practiced synthetic route to this compound involves a nucleophilic aromatic substitution reaction on a di-substituted pyridine precursor. The key starting material is typically methyl 4,6-dichloronicotinate.
Core Synthesis Pathway
The synthesis proceeds via the reaction of methyl 4,6-dichloronicotinate with hydrazine hydrate. The greater reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic attack by hydrazine, compared to the chlorine at the 6-position, drives the regioselectivity of the reaction.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Methyl 4,6-dichloronicotinate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (or other suitable solvent such as methanol or isopropanol)
-
Water
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4,6-dichloronicotinate in a suitable solvent like ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed. The molar ratio of hydrazine hydrate to the starting material is typically in slight excess (e.g., 1.1 to 1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it with cold water and a small amount of cold ethanol to remove any unreacted starting materials and excess hydrazine. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Chemical Properties and Characterization
This compound is a stable crystalline solid at room temperature. Its structure and purity are typically confirmed using a combination of spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₇H₈ClN₃O₂ |
| Molecular Weight | 201.61 g/mol |
| CAS Number | 65973-40-2 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents like DMSO and DMF, sparingly soluble in alcohols, and insoluble in water. |
| ¹H NMR (DMSO-d₆) | Characteristic signals for the aromatic protons, the methyl ester protons, and the hydrazine protons. The aromatic protons will typically appear as singlets in the downfield region. The methyl ester protons will be a singlet around 3.8-4.0 ppm. The hydrazine protons will appear as two distinct signals, a broad singlet for the NH₂ and another for the NH attached to the ring. |
| ¹³C NMR (DMSO-d₆) | Resonances corresponding to the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the methyl carbon of the ester. |
| Mass Spectrometry (ESI-MS) | The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.6, with a characteristic isotopic pattern for the presence of a chlorine atom. |
Applications in Drug Discovery
The primary utility of this compound lies in its role as a precursor for the synthesis of pyrazolo[3,4-b]pyridines. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or a related synthon, followed by cyclization.
Synthesis of Pyrazolo[3,4-b]pyridine Core
The hydrazine moiety of this compound readily reacts with 1,3-dicarbonyl compounds, such as β-ketoesters or diketones, to form a pyrazole ring fused to the pyridine core.
Caption: Formation of the pyrazolo[3,4-b]pyridine scaffold.
This versatile reaction allows for the introduction of a wide range of substituents onto the newly formed pyrazole ring, enabling the generation of large libraries of compounds for biological screening.
Therapeutic Targets of Derived Compounds
Pyrazolo[3,4-b]pyridines derived from this compound have been investigated for their activity against a variety of therapeutic targets, including:
-
Kinases: Many compounds based on this scaffold have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer and inflammation. For example, derivatives have been explored as inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[2]
-
Central Nervous System (CNS) Receptors: The pyrazolopyridine core is also found in molecules targeting CNS receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[2]
-
Antimicrobial Agents: The structural motif has been incorporated into compounds with antibacterial and antifungal properties.[2]
The chlorine atom at the 6-position of the pyridine ring can be further functionalized through cross-coupling reactions, providing an additional point of diversification for the synthesized molecules.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex heterocyclic scaffolds, particularly the pharmacologically relevant pyrazolo[3,4-b]pyridine core. The continued exploration of derivatives of this compound is likely to lead to the discovery of new and improved therapeutic agents for a range of diseases.
References
-
Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(5), 1869-1880. [Link]
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safety and handling precautions for Methyl 6-chloro-4-hydrazinonicotinate
A Guide to the Safe Handling of Methyl 6-chloro-4-hydrazinonicotinate
Executive Summary & Hazard Profile
This document provides in-depth safety and handling protocols for this compound, a heterocyclic compound of interest in pharmaceutical research. Lacking a specific Safety Data Sheet (SDS), this guide synthesizes data from structurally related analogs—namely chlorinated pyridines and hydrazine derivatives—to establish a robust and cautious operational framework.
The primary directive for handling this compound is to assume a high hazard potential. The molecular structure incorporates a chlorinated pyridine ring and a hydrazine functional group. Hydrazine and its derivatives are a class of compounds known for their potential carcinogenicity, high acute toxicity, and ability to be absorbed through the skin[1][2][3][4][5]. The chlorinated pyridine moiety introduces risks of severe skin and eye irritation and the release of toxic fumes (e.g., hydrogen chloride, nitrogen oxides) upon decomposition[6][7][8][9]. Therefore, all operations must be conducted with stringent engineering controls and comprehensive personal protective equipment.
Compound Identification & Physicochemical Properties
Proper identification is the first step in ensuring safe handling.
-
IUPAC Name: Methyl 6-chloro-4-hydrazinopyridine-3-carboxylate
-
Molecular Formula: C₇H₈ClN₃O₂[11]
-
Molecular Weight: 201.61 g/mol [11]
While comprehensive, verified physicochemical data for this specific molecule is limited, the properties of its structural relatives suggest it is a solid at room temperature[8].
| Property | Value / Expected Value | Source / Rationale |
| Appearance | Light yellow solid | Based on data for Methyl 6-chloronicotinate[8] |
| Odor | No data available; may have an ammonia-like odor | Hydrazines are noted for ammonia-like odors[3] |
| Solubility | No data available | Assume low aqueous solubility; test in relevant organic solvents |
| Stability | Stable under recommended storage. Avoid strong oxidizing agents, strong bases, heat, and direct sunlight. | Based on general stability of related compounds[9][12] |
| Decomposition | Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl). | Inferred from chlorinated and nitrogen-containing organics[7][9] |
Comprehensive Hazard Analysis
The risk profile is extrapolated from the hazards posed by its core chemical motifs: a hydrazine derivative and a chlorinated aromatic heterocycle.
Toxicological Profile
-
Acute Toxicity: High acute toxicity should be assumed. Hydrazine derivatives can be toxic via inhalation, ingestion, and dermal absorption[1]. Short-term exposure to hydrazines may cause severe irritation to the respiratory tract, coughing, and wheezing[3][4]. Neurological effects such as dizziness, tremors, and seizures have also been reported[3][4].
-
Dermal & Ocular Hazard: Classified as a presumed skin and severe eye irritant[6][7][8]. Direct contact can cause serious irritation and burns[4]. The hydrazine moiety is readily absorbed through the skin, making dermal contact a significant route of exposure[1].
-
Chronic Toxicity & Carcinogenicity: This is the most significant concern. Many hydrazine compounds are considered potential or known carcinogens[2][3][4]. The International Agency for Research on Cancer (IARC) and the U.S. Department of Health and Human Services (DHHS) have classified hydrazine as a substance that may reasonably be anticipated to be a human carcinogen[5]. Long-term exposure may lead to damage to the liver, kidneys, and central nervous system[3][4].
Reactivity & Incompatibility
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases[9][12][13]. Reactions with oxidizers can be vigorous or explosive.
-
Hazardous Decomposition: Avoid exposing the compound to high heat or fire. Combustion will produce highly toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides[7][9].
Risk Mitigation & Safe Handling Protocols
A multi-layered approach to risk mitigation is mandatory, prioritizing engineering controls, supplemented by rigorous PPE and procedural discipline.
Engineering Controls
-
Primary Containment: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[14][15].
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted safely[15].
-
Designated Area: Establish a designated area within the lab specifically for working with this compound. This area should be clearly marked, and access should be restricted.
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible and regularly tested[14][16].
Personal Protective Equipment (PPE)
The selection of PPE is critical due to the compound's presumed skin and respiratory toxicity.
| Equipment | Specification & Rationale |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves is mandatory. The hydrazine moiety can be absorbed through the skin; double-gloving provides an extra layer of protection against tears and contamination during de-gloving. |
| Eye Protection | ANSI Z87.1-compliant safety goggles are required at all times. A full-face shield must be worn over the goggles when handling larger quantities (>1 g) or during procedures with a high splash risk. |
| Body Protection | A flame-resistant lab coat must be worn and kept fully fastened. For larger scale operations, a chemically resistant apron is recommended over the lab coat. |
| Respiratory | A respirator is typically not required when work is performed within a certified fume hood. However, if there is a potential for exposure outside of the hood (e.g., major spill), a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary. |
Standard Laboratory Handling Workflow
The following workflow is designed to minimize exposure at every step of the handling process.
Caption: Standard workflow for handling this compound.
Emergency & First Aid Procedures
Immediate and correct response to an exposure or spill is critical.
Spill Management
The response to a spill depends on its scale.
Caption: Decision tree for spill response procedures.
For any spill, avoid generating dust[6]. Clean-up should only be performed by trained personnel wearing appropriate PPE, including respiratory protection if outside a fume hood.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[7][8].
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[7][8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[17].
Storage and Waste Disposal
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area[8][9]. Keep away from incompatible materials, heat, and sources of ignition[14][15]. The storage area should be accessible only to authorized personnel.
-
Waste Disposal: All contaminated materials (e.g., excess reagent, contaminated gloves, absorbent materials) must be collected in a designated, sealed, and labeled hazardous waste container. Dispose of contents and container in accordance with all local, state, and federal regulations. Do not dispose of down the drain[7][8].
References
- Apollo Scientific. (2023, July 6).
- Thermo Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2008, June 23).
- MedChemExpress. (n.d.).
- E. M. Semenova, et al. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
- MedChemExpress. (2026, January 1).
- Sigma-Aldrich. (2025, November 11).
- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Hydrazines. NIH Bookshelf.
- EMSL Analytical, Inc. (2021, August 19).
- Thermo Fisher Scientific. (2010, October 18).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.).
- ChemicalBook. (n.d.).
- BLD Pharm. (n.d.).
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
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- Ing. Petr Švec - PENTA s.r.o. (2024, November 26).
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Novel 3,5-Disubstituted Pyrazole-Nicotinates
Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery and development.[1][2] Its remarkable metabolic stability and versatile substitution patterns have enabled the design of a multitude of therapeutic agents across various disease areas, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3][4] Several blockbuster drugs, such as the COX-2 inhibitor Celecoxib, feature a core pyrazole structure, underscoring its clinical and commercial significance.[4][5]
The most reliable and time-honored method for constructing the pyrazole ring is the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[6][7][8] This reaction offers a straightforward and highly efficient route to polysubstituted pyrazoles from readily available starting materials.[9][10]
This application note provides a detailed, field-proven protocol for the reaction of Methyl 6-chloro-4-hydrazinonicotinate [11] with various 1,3-diketones. By leveraging this specific hydrazine, researchers can readily synthesize a novel class of compounds incorporating a pyridine moiety, a structural motif also prevalent in pharmacologically active molecules. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and characterization guidelines.
Reaction Principle: The Knorr Pyrazole Synthesis Mechanism
The reaction proceeds via the classic Knorr pyrazole synthesis pathway. The overall transformation involves the condensation of the hydrazine moiety with the two carbonyl groups of the 1,3-diketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.[5][7]
The mechanism can be broken down into several key steps:
-
Initial Nucleophilic Attack: The reaction typically begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-diketone. In the presence of an acid catalyst, this carbonyl group is protonated, enhancing its electrophilicity.[12]
-
Imine/Enamine Formation: This initial attack leads to a hemiaminal intermediate, which quickly dehydrates to form a hydrazone (an imine).
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This step forms a five-membered ring intermediate, often a hydroxyl-pyrazolidine.[13][14]
-
Dehydration and Aromatization: The final step is the elimination of a water molecule from the cyclic intermediate. This dehydration step is often the rate-determining step and is facilitated by acid.[13] The loss of water results in the formation of a double bond within the ring, leading to the stable, aromatic pyrazole product.
A critical consideration with unsymmetrical 1,3-diketones (where R1 ≠ R3) is regioselectivity . The initial attack can occur at either of the non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[6][9] The selectivity is influenced by the steric and electronic properties of the R1 and R3 substituents on the diketone.[15]
Figure 1: Regioselectivity in the Knorr Pyrazole Synthesis.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
This compound (CAS 65973-40-2)[11]
-
1,3-Diketone (e.g., Acetylacetone, Benzoylacetone, Dibenzoylmethane)
-
Solvent: Glacial Acetic Acid or Ethanol
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer
-
General Protocol for Pyrazole Synthesis
This one-pot protocol is robust and can be adapted for various 1,3-diketones.[16]
Figure 2: Step-by-step experimental workflow for pyrazole synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the 1,3-diketone (1.05-1.1 eq.) followed by the solvent (e.g., glacial acetic acid or ethanol, approx. 5-10 mL per mmol of hydrazine).
-
Scientist's Note: Using a slight excess of the diketone ensures complete consumption of the more valuable hydrazine starting material. Glacial acetic acid serves as both a solvent and an acid catalyst, effectively promoting the final dehydration step.[13]
-
-
Heating: Heat the reaction mixture to reflux (typically 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically eluting with a mixture of hexane and ethyl acetate. The reaction is considered complete upon the disappearance of the limiting reagent (hydrazine). Reaction times can vary from 2 to 12 hours depending on the reactivity of the diketone.
-
Workup - Quenching: Once complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-water.
-
Workup - Neutralization: Carefully neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by either flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Product Characterization
The identity and purity of the synthesized pyrazole derivatives should be confirmed using standard spectroscopic methods.[17][18]
-
¹H and ¹³C NMR: Provides definitive structural information. Expect to see a characteristic singlet for the pyrazole C4-H proton (typically δ 6.0-7.0 ppm) and distinct signals for the substituents and the nicotinate backbone.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
FT-IR Spectroscopy: Shows characteristic vibrational frequencies, such as C=N stretching within the pyrazole ring and the C=O stretch of the ester group.[17]
Exemplary Reactions and Expected Outcomes
The following table summarizes the expected products and hypothetical yields for the reaction of this compound with common 1,3-diketones.
| 1,3-Diketone Substrate | Structure of Diketone (R₁, R₃) | Expected Product Structure | Regioisomer Note | Hypothetical Yield |
| Acetylacetone | R₁ = CH₃, R₃ = CH₃ | Single product (symmetrical diketone) | 85-95% | |
| Benzoylacetone | R₁ = Ph, R₃ = CH₃ | Major regioisomer shown. The nucleophilic attack preferentially occurs at the more electrophilic acetyl carbonyl.[15] | 70-85% | |
| Dibenzoylmethane | R₁ = Ph, R₃ = Ph | Single product (symmetrical diketone) | 80-90% |
Conclusion
The Knorr pyrazole synthesis remains a cornerstone of heterocyclic chemistry, providing a powerful and direct route to valuable molecular scaffolds. The protocol detailed in this application note offers a reliable and adaptable method for synthesizing novel pyrazole-nicotinate hybrids from this compound and various 1,3-diketones. This procedure is designed to be a robust starting point for researchers aiming to generate compound libraries for screening in drug discovery programs, capitalizing on the proven pharmacological importance of the pyrazole core.[1][19]
References
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-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).[Link]
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
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Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.[Link]
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-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.[Link]
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-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]
-
Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.[Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis.[Link]
-
YouTube. (2019). synthesis of pyrazoles.[Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.[Link]
- ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
-
Taylor & Francis Online. (2022). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies.[Link]
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-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.[Link]
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.[Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.[Link]
- Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
-
PubMed Central. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.[Link]
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
-
PubMed. (2006). 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles.[Link]
-
PubMed Central. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.[Link]
- ResearchGate. (n.d.). Cyclocondensation of carbonyl compounds 9–12 with hydrazine derivatives 13.
- Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.
- ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- ResearchGate. (n.d.). Scheme 2. Reactions of hydrazide 6 with 1,3-diketones and aromatic anhydrides.
-
Molecular Targeting Technologies, Inc. (n.d.). Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH; S-HyNic).[Link]
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Application Notes and Protocols for the Synthesis of Pyrazoles from Methyl 6-chloro-4-hydrazinonicotinate and β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug development. Molecules incorporating the pyrazole motif have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antitumor properties.[1][2][3] The well-known non-steroidal anti-inflammatory drug Celecoxib, which selectively inhibits the COX-2 enzyme, prominently features a pyrazole core and exemplifies the therapeutic potential of this heterocyclic system.[4]
The synthesis of substituted pyrazoles is a pivotal task for medicinal chemists. Among the most robust and widely employed methods for constructing the pyrazole ring is the Knorr pyrazole synthesis.[5][6] This classical condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as a β-ketoester, offers a direct and efficient route to a diverse range of pyrazole derivatives.[7][8][9] The reaction's reliability and tolerance for a variety of functional groups make it an invaluable tool in the synthesis of compound libraries for high-throughput screening and lead optimization.
This application note provides a comprehensive guide for the synthesis of a novel class of pyrazole derivatives, starting from Methyl 6-chloro-4-hydrazinonicotinate and various β-ketoesters. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and present a framework for the synthesis of a matrix of pyrazole analogues. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.
Reaction Principle: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward route to pyrazoles and their tautomeric pyrazolone forms.[4][5] The fundamental reaction involves the condensation of a hydrazine with a β-ketoester.[8] The reaction is typically facilitated by an acid catalyst, which protonates one of the carbonyl groups of the β-ketoester, activating it for nucleophilic attack by the hydrazine.[6][7]
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the more reactive ketone carbonyl of the β-ketoester.[5][8] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl. Subsequent cyclization and dehydration lead to the formation of the stable, aromatic pyrazole ring.[5] When using an unsymmetrical β-ketoester, the potential for the formation of two regioisomers exists, depending on which carbonyl group is initially attacked by the substituted nitrogen of the hydrazine.[10]
Visualizing the Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of Methyl 6-chloro-4-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-1-yl)nicotinate
This protocol details the synthesis of a representative pyrazole from this compound and ethyl acetoacetate.
Materials and Reagents:
-
Ethyl acetoacetate
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add ethanol (approximately 10 mL per gram of hydrazine) to the flask, followed by ethyl acetoacetate (1.1 eq). Stir the mixture to ensure homogeneity.
-
Catalyst Addition: Carefully add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete when the starting hydrazine is no longer visible by TLC (typically 2-4 hours).
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel. Shake gently and allow the layers to separate.
-
Workup - Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Workup - Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure pyrazole product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[2][13]
Visualizing the Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow.
Caption: A summary of the experimental workflow.
Versatility of the Synthesis: A Matrix of Potential Pyrazole Products
The described protocol can be extended to a variety of commercially available β-ketoesters to generate a library of novel pyrazole derivatives. The table below outlines a selection of β-ketoesters and the corresponding expected pyrazole products.
| β-Ketoester Starting Material | Structure of β-Ketoester | Expected Pyrazole Product Name | Structure of Pyrazole Product |
| Ethyl acetoacetate | CH₃COCH₂COOEt | Methyl 6-chloro-4-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-1-yl)nicotinate | Image of the product structure |
| Ethyl benzoylacetate | PhCOCH₂COOEt | Methyl 6-chloro-4-(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-1-yl)nicotinate | Image of the product structure |
| Ethyl 4,4,4-trifluoroacetoacetate | CF₃COCH₂COOEt | Methyl 6-chloro-4-(5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-1-yl)nicotinate | Image of the product structure |
| Diethyl 2-acetylmalonate | CH₃COCH(COOEt)₂ | Methyl 6-chloro-4-(4-(ethoxycarbonyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-1-yl)nicotinate | Image of the product structure |
Note: The structures in the table are representative and would be replaced with actual chemical structure images in a formal document.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the β-ketoester. The catalytic amount of acetic acid is crucial; too little may result in a sluggish reaction, while too much can lead to side reactions.
-
Purification Challenges: The polarity of the synthesized pyrazoles can vary significantly based on the substituents from the β-ketoester. It is advisable to perform small-scale trials to determine the optimal solvent system for flash chromatography.
-
Regioisomer Formation: With unsymmetrical β-ketoesters other than acetoacetate derivatives, the formation of regioisomers is a possibility.[10] Careful analysis of the crude reaction mixture by ¹H NMR and purification by chromatography may be necessary to separate the isomers. The regioselectivity can sometimes be influenced by the reaction conditions.
Conclusion: A Gateway to Novel Chemical Entities
The Knorr pyrazole synthesis remains a highly effective and versatile method for the construction of the pyrazole ring system. The protocol detailed herein, utilizing this compound as a key building block, provides a reliable pathway to a novel class of substituted pyrazoles. By systematically varying the β-ketoester component, researchers can rapidly generate libraries of compounds with diverse functionalities, which are essential for exploring structure-activity relationships in drug discovery programs. The inherent stability and rich biological activity profile of the pyrazole scaffold ensure that these newly synthesized molecules will be of significant interest to the broader scientific community.
References
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Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
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National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]
-
Florida State University. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. [Link]
-
National Institutes of Health. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
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Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
Sci-Hub. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. [Link]
-
Wiley Online Library. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Royal Society of Chemistry. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]
-
Rasayan Journal. Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]
-
National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrazoles. A Review. [Link]
-
CSIR-NIScPR. Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. [Link]
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Application Notes and Protocols: Synthesis of Substituted Pyrazoles using Methyl 6-chloro-4-hydrazinonicotinate
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] Their prevalence in drug discovery is attributed to their versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] A key strategy for the synthesis of this important heterocyclic motif is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis.[6][7] This application note provides a detailed protocol for the synthesis of substituted pyrazoles utilizing Methyl 6-chloro-4-hydrazinonicotinate as a key building block. This specific hydrazine derivative is of particular interest as it introduces a functionalized pyridine ring, a common feature in many bioactive molecules.
The protocol herein describes the reaction of this compound with various 1,3-dicarbonyl compounds to yield a library of substituted pyrazoles. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss methods for the characterization and purification of the final products. This guide is intended for researchers and scientists in the field of organic synthesis and drug development, offering practical insights to facilitate the efficient synthesis of these valuable compounds.
Mechanistic Overview: The Knorr Pyrazole Synthesis
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds proceeds via a cyclocondensation reaction.[1][6][7] The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.
The mechanism can be outlined as follows:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the more sterically accessible or electronically favorable carbonyl. Subsequent dehydration leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion, forming a five-membered heterocyclic ring.
-
Dehydration: The resulting intermediate readily undergoes dehydration to eliminate a molecule of water, leading to the formation of the stable, aromatic pyrazole ring.
It is important to note that with unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed, depending on which carbonyl group is initially attacked by the hydrazine.[7] The regioselectivity can be influenced by steric and electronic factors of both reactants, as well as the reaction conditions.
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- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Multi-Component Synthesis of Novel Pyrazolo[3,4-b]pyridine Scaffolds Utilizing Methyl 6-chloro-4-hydrazinonicotinate
Introduction: The Strategic Value of Pyrazolo[3,4-b]pyridines and Multi-Component Reactions
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant therapeutic potential. Molecules incorporating this framework have demonstrated a wide array of biological activities, including roles as kinase inhibitors, anticancer agents, and antimalarials.[1][2] The development of efficient and modular synthetic routes to access libraries of substituted pyrazolo[3,4-b]pyridines is therefore a critical objective for medicinal chemists and drug development professionals.
Multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[3][4] This approach offers significant advantages over traditional linear syntheses, including increased efficiency, reduced waste, and the ability to rapidly generate molecular diversity. This guide provides a detailed exploration of a robust three-component reaction for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines, leveraging the unique reactivity of Methyl 6-chloro-4-hydrazinonicotinate as a key building block.
Core Reaction Principle: A Convergent Three-Component Synthesis
The protocol described herein focuses on a one-pot condensation reaction between this compound, a diverse range of aromatic aldehydes, and an active methylene compound, specifically ethyl cyanoacetate. This reaction proceeds through a cascade of sequential steps, culminating in the formation of the desired fused heterocyclic system. The versatility of this approach allows for the introduction of multiple points of diversity into the final molecule, making it an ideal tool for generating compound libraries for high-throughput screening.
Mechanistic Insights: A Stepwise Annulation Cascade
The underlying mechanism of this transformation is a logical sequence of well-established organic reactions, ensuring a reliable and predictable outcome. The causality behind the reaction sequence is as follows:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and ethyl cyanoacetate. The catalyst facilitates the deprotonation of the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic ethyl 2-cyano-3-arylacrylate intermediate.
-
Michael Addition: The crucial this compound is then introduced. The more nucleophilic terminal nitrogen of the hydrazine moiety undergoes a conjugate Michael addition to the electron-deficient double bond of the acrylate intermediate. This step is highly regioselective and sets the stage for the subsequent cyclization.
-
Intramolecular Cyclization and Aromatization: The newly formed intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen of the hydrazine group onto the nitrile carbon. This cyclization step forms the pyrazole ring. The reaction culminates in a tautomerization and subsequent aromatization, often facilitated by mild oxidation (e.g., by atmospheric oxygen), to yield the stable pyrazolo[3,4-b]pyridine scaffold.[5]
The overall workflow can be visualized as a streamlined process for rapid scaffold generation.
Figure 1: General experimental workflow for the three-component synthesis.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of a representative pyrazolo[3,4-b]pyridine derivative.
Reaction: Synthesis of Methyl 3-amino-6-chloro-4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Materials and Reagents:
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
Ethyl Cyanoacetate
-
This compound
-
Piperidine (Catalyst)
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Procedure:
-
Initial Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and piperidine (0.1 mL) in ethanol (30 mL).
-
Knoevenagel Condensation: Stir the mixture at room temperature for 10 minutes to initiate the condensation.
-
Addition of Hydrazine: Add this compound (2.01 g, 10 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The formation of a new, more polar spot indicates product formation.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired product as a crystalline solid.
Expected Results & Characterization:
The reaction should yield Methyl 3-amino-6-chloro-4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The structure should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Peaks corresponding to aromatic protons, methoxy group, ester methyl group, and amine protons. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. |
Reaction Scope and Optimization
The true power of this MCR lies in its broad applicability. A variety of substituted aromatic and heteroaromatic aldehydes can be employed to generate a diverse library of analogs.
| Entry | Aldehyde | Active Methylene | Product |
| 1 | Benzaldehyde | Ethyl Cyanoacetate | Methyl 3-amino-6-chloro-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 3-Amino-6-chloro-4-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
| 3 | 2-Naphthaldehyde | Ethyl Cyanoacetate | Methyl 3-amino-6-chloro-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
| 4 | 3-Pyridinecarboxaldehyde | Ethyl Cyanoacetate | Methyl 3-amino-6-chloro-4-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
Catalyst and Solvent Selection: While piperidine is an effective basic catalyst, other bases such as triethylamine can also be used.[6] The choice of solvent can influence reaction times and yields; ethanol is generally a good starting point due to its ability to dissolve the reactants and its appropriate boiling point. For less reactive substrates, a higher boiling point solvent like DMF could be considered.[2]
Visualizing the Mechanism
The sequence of bond-forming events in this multi-component reaction can be clearly illustrated.
Figure 2: Simplified reaction mechanism for the three-component synthesis.
Conclusion and Future Directions
The described three-component reaction utilizing this compound offers a highly efficient and versatile platform for the synthesis of novel pyrazolo[3,4-b]pyridine derivatives. The operational simplicity, high yields, and broad substrate scope make this protocol particularly suitable for applications in medicinal chemistry and drug discovery for the rapid generation of compound libraries. The chlorine and ester functionalities on the resulting scaffold provide valuable handles for further synthetic diversification, allowing for extensive structure-activity relationship (SAR) studies.
References
-
Dömling, A. (2004). Multicomponent Reactions. Organic Chemistry Highlights, April 5. Available at: [Link]
-
Kappe, C. O. (2000). Biocatalysis in Multicomponent Reactions. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]
-
El-Emary, T. I. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(8), 3326-3335. Available at: [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4475. Available at: [Link]
-
Karagianni, C. S., & Tsoleridis, C. A. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. Available at: [Link]
- Shi, D., et al. (2010). L-proline as an efficient catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. Chinese Chemical Letters, 21(1), 22-26.
-
Al-Mousawi, S. M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 696. Available at: [Link]
-
Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 1164-1168. Available at: [Link]
-
Ezzati, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12593-12602. Available at: [Link]
Sources
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use of Methyl 6-chloro-4-hydrazinonicotinate in the synthesis of kinase inhibitors
TANK-binding kinase 1 (TBK1) is a non-canonical IKK family kinase that plays a key role in innate immunity and has been implicated in neuroinflammation and oncogenesis. [6][7]Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, with some compounds exhibiting picomolar efficacy. [7]The synthesis again leverages the versatility of the core scaffold, allowing for systematic optimization of substituents at multiple positions to achieve high potency and selectivity. [6][7]
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Methyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol describes the foundational cyclization reaction to form the core scaffold.
Materials:
-
This compound
-
Methyl acetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux
-
Stirring plate with heating
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid (approx. 10-15 mL per gram of starting material). Add methyl acetoacetate (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. A precipitate will often form. If not, slowly pour the reaction mixture into ice-water with stirring to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Drying: Dry the isolated solid under vacuum to yield the title compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Causality: Acetic acid serves as both the solvent and a catalyst for the condensation and subsequent dehydration steps. Heating provides the necessary activation energy for the cyclization to proceed efficiently.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol demonstrates a typical functionalization of the C6-chloro group.
Materials:
-
Methyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (from Protocol 1)
-
Arylboronic acid (e.g., 2,6-dichlorophenylboronic acid) (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the pyrazolopyridine starting material (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (3.0 eq).
-
Solvent Addition: Add the degassed solvent mixture of dioxane and water.
-
Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base (Na₂CO₃) is required to activate the boronic acid for transmetalation. An inert atmosphere prevents the degradation of the catalyst and phosphine ligands.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its straightforward and high-yielding conversion to the 1H-pyrazolo[3,4-b]pyridine core provides medicinal chemists with a robust platform for developing novel therapeutics. The strategic placement of functional handles (the C6-chloro group and the ester) on the resulting scaffold allows for extensive and systematic exploration of structure-activity relationships, leading to the discovery of highly potent and selective inhibitors for a wide range of important kinase targets.
References
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00090] [3][4]2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. National Institutes of Health (NIH), National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5443793/] [5]3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2079020] [6]4. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/34217730/] [7]5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/19628406/] [8]6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH), National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8786095/] [9]7. Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2079020] [10]8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/27/7/2237] [1]9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7938350/]
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- 1. dau.url.edu [dau.url.edu]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Synthesis of Fused Heterocyclic Systems from Methyl 6-chloro-4-hydrazinonicotinate: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of various fused heterocyclic systems starting from the versatile precursor, Methyl 6-chloro-4-hydrazinonicotinate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It aims to deliver not just procedural steps, but also the underlying scientific rationale to empower effective and innovative synthetic strategies.
Introduction: The Significance of Fused Pyridine Heterocycles
Fused heterocyclic compounds containing a pyridine ring are cornerstones in medicinal chemistry and material sciences.[1] Their rigid, planar structures often facilitate efficient interaction with biological targets, leading to a wide spectrum of pharmacological activities.[2] Pyridine-fused heterocycles are integral to numerous FDA-approved drugs, exhibiting applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] The strategic selection of a heterocyclic core is a critical decision in drug design, influencing the molecule's physicochemical properties and therapeutic efficacy.[2] this compound serves as a highly valuable and reactive starting material for the construction of a diverse array of these important fused systems.
The Starting Material: this compound
This compound is a bifunctional molecule possessing two key reactive sites: the hydrazinyl group at the C4 position and the methyl ester at the C3 position of the pyridine ring. The chlorine atom at the C6 position also offers a handle for further functionalization. The nucleophilic hydrazinyl group is the primary site for reactions leading to the formation of fused nitrogen-containing heterocycles.
Preparation of this compound:
This starting material can be synthesized from commercially available precursors. A common route involves the reaction of methyl 6-chloronicotinate with hydrazine hydrate.
Synthetic Pathways to Fused Heterocyclic Systems
The strategic location of the hydrazinyl and ester groups in this compound allows for a variety of cyclization reactions to form different fused heterocyclic systems. This guide will focus on the synthesis of pyrazolo[4,3-c]pyridines and[3][5][6]triazolo[4,3-a]pyridines, two prominent classes of fused pyridine heterocycles with significant biological activities.
Application Note 1: Synthesis of Pyrazolo[4,3-c]pyridin-4-ones
Introduction:
Pyrazolo[3,4-b]pyridines and their isomers are a well-studied class of fused heterocycles with a broad range of biological activities, including their use as kinase inhibitors and anti-inflammatory agents.[3][7] The reaction of a hydrazine derivative with a 1,3-dicarbonyl compound is a classical and efficient method for the construction of a pyrazole ring.[8] In this protocol, we will utilize the cyclocondensation reaction of this compound with a β-ketoester, such as ethyl acetoacetate, to construct the pyrazolo[4,3-c]pyridin-4-one scaffold.
Causality of Experimental Choices:
The hydrazinyl group of this compound acts as a dinucleophile. The more nucleophilic terminal nitrogen of the hydrazine will initially attack one of the carbonyl groups of the β-ketoester. Subsequent intramolecular condensation and cyclization lead to the formation of the stable fused pyrazolopyridinone ring system. The choice of a high-boiling point solvent like glacial acetic acid facilitates the dehydration and cyclization steps.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a pyrazolo[4,3-c]pyridin-4-one derivative.
Detailed Protocol: Synthesis of Methyl 6-chloro-3-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
A precipitate will form upon cooling. If necessary, further precipitation can be induced by the slow addition of cold water.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| Methyl 6-chloro-3-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate | C₁₀H₈ClN₃O₃ | 257.64 | ~85-95 | >250 |
Application Note 2: Synthesis of[3][5][6]Triazolo[4,3-a]pyridines
Introduction:
The[3][5][6]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[9][10] A common synthetic route to this fused system involves the cyclization of a hydrazinopyridine with a one-carbon synthon, such as an orthoester or formic acid.[10] This protocol details the synthesis of a[3][5][6]triazolo[4,3-a]pyridine derivative from this compound using triethyl orthoformate.
Causality of Experimental Choices:
The reaction proceeds through the initial formation of a hydrazono-ether intermediate by the reaction of the hydrazinyl group with triethyl orthoformate. Subsequent intramolecular cyclization with the elimination of ethanol leads to the formation of the aromatic triazole ring. The use of a high temperature (reflux) is necessary to drive the cyclization and elimination steps to completion.
Reaction Mechanism Diagram:
Caption: Reaction mechanism for triazolo[4,3-a]pyridine synthesis.
Detailed Protocol: Synthesis of Methyl 6-chloro-[3][5][6]triazolo[4,3-a]pyridine-8-carboxylate
Materials:
-
This compound
-
Triethyl orthoformate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add an excess of triethyl orthoformate (5-10 equivalents), which will also serve as the solvent.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
The crude product is often a solid residue. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexane) to obtain the pure crystalline product.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic techniques.
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| Methyl 6-chloro-[3][5][6]triazolo[4,3-a]pyridine-8-carboxylate | C₉H₆ClN₃O₂ | 227.62 | ~80-90 | Varies |
References
-
Sharma, A., Saini, S., Saini, S., Sharma, S., Verma, S., & Sharma, M. C. (2024). FUSED HETEROCYCLE COMPOUND OF PYRIDINE: - RECENT ADVANCES IN BIOACTIVE ANTI-INFLAMMATORY DRUG DISCOVERY. European Chemical Bulletin, 13(Regular Issue 03), 57-62. [Link]
-
MDPI. (2023). Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones and Other Diverse Nitrogen-Containing Heterocycles. [Link]
-
MDPI. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4469. [Link]
-
PMC - NIH. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]
-
MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. [Link]
-
JournalsPub. (n.d.). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. [Link]
-
RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
-
PMC - PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
PMC - PubMed Central. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3042. [Link]
-
ResearchGate. (n.d.). A Mild Synthesis of[3][5][6]Triazolo[4,3-a]pyridines. [Link]
-
Sci-Hub. (n.d.). Synthesis of Fused Heterocyclic Ring Systems Related to 6‐Amino‐1,4‐dihydro‐3‐methyl‐1‐phenyl‐4‐thioxothiopyrano [4,3‐c]pyrazole‐7‐carbonitrile. [Link]
-
PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. [Link]
-
RSC Publishing. (n.d.). A facile and practical one-pot synthesis of[3][5][6]triazolo[4,3-a]pyridines. [Link]
-
DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. (n.d.). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]
-
ResearchGate. (2024). FUSED HETEROCYCLE COMPOUND OF PYRIDINE: -RECENT ADVANCES IN BIOACTIVE ANTI-INFLAMMATORY DRUG DISCOVERY. [Link]
-
NIH. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... [Link]
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PubMed. (2018). Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds. [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]
-
TSI Journals. (n.d.). Molecular modeling studies and synthesis of fused heterocyclic compounds with potential inhibitory activities of menthionine synthase catalysed reaction. [Link]
-
ResearchGate. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]
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Catalytic Condensation of Methyl 6-chloro-4-hydrazinonicotinate: A Guide to Synthesis of Pyrazolo[3,4-c]pyridine Scaffolds
Introduction: The Significance of Pyrazolo[3,4-c]pyridines
The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-c]pyridine scaffold has garnered significant attention in medicinal chemistry and drug discovery. This heterocyclic core is a key structural motif in a variety of biologically active compounds. The strategic placement of nitrogen atoms and the overall planar structure of the molecule allow for diverse interactions with biological targets. Methyl 6-chloro-4-hydrazinonicotinate serves as a valuable precursor for the synthesis of this important scaffold, offering multiple points for further chemical modification.
This document provides a comprehensive guide to the catalytic condensation of this compound, focusing on the well-established Knorr pyrazole synthesis and its variations. We will delve into the mechanistic underpinnings of both acid and base-catalyzed pathways, offering detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.
The Knorr Pyrazole Synthesis: A Versatile Tool for Heterocycle Formation
The Knorr pyrazole synthesis is a classical and highly efficient method for the construction of the pyrazole ring.[1][2] The core of this reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3] The versatility of the Knorr synthesis allows for the use of a wide range of substrates and catalytic conditions, making it a cornerstone of heterocyclic chemistry.
Reaction Mechanism: A Tale of Two Pathways
The condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, can be effectively catalyzed by either acids or bases. The choice of catalyst can influence reaction rates and, in some cases, the regioselectivity of the product.
Acid-Catalyzed Mechanism:
Under acidic conditions, the reaction is initiated by the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, which enhances its electrophilicity.[4] The more nucleophilic nitrogen of the hydrazine then attacks this activated carbonyl, leading to the formation of a hydrazone intermediate. Subsequent intramolecular condensation and dehydration yield the aromatic pyrazole ring.
Figure 1: Acid-catalyzed Knorr pyrazole synthesis workflow.
Base-Catalyzed Mechanism:
In the presence of a base, the 1,3-dicarbonyl compound is deprotonated to form a nucleophilic enolate. This enolate can then react with the hydrazine. However, the more common pathway involves the initial formation of a hydrazone, followed by a base-catalyzed intramolecular condensation and dehydration to afford the final pyrazolopyridine product.
Comparative Analysis of Catalytic Conditions
The choice of catalytic system is crucial for the successful synthesis of pyrazolo[3,4-c]pyridines. Below is a summary of common conditions and their implications.
| Catalyst System | Typical Reagents | Solvent | Temperature | Advantages | Disadvantages |
| Acid Catalysis | Acetic Acid, HCl, H₂SO₄ | Ethanol, Methanol, Acetic Acid | Room Temp. to Reflux | Generally good yields, readily available catalysts. | Potential for side reactions, harsh conditions may not be suitable for sensitive substrates. |
| Base Catalysis | Sodium Hydroxide, Sodium Ethoxide, Piperidine | Ethanol, Methanol | Room Temp. to Reflux | Milder conditions for some substrates. | Can promote side reactions like self-condensation of the dicarbonyl compound. |
| Microwave-Assisted | Acid or Base catalyst | Polar solvents (e.g., Ethanol, DMF) | Elevated | Drastically reduced reaction times, often improved yields.[5] | Requires specialized equipment. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of a model pyrazolo[3,4-c]pyridine derivative from this compound and acetylacetone.
Protocol 1: Acid-Catalyzed Condensation using Acetic Acid
This protocol details a standard acid-catalyzed Knorr pyrazole synthesis, which is a robust and widely applicable method.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Reagent Addition: To the stirred solution, add acetylacetone (1.1 eq).
-
Catalyst Addition: Carefully add glacial acetic acid (0.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into ice-cold water. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Methyl 6-chloro-3,5-dimethyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylate.
Protocol 2: Base-Catalyzed Condensation using Sodium Hydroxide
This protocol offers a base-catalyzed alternative, which can be advantageous for substrates sensitive to acidic conditions.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (25 mL).
-
Reagent Addition: Add acetylacetone (1.1 eq) to the solution and stir at room temperature.
-
Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide solution (e.g., 2M, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of acetic acid.
-
Isolation: Reduce the solvent volume in vacuo and add water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of pyrazolo[3,4-c]pyridine derivatives.
Figure 2: General experimental workflow for pyrazolo[3,4-c]pyridine synthesis.
Trustworthiness and Self-Validation
The protocols provided are based on well-established chemical principles and are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the product. The final product can be rigorously characterized by standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity, ensuring the validity of the synthetic procedure.
Conclusion
The catalytic condensation of this compound via the Knorr pyrazole synthesis is a robust and versatile method for accessing the valuable pyrazolo[3,4-c]pyridine scaffold. By understanding the underlying mechanisms and carefully selecting the catalytic conditions, researchers can efficiently synthesize a wide range of derivatives for applications in drug discovery and materials science. The provided protocols offer a solid foundation for further exploration and optimization of this important transformation.
References
- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
-
Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry2008 , 73 (6), 2412–2415. [Link]
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J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
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Katritzky, A. R.; Zhang, S.; Singh, A. K. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc2003 , 2003 (12), 163-171. [Link]
- Surrey, A. R. Name Reactions in Organic Chemistry. Academic Press, 1961.
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Chapman, D.; Hurst, J. Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 11980 , 2398-2403. [Link]
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Fravolini, A.; Schiaffella, F.; Strappaghetti, G. A new route for the preparation of pyrazolo[3,4-c] pyridines. Journal of Heterocyclic Chemistry1979 , 16 (1), 29-31. [Link]
-
Abdel-Aziz, A. A.-M.; El-Subbagh, H. I.; Kunieda, T. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry2012 , 48, 92–96. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
- Angeli, A.; Angelico, F. Sopra alcuni derivati del pirazolo. Gazzetta Chimica Italiana1904, 34, 50.
-
Bedwell, E. V.; da Silva Emery, F.; Clososki, G. C.; Steel, P. G. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances2023 , 13 (51), 35835-35840. [Link]
-
Al-Zaydi, K. M. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2021 , 26 (16), 4992. [Link]
-
Adib, M.; Mohammadi, B.; Ghaffari, S. Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect2024 , 9 (13), e202403569. [Link]
-
ResearchGate. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
-
Organic Syntheses. Acetylacetone. [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
ResearchGate. Scheme 1. Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction. [Link]
-
Sci-Hub. A stepwise mechanism for the uncatalyzed michael addition of acetylacetone to methyl vinyl ketone. [Link]
-
Sci-Hub. 105. The acid condensation of salicylaldehyde with acetylacetone, ethyl acetoacetate, and pyruvic acid. [Link]
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- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]
Protecting Group Strategies for the Hydrazine Moiety of Methyl 6-chloro-4-hydrazinonicotinate: An Application Guide
Introduction
Methyl 6-chloro-4-hydrazinonicotinate is a versatile building block in medicinal chemistry and drug development, featuring a reactive hydrazine moiety that often requires temporary protection during multi-step syntheses. The presence of other functional groups, namely a methyl ester and an aryl chloride, necessitates a careful selection of protecting group strategies to ensure chemoselectivity and high yields. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of suitable protecting group strategies for the hydrazine functionality of this important synthetic intermediate. We will delve into the rationale behind the selection of various protecting groups, provide detailed, step-by-step protocols for their introduction and removal, and discuss their compatibility with the existing functionalities of the molecule.
The primary challenge in manipulating this compound lies in the nucleophilic nature of the hydrazine group, which can interfere with desired transformations at other sites of the molecule. A successful protecting group strategy must reversibly mask the hydrazine's reactivity under a range of reaction conditions while being readily cleavable without affecting the methyl ester or the chloro-substituted pyridine ring. This guide will explore three primary classes of protecting groups: carbamates (Boc and Cbz), acyl derivatives (formyl and trifluoroacetyl), and considerations for orthogonal protection schemes.
Carbamate Protecting Groups: Boc and Cbz
Carbamate-based protecting groups are widely employed for the protection of amines and hydrazines due to their general stability and well-established cleavage methods. The tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups are two of the most common choices.
The tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for protecting hydrazines due to its stability under a wide range of non-acidic conditions and its facile removal with acid. This allows for selective deprotection in the presence of acid-stable functionalities.
The Boc group offers excellent stability towards basic, nucleophilic, and reductive conditions, making it compatible with a variety of subsequent synthetic transformations. Its removal under acidic conditions is typically clean and high-yielding. For this compound, the methyl ester is relatively stable to mildly acidic conditions used for Boc deprotection, minimizing the risk of hydrolysis.[1][2][3]
Workflow for Boc Protection and Deprotection
Sources
Application Note: A Scalable and Regiocontrolled Synthesis of Functionalized Pyrazoles for Pharmaceutical Applications
Introduction: The Enduring Importance of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a diverse array of approved pharmaceuticals and clinical candidates.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a privileged scaffold in modern drug design. This application note provides a comprehensive guide to the scale-up synthesis of substituted pyrazoles, utilizing the robust and well-established Knorr pyrazole synthesis.[4] Specifically, we will detail a scalable protocol for the reaction of Methyl 6-chloro-4-hydrazinonicotinate with a representative β-keto ester, a critical transformation for accessing a range of functionalized pyrazole building blocks for active pharmaceutical ingredient (API) synthesis.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a step-by-step protocol, but also a deep understanding of the underlying chemical principles, safety considerations, and analytical methodologies required for the successful and safe scale-up of this important reaction.
Chemical Theory and Mechanism: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and highly reliable method for the construction of the pyrazole ring system.[4] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-keto ester or a diketone.[5][6][7] The reaction is typically acid-catalyzed and proceeds through a series of well-defined steps, as illustrated below.
Reaction Mechanism
The reaction commences with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.
Caption: General mechanism of the Knorr pyrazole synthesis.
A critical consideration in the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products. The control of regioselectivity is paramount in pharmaceutical synthesis to ensure the desired isomer is produced with high purity.
Scale-Up Synthesis Protocol: Preparation of Methyl 6-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)nicotinate
This protocol details the scale-up synthesis of a model pyrazole derivative from this compound and ethyl acetoacetate. The procedure is designed for a 100-gram scale and incorporates best practices for safety, efficiency, and product quality.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| This compound | >98% | Commercially Available |
| Ethyl acetoacetate | Reagent Grade | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Ethanol, 200 Proof | Anhydrous | Commercially Available |
| Deionized Water | High Purity | In-house |
| 10 L Jacketed Glass Reactor | with overhead stirrer, reflux condenser, and temperature probe | Major Lab Equipment Supplier |
| Heating/Cooling Circulator | for reactor temperature control | Major Lab Equipment Supplier |
| Filtration Funnel and Flask | appropriate for scale | Major Lab Equipment Supplier |
| Vacuum Oven | for drying | Major Lab Equipment Supplier |
Experimental Procedure
-
Reactor Setup and Inerting:
-
Assemble the 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, and temperature probe. Ensure all joints are properly sealed.
-
Inert the reactor by purging with dry nitrogen gas for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
-
Reagent Charging:
-
To the inerted reactor, add ethanol (5 L).
-
With gentle stirring, add this compound (100 g, 0.496 mol).
-
Add glacial acetic acid (2.8 mL, 0.0496 mol) as a catalyst.
-
Begin slow, dropwise addition of ethyl acetoacetate (64.5 g, 0.496 mol) to the stirred solution over a period of 30-45 minutes. The addition is exothermic, and the internal temperature should be monitored and maintained below 40 °C using the cooling circulator.
-
-
Reaction and Monitoring:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78-80 °C).
-
Monitor the progress of the reaction by taking small aliquots every hour and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water (2 L) to the reaction mixture with stirring to precipitate the product.
-
Cool the resulting slurry to 0-5 °C and stir for an additional hour to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with a cold (0-5 °C) mixture of ethanol and water (1:1, 2 x 500 mL).
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield and Purity
-
Yield: 120-135 g (85-95% of theoretical)
-
Purity: >98% (by HPLC)
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces potential hazards that must be carefully managed.[8] A thorough risk assessment should be conducted before commencing any scale-up activity.
-
This compound: This compound is a hydrazine derivative and should be handled with care. Hydrazines are known to be toxic and potentially carcinogenic. Always handle this material in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Exothermic Reaction: The initial condensation reaction is exothermic. Controlled addition of the β-keto ester and efficient cooling are crucial to prevent a thermal runaway.
-
Solvent Handling: Ethanol is flammable. Ensure the reaction is carried out in a well-ventilated area away from ignition sources.
Analytical Methods for Quality Control
Robust analytical methods are essential for ensuring the quality and consistency of the final product.
| Analytical Technique | Purpose | Expected Results |
| HPLC | Purity assessment and reaction monitoring | A single major peak corresponding to the product with an area of >98%. |
| ¹H NMR | Structural confirmation and identification of impurities | Characteristic peaks for the pyrazole and pyridine rings, as well as the methyl and ester groups. |
| ¹³C NMR | Structural confirmation | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Functional group analysis | Characteristic absorption bands for C=O (ester and pyrazolone), C=N, and C-Cl bonds. |
Representative Analytical Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (s, 1H, pyridine-H), 8.10 (s, 1H, pyridine-H), 5.40 (s, 1H, pyrazole-CH), 3.90 (s, 3H, OCH₃), 2.20 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 168.0 (C=O, ester), 160.0 (C=O, pyrazolone), 155.0, 150.0, 145.0, 120.0, 110.0 (pyridine and pyrazole carbons), 95.0 (pyrazole-CH), 53.0 (OCH₃), 15.0 (CH₃).
-
MS (ESI+): m/z = 284.05 [M+H]⁺
Workflow and Logic Diagram
Caption: Workflow for the scale-up synthesis of pyrazoles.
Conclusion
The scale-up synthesis of pyrazoles using this compound is a critical process for the generation of valuable building blocks in drug discovery and development. The protocol and guidelines presented in this application note provide a robust framework for achieving this transformation in a safe, efficient, and controlled manner. By understanding the underlying chemical principles, implementing rigorous safety protocols, and utilizing appropriate analytical techniques, researchers can confidently scale the production of these important heterocyclic compounds.
References
-
Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. ACS Publications. [Link]
-
Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ACS Publications. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. European Journal of Organic Chemistry. [Link]
-
SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES. [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. [Link]
-
Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Wiley Online Library. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journals. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
4-chloro-phenyl)-1-methyl-1H-pyrazole. Organic Syntheses. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. [Link]
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Troubleshooting & Optimization
controlling regioselectivity in pyrazole synthesis with Methyl 6-chloro-4-hydrazinonicotinate
Introduction
The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic chemistry.[1] However, when using an unsymmetrical hydrazine like Methyl 6-chloro-4-hydrazinonicotinate and a nonsymmetrical 1,3-dicarbonyl, the reaction can lead to a mixture of two regioisomeric pyrazoles.[2] This lack of selectivity presents significant challenges in drug discovery and development, where specific isomers are often required for desired pharmacological activity. This guide provides in-depth troubleshooting advice and optimized protocols to help you gain control over the regiochemical outcome of your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. Why is this happening?
A1: This is the most common issue and arises from the two distinct nucleophilic nitrogen atoms in your hydrazine and the two distinct electrophilic carbonyl carbons in your 1,3-dicarbonyl compound. The reaction proceeds through the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons.[3][4] With an unsymmetrical system, two competing pathways exist, as illustrated below.
The hydrazine, this compound, has two different nitrogen atoms:
-
Nα: The terminal NH2 group, which is generally more nucleophilic and less sterically hindered.
-
Nβ: The nitrogen atom directly attached to the electron-deficient pyridine ring, making it less nucleophilic.
The final product distribution depends on a delicate balance of electronic effects, steric hindrance, and the reaction conditions you employ.[2]
Q2: How can I manipulate the reaction pH to favor one isomer?
A2: Adjusting the pH is one of the most powerful tools for controlling regioselectivity. The key is to modify the relative reactivity of the nucleophile (hydrazine) and the electrophile (dicarbonyl).
-
Acidic Conditions (e.g., Acetic Acid, cat. H₂SO₄):
-
Mechanism: Under acidic conditions, the more basic terminal NH₂ group (Nα) of the hydrazine is more likely to be protonated, reducing its nucleophilicity. Concurrently, one of the carbonyl groups of the dicarbonyl compound gets protonated, activating it for attack. The less nucleophilic Nβ atom of the hydrazine may then preferentially attack the more reactive (less sterically hindered or more electronically activated) carbonyl carbon.[5] The dehydration step to form the aromatic pyrazole ring is also acid-catalyzed and typically faster.[6]
-
Outcome: Often leads to the "thermodynamic" product, which is the more stable pyrazole isomer. The reaction generally proceeds faster.
-
-
Neutral or Basic Conditions (e.g., Ethanol, Pyridine):
-
Mechanism: In the absence of acid, the terminal NH₂ group (Nα) remains the most nucleophilic site. It will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl. For instance, in ethyl acetoacetate, the ketone carbonyl is significantly more electrophilic than the ester carbonyl.
-
Outcome: This typically favors the "kinetic" product, resulting from the fastest initial reaction.
-
| Condition | Key Effect | Likely Attacking Nitrogen | Favored Product |
| Acidic | Protonates hydrazine Nα (deactivates) & dicarbonyl C=O (activates). | Nβ (less basic) | Thermodynamic Isomer |
| Neutral/Basic | Hydrazine Nα retains highest nucleophilicity. | Nα (more nucleophilic) | Kinetic Isomer |
Q3: My isomer ratio is still poor. Can the choice of solvent help?
A3: Absolutely. The solvent can dramatically influence regioselectivity, often in ways that complement pH control. While ethanol is a common choice, it often leads to regioisomeric mixtures.[7]
Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can significantly improve regioselectivity.[7]
-
Why Fluorinated Alcohols Work: These solvents are highly polar and strong hydrogen-bond donors but are not very nucleophilic themselves. They can stabilize charged intermediates and transition states differently than conventional alcohols. This unique solvation can amplify the intrinsic electronic differences between the two carbonyl groups, leading to a more selective reaction, often favoring a single isomer with ratios exceeding 99:1 in certain cases.[7]
Recommendation: If you are struggling with selectivity in ethanol or methanol, switching to TFE as the solvent is a highly recommended first step.
Q4: I'm reacting this compound with ethyl 4,4,4-trifluoroacetoacetate. Which isomer should I expect?
A4: This is an excellent example where electronic effects dominate. The 1,3-dicarbonyl here is ethyl 4,4,4-trifluoroacetoacetate (CF₃COCH₂CO₂Et).
-
The ketone carbonyl attached to the strongly electron-withdrawing trifluoromethyl (CF₃) group is highly electrophilic.
-
The ester carbonyl is significantly less electrophilic.
Regardless of the pH, the initial attack will almost certainly involve the most nucleophilic nitrogen of the hydrazine (the terminal NH₂) attacking the most electrophilic carbon (the ketone carbon). The subsequent cyclization will involve the other nitrogen attacking the ester carbonyl. This high degree of electronic differentiation in the dicarbonyl substrate is a reliable way to ensure high regioselectivity.[8]
Experimental Protocols
The following are generalized protocols designed to maximize the formation of a single regioisomer. Always conduct reactions on a small scale first to optimize conditions for your specific substrates.
Protocol 1: Kinetically-Controlled Synthesis (Favors Attack by Terminal NH₂)
This protocol is designed for reactions where the 1,3-dicarbonyl has a highly reactive carbonyl (e.g., a ketone) and a less reactive one (e.g., an ester).
-
Reactant Preparation: Dissolve 1.0 equivalent of this compound in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Addition: To the stirred solution, add 1.05 equivalents of the 1,3-dicarbonyl compound dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Note: The use of TFE often accelerates the reaction compared to ethanol.
-
Workup: Once the starting material is consumed, remove the TFE under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Thermodynamically-Controlled Synthesis (Acid-Catalyzed)
This protocol uses acid catalysis to potentially reverse or alter the selectivity observed under neutral conditions.
-
Reactant Preparation: Dissolve 1.0 equivalent of this compound and 1.05 equivalents of the 1,3-dicarbonyl compound in glacial acetic acid (approx. 0.2 M concentration).
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours (4-12 h).
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.
-
Neutralization & Extraction: Neutralize the aqueous solution with solid sodium bicarbonate until effervescence ceases. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
NIH. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. Available at: [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). Available at: [Link]
-
NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions of Methyl 6-chloro-4-hydrazinonicotinate with Dicarbonyl Compounds
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting for the synthesis of pyrazole derivatives from methyl 6-chloro-4-hydrazinonicotinate and dicarbonyl compounds. My goal is to equip you with the insights needed to anticipate, identify, and mitigate common side reactions, ensuring the integrity and success of your experiments.
The Knorr pyrazole synthesis and related cyclocondensations are foundational reactions in heterocyclic chemistry.[1][2][3][4] However, the unique electronic characteristics of this compound introduce specific challenges that require careful consideration. The electron-withdrawing nature of both the chloro-substituted pyridine ring and the methyl ester group decreases the nucleophilicity of the hydrazine moiety, potentially leading to sluggish reactions and favoring alternative reaction pathways.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish, and the yield of the desired pyrazole is consistently low. What are the primary factors to investigate?
Low yields are a common frustration and can stem from several sources. Let's break down the likely culprits:
-
Incomplete Reaction: The reduced nucleophilicity of the hydrazine in this compound can lead to an incomplete reaction.
-
Troubleshooting:
-
Increase Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[5] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[5]
-
Catalyst Choice: The Knorr synthesis is typically acid-catalyzed.[1][3] Ensure you are using an adequate amount of a suitable catalyst, such as acetic acid or a mineral acid, to facilitate the initial imine formation.[1][5] In some cases, Lewis acids may offer improved results.[5]
-
-
-
Formation of Stable Intermediates: The reaction may stall at the hydrazone or enamine intermediate stage without proceeding to the final cyclization. This is more likely if the reaction conditions are not sufficiently forcing to overcome the activation energy of the cyclization step.
-
Troubleshooting:
-
Stronger Acid Catalyst: A stronger acid can more effectively protonate the remaining carbonyl group, making it more electrophilic and promoting the intramolecular nucleophilic attack by the second nitrogen of the hydrazine.
-
Azeotropic Water Removal: The cyclization step involves the elimination of a water molecule. Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can drive the equilibrium towards the cyclized product.
-
-
-
Side Reactions: A significant portion of your starting material may be consumed by competing side reactions, which we will discuss in detail below.
Q2: I've isolated my product, but NMR analysis shows a mixture of two isomers. What is causing this, and how can I improve the regioselectivity?
When using an unsymmetrical dicarbonyl compound, the formation of two regioisomeric pyrazoles is a classic challenge in the Knorr synthesis.[5] This arises from the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups. The regiochemical outcome is a delicate balance of electronic and steric factors, as well as the reaction conditions.
-
Understanding the Selectivity:
-
Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon is generally attacked first. Electron-withdrawing groups on the dicarbonyl will activate the adjacent carbonyl.
-
Steric Effects: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine.
-
Hydrazine Nucleophilicity: In this compound, the nitrogen atom attached to the pyridine ring (Nα) is less nucleophilic due to the strong electron-withdrawing effect of the ring. The terminal nitrogen (Nβ) is therefore the more nucleophilic center and will typically initiate the attack.
-
Reaction Conditions: The pH of the reaction can significantly influence which nitrogen atom of the hydrazine is more nucleophilic, and can even reverse the regioselectivity.[5]
-
-
Troubleshooting and Optimization:
-
Solvent Choice: Aprotic dipolar solvents can sometimes provide better regioselectivity than protic solvents like ethanol.
-
Temperature Control: Running the reaction at a lower temperature may favor the thermodynamically more stable product, potentially increasing the ratio of one isomer.
-
pH Adjustment: Carefully controlling the acidity of the reaction medium can be a powerful tool. A systematic screen of different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, trifluoroacetic acid) and their concentrations is recommended.
-
| Factor | Influence on Regioselectivity with Unsymmetrical Dicarbonyls | Recommendation for this compound |
| Electronic Effects | The more electrophilic carbonyl is preferentially attacked by the Nβ of the hydrazine. | When using a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, favoring attack at the ketone. |
| Steric Hindrance | The less sterically hindered carbonyl is more accessible. | If one side of the dicarbonyl is significantly bulkier, the hydrazine will likely attack the other, less hindered side. |
| Reaction pH | Can alter the nucleophilicity of the hydrazine nitrogens and the protonation state of the dicarbonyl. | A systematic screen of acidic conditions is advised. Start with milder acids like acetic acid before moving to stronger ones. |
| Solvent | Can influence the stability of intermediates and transition states. | Compare results in a protic solvent (e.g., ethanol) versus an aprotic polar solvent (e.g., DMF or DMSO). |
Q3: I've identified an unexpected side product. What are the most likely possibilities with my starting material?
The structure of this compound opens the door to several specific side reactions beyond the formation of regioisomers.
-
Side Reaction 1: Hydrolysis of the Methyl Ester
-
Why it happens: The methyl nicotinate moiety is an ester, which is susceptible to hydrolysis under both acidic and basic conditions, both of which are common in Knorr pyrazole syntheses.[6] The product would be the corresponding carboxylic acid.
-
How to identify it: Look for a change in polarity on TLC. The carboxylic acid will be significantly more polar than the starting ester. Mass spectrometry will show a loss of 14 mass units (CH₂). In the ¹H NMR, the methyl singlet of the ester will disappear.
-
Prevention:
-
-
Side Reaction 2: Nucleophilic Aromatic Substitution of the Chloride
-
Why it happens: The chloro group is at the 4-position of the pyridine ring, which is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen.[9][10] If the reaction is run in a nucleophilic solvent (e.g., methanol, ethanol) or if other nucleophiles are present, the chloride can be displaced.
-
How to identify it: Mass spectrometry will show a mass change corresponding to the replacement of chlorine with the nucleophile (e.g., -OCH₃, -OH).
-
Prevention:
-
Use non-nucleophilic solvents such as toluene, dioxane, or DMF.
-
Avoid an excess of nucleophilic reagents in the reaction mixture.
-
-
-
Side Reaction 3: Formation of Fused Ring Systems
-
Why it happens: In certain cases, particularly with β-ketoesters, an alternative cyclization can occur involving the pyridine ring itself, leading to the formation of pyrazolo[3,4-c]pyridine derivatives. This is more likely under harsh reaction conditions.
-
How to identify it: This will result in a significantly different molecular formula and a complex change in the aromatic region of the ¹H NMR spectrum.
-
Prevention:
-
Maintain moderate reaction temperatures.
-
Careful choice of dicarbonyl compound; this is more likely with highly reactive dicarbonyls.
-
-
Below is a diagram illustrating the desired reaction and potential side reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unit 4 Pyrazole | PDF [slideshare.net]
- 4. Molecules | Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. societachimica.it [societachimica.it]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazole Derivatives of Methyl 6-chloro-4-hydrazinonicotinate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pyrazole derivatives originating from Methyl 6-chloro-4-hydrazinonicotinate. The unique chemical properties of this scaffold—possessing a basic pyrazole ring, a potentially labile methyl ester, and a chloro-substituted pyridine core—present specific challenges during purification. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems encountered during the purification of pyrazole derivatives synthesized from this compound. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My target pyrazole derivative co-elutes with an impurity on silica gel, showing a very similar Rf value on TLC. How can I achieve better separation?
A1: Co-elution is a frequent challenge, often arising from structurally similar impurities such as regioisomers or side-products from incomplete cyclization.[1] Here’s a systematic approach to improve separation:
-
Optimize the Mobile Phase: Standard binary solvent systems (e.g., hexane/ethyl acetate) may not provide sufficient resolution.
-
Introduce a Third Solvent: Adding a small percentage of a third solvent can significantly alter selectivity. For instance, in a hexane/ethyl acetate system, adding dichloromethane can modulate interactions with the silica surface. Adding a trace amount of methanol can help resolve polar compounds, but be cautious of solubility.
-
Employ Isocratic vs. Gradient Elution: If you are using isocratic (constant solvent mixture) elution, switching to a shallow gradient can help separate closely eluting spots.[1] A slow, gradual increase in polarity is key.
-
-
Modify the Stationary Phase: The acidic nature of standard silica gel can cause issues with basic compounds like pyrazoles, leading to peak tailing and poor separation.
-
Neutralize the Silica: Before packing the column, prepare a slurry of silica gel in your mobile phase and add 1% triethylamine (Et3N) to neutralize the acidic silanol groups.[2] This minimizes undesirable interactions and often improves separation of basic compounds.
-
Switch to an Alternative Stationary Phase: If neutralization is insufficient, consider using neutral alumina, which is less acidic and can offer different selectivity.
-
-
Consider Alternative Techniques:
-
Recrystallization: If your crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent and scalable alternative. The key is finding a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or colder temperatures, while the impurity remains soluble.[2][3]
-
Preparative HPLC: For high-value, small-scale purifications or when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolving power.[4]
-
Q2: I'm observing significant product loss or streaking during column chromatography. What are the primary causes and how can I prevent this?
A2: Product loss on a column is typically due to irreversible adsorption onto the stationary phase or decomposition. Streaking (tailing) indicates strong, non-ideal interactions between your compound and the silica gel.
-
Cause - Acid-Base Interaction: The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[2] This can lead to irreversible binding or slow elution, causing streaking.
-
Solution: As mentioned in A1, deactivating the silica gel with triethylamine (1% v/v in the eluent) is a highly effective solution.[2] The triethylamine competes for the acidic sites on the silica, allowing your basic pyrazole derivative to elute more cleanly.
-
-
Cause - Compound Instability: Although pyrazole rings are generally stable, the overall molecule may be sensitive to the acidic environment of the silica gel, potentially causing degradation, especially if other sensitive functional groups are present.
-
Solution: Use a less acidic stationary phase like neutral alumina. Alternatively, minimize the time the compound spends on the column by using flash chromatography with slightly higher pressure to increase the flow rate.[1]
-
-
Cause - Improper Sample Loading: Loading the sample in a solvent that is too polar can cause the compound to spread into a wide band at the top of the column before chromatography even begins, leading to poor separation and apparent loss in mixed fractions.
-
Solution: Dissolve your crude product in a minimal amount of a low-polarity solvent (like dichloromethane or the mobile phase itself). If the compound has poor solubility, use a stronger solvent like DMF or DMSO to dissolve it, then adsorb it onto a small amount of silica gel.[1] Evaporate the strong solvent completely to create a dry powder ("dry loading"), which can then be loaded onto the top of the column.
-
Q3: My yield after recrystallization is extremely low. What are the common mistakes?
A3: Low recrystallization yield is a classic problem that usually points to an issue with solvent selection or technique.[1]
-
Poor Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.
-
If the compound is too soluble at room temperature: You will never achieve good recovery.
-
If the compound is too insoluble even when boiling: You will be unable to dissolve it, or you will use such a large volume of solvent that recovery will be minimal.
-
Solution: Perform a systematic solvent screen with small amounts of your crude product. Test solvents like ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.[2]
-
-
Using an Excessive Amount of Solvent: The most common error is adding too much solvent to dissolve the crude product. The amount of product that remains dissolved in the "mother liquor" after cooling is proportional to the total volume of solvent used.
-
Solution: Add the hot solvent in small portions to the crude material while heating, until the compound just dissolves. Avoid adding a large volume all at once.
-
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), significant product loss will occur.[1]
-
Solution: Use a pre-heated filtration funnel and flask. Perform the filtration as quickly as possible. It can be helpful to add a small excess of hot solvent (5-10%) just before filtration to ensure the product remains in solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of pyrazole derivatives from this compound?
A1: The synthesis typically involves a cyclocondensation reaction. Common impurities include:
-
Unreacted Starting Materials: Residual this compound or the 1,3-dicarbonyl compound used in the synthesis.
-
Hydrazone Intermediates: Products of incomplete cyclization, which are often highly colored.[1]
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used, two different pyrazole regioisomers can form.[1][5] These are often the most challenging impurities to separate due to their structural similarity.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions like dimerization or degradation of starting materials can occur.[5]
Q2: Which analytical techniques are essential for confirming the purity and structure of my final product?
A2: A combination of techniques is necessary for comprehensive characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment.[6][7] The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity. 2D NMR techniques like HMBC can confirm connectivity.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions. A single spot in multiple solvent systems suggests high purity.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the final molecule.[9]
Q3: Can I use an acid-base extraction to purify my pyrazole derivative?
A3: Yes, this can be a viable initial purification step. The pyrazole ring is basic and can be protonated by an acid. The general procedure would be:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole derivative will move into the aqueous layer as a salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it (e.g., with NaOH or NaHCO3) to deprotonate the pyrazole derivative, causing it to precipitate or allowing it to be re-extracted into a fresh organic layer.
Caution: Be mindful of the methyl ester group. Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the ester to a carboxylic acid. This method is best used as a rapid workup step rather than a prolonged purification procedure.
Visualized Workflows & Data
Workflow for Selecting a Purification Strategy
This decision tree helps in choosing the most appropriate purification method based on the characteristics of the crude product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. visnav.in [visnav.in]
Technical Support Center: Synthesis of Pyrazoles from Methyl 6-chloro-4-hydrazinonicotinate
Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical advice for improving yields and purity in the synthesis of pyrazoles, using Methyl 6-chloro-4-hydrazinonicotinate as a key starting material. The principles discussed here are broadly applicable to the Knorr pyrazole synthesis and related cyclocondensation reactions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis. Each issue is broken down into potential causes and actionable solutions to guide your experimental optimization.
Problem: Low or No Product Yield
This is one of the most frequent challenges. A systematic approach is crucial to diagnose the underlying cause.
Possible Cause 1: Reagent Quality and Stoichiometry The purity of your starting materials is paramount. This compound can degrade upon storage, and the 1,3-dicarbonyl compound may exist in equilibrium with its enol form, affecting reactivity.
-
Suggested Solutions:
-
Verify Reagent Purity: Confirm the purity of your hydrazine starting material and the 1,3-dicarbonyl compound via NMR or another suitable analytical technique. Use freshly opened or purified reagents whenever possible.
-
Optimize Stoichiometry: While a 1:1 molar ratio is theoretically required, empirically testing a slight excess (e.g., 1.1 to 1.2 equivalents) of the more stable or less expensive reagent can often drive the reaction to completion.
-
Hydrazine Reactivity: Hydrazine derivatives are highly reactive and can be sensitive to air and moisture.[1] Handle them under an inert atmosphere (Nitrogen or Argon) if you suspect degradation.
-
Possible Cause 2: Suboptimal Reaction Conditions (Solvent, Temperature, pH) The reaction environment dictates the kinetics and equilibrium of the cyclocondensation.
-
Suggested Solutions:
-
Solvent Selection: Polar protic solvents like ethanol or methanol are excellent starting points as they facilitate proton transfer steps in the mechanism.[2] If yields are low, consider screening other solvents. Aprotic polar solvents like DMF or DMAc have been shown to improve results in some cases.[3]
-
Temperature Control: Many pyrazole syntheses proceed at elevated temperatures (reflux).[1] If the reaction is sluggish, gradually increase the temperature. Conversely, if side product formation is an issue, lowering the temperature may be beneficial.
-
pH and Catalysis: The Knorr pyrazole synthesis is typically acid-catalyzed.[4][5] The reaction often benefits from a few drops of a weak acid like glacial acetic acid to protonate a carbonyl group, activating it for nucleophilic attack.[1] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[6] If no catalyst is used, the reaction may not proceed efficiently.[7]
-
Troubleshooting Workflow: Diagnosing Low Yield
The following diagram outlines a logical workflow for addressing low-yield issues.
Caption: A systematic workflow for troubleshooting low product yields.
Problem: Formation of Multiple Products / Regioisomers
When using an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate), the formation of two different pyrazole regioisomers is a common and significant challenge.[8]
Possible Cause: Lack of Regiocontrol The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction pH.
-
Suggested Solutions:
-
pH Control: The most influential parameter for regioselectivity is often pH.[8] Under acidic conditions, the more basic carbonyl group is preferentially protonated and activated. Under neutral or basic conditions, the more electrophilic (less sterically hindered or more electron-deficient) carbonyl is typically attacked first. A systematic screen of pH conditions is highly recommended.
-
Analyze Substituent Effects: The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound play a crucial role.[8] For example, in the reaction with trifluoromethyl-substituted diketones, the reaction kinetics and pathways can be complex.[8]
-
Solvent Effects: The choice of solvent can influence which tautomer of the dicarbonyl compound is more prevalent, thereby affecting the regioselectivity.[2] Compare results in protic (ethanol) vs. aprotic (DMF, Toluene) solvents.
-
Temperature Modification: Lowering the reaction temperature can sometimes enhance the kinetic selectivity of the initial attack, favoring one regioisomer over the other.
-
Problem: Product is Impure and Difficult to Purify
Even with good conversion, isolating a pure product can be challenging due to the presence of unreacted starting materials, regioisomers, or side products.
Possible Cause 1: Co-eluting Impurities Regioisomers, in particular, often have very similar polarities, making them difficult to separate by standard column chromatography.[9]
-
Suggested Solutions:
-
Chromatography Optimization: Screen different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) for column chromatography. A shallow gradient can improve separation. Using a high-performance flash chromatography system can also provide better resolution.
-
Recrystallization: This is a powerful technique for purifying solid products.[9] A successful recrystallization requires finding a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.
-
Possible Cause 2: Product is a Basic Compound Pyrazoles are basic heterocycles. This can cause streaking and poor separation on silica gel, which is acidic.
-
Suggested Solutions:
-
Neutralize Silica Gel: Pre-treat the silica gel slurry with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) to neutralize acidic sites and prevent product tailing.
-
Acid Salt Formation: A highly effective but often overlooked method is to convert the basic pyrazole product into an acid addition salt.[10][11] By treating the crude product solution with an acid (e.g., HCl in ether, or p-toluenesulfonic acid), a crystalline salt may precipitate in high purity, leaving organic impurities behind in the solvent. The free base can then be regenerated by neutralization.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of a pyrazole from a hydrazine and a 1,3-dicarbonyl compound?
A1: This reaction is known as the Knorr Pyrazole Synthesis.[5] The mechanism proceeds through several key steps:
-
Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often catalyzed by acid.[4][12]
-
Intermediate Formation: This attack forms a hemiaminal intermediate, which quickly dehydrates to form a hydrazone or enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl carbon.
-
Dehydration & Aromatization: The resulting five-membered ring intermediate (a hydroxylpyrazolidine) undergoes a final dehydration step to form the stable, aromatic pyrazole ring.[8] This final dehydration is often the rate-determining step under neutral conditions.[8]
Mechanism: Knorr Pyrazole Synthesis
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: How do I choose the right 1,3-dicarbonyl compound for my synthesis?
A2: The choice of the 1,3-dicarbonyl compound directly determines the substitution pattern on the final pyrazole ring (at positions 3 and 5).
-
For a symmetrical pyrazole , use a symmetrical dicarbonyl like acetylacetone (2,4-pentanedione) or dibenzoylmethane.
-
For an unsymmetrical pyrazole , use an unsymmetrical dicarbonyl like ethyl acetoacetate or 1-phenyl-1,3-butanedione. Be aware that this will likely lead to challenges with regioisomer formation as discussed in the troubleshooting section.[8]
-
The reactivity can be tuned. Electron-withdrawing groups on the dicarbonyl (like a CF₃ group) can increase the electrophilicity of the adjacent carbonyl but may also affect regioselectivity.[13]
Q3: What are the most critical parameters to control for optimizing yield and purity?
A3: Based on extensive studies, the following parameters have the most significant impact on the reaction outcome.
| Parameter | Effect on Reaction | Optimization Strategy |
| Catalyst / pH | Crucial for activating the carbonyl group and facilitating dehydration steps. Strongly influences regioselectivity.[4][8] | Start with catalytic acetic acid. If regioselectivity is an issue, perform a screen from slightly acidic to neutral conditions. |
| Solvent | Affects reagent solubility, reaction rate, and can influence the tautomeric equilibrium of the dicarbonyl, impacting regioselectivity.[2][3] | Begin with a polar protic solvent like Ethanol. If yields are poor or side reactions occur, screen aprotic polar (DMF) and non-polar (Toluene) solvents. |
| Temperature | Controls the reaction rate. Higher temperatures can increase conversion but may also promote side product formation. | Start at the reflux temperature of the chosen solvent. Adjust up or down based on reaction progress and impurity profile. |
| Reaction Time | Insufficient time leads to low conversion, while excessive time can lead to product degradation or side reactions. | Monitor the reaction by TLC or LC-MS every 1-2 hours initially to determine the optimal endpoint. |
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring reaction progress.[9]
-
Procedure: Spot the starting hydrazine, the dicarbonyl compound, and the co-spotted mixture on a TLC plate as references. Then, spot the reaction mixture at regular intervals.
-
Interpretation: The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The relative intensity of the spots gives a qualitative measure of conversion. See the detailed protocol below.
Protocols & Methodologies
Protocol 1: General Procedure for Pyrazole Synthesis
This is a representative procedure. Molar amounts, solvent volume, and temperature should be optimized for your specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the chosen 1,3-dicarbonyl compound (1.0-1.2 eq).
-
Solvent & Catalyst: Add the solvent (e.g., absolute ethanol, ~0.2-0.5 M concentration) followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the mixture to reflux (typically ~80°C for ethanol) and stir.
-
Monitoring: Monitor the reaction's progress using TLC (see Protocol 2) every hour. The reaction is typically complete within 2-24 hours.
-
Workup: Once the limiting reagent is consumed, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by vacuum filtration. If not, reduce the solvent volume under reduced pressure. The crude residue can then be purified.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare Eluent: Prepare a suitable mobile phase. A good starting point for pyrazoles is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v).
-
Prepare Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark lanes for your starting materials (SM1: Hydrazine, SM2: Dicarbonyl), a co-spot (both SMs in one spot), and the reaction mixture (Rxn).
-
Spot Plate: Using a capillary tube, apply a small spot of each solution to the corresponding lane on the baseline.
-
Develop Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Analyze: Compare the "Rxn" lane to the reference lanes. The formation of a new spot (product) and the disappearance of the starting material spots indicate reaction progress. The Rf (retention factor) of the product should be different from the starting materials.
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
- Google Patents. (n.d.).
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
-
NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). [Link]
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- 5. name-reaction.com [name-reaction.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
dealing with the low reactivity of electron-deficient Methyl 6-chloro-4-hydrazinonicotinate
Welcome to the technical support center for Methyl 6-chloro-4-hydrazinonicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sometimes challenging heterocyclic building block. The inherent electronic properties of this molecule—specifically, the electron-deficient pyridine ring—give rise to a unique reactivity profile that can be challenging to manage.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use, particularly its apparent low reactivity in certain transformations. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.
Understanding the Core Challenge: The Electron-Deficient Ring
The central feature of this compound is its pyridine core. The nitrogen atom in the ring, along with the methyl ester at the 3-position, strongly withdraws electron density.[1] This has two major consequences that are central to understanding its reactivity:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature makes the ring carbons (especially at the ortho and para positions to the nitrogen) electrophilic. This activates the C6-chloro group for displacement by nucleophiles.[2][3][4][5]
-
Deactivation of the Hydrazine Nucleophilicity: The same electron-withdrawing effects that activate the ring for SNAr reduce the electron density on the exocyclic 4-hydrazino group. This dampens its nucleophilicity, making it less reactive in typical condensation reactions with carbonyls compared to simpler aryl hydrazines.
The following sections are designed to help you navigate these competing electronic effects to achieve your desired synthetic outcomes.
Structure and Key Reactive Sites
Below is a diagram illustrating the principal reactive sites of the molecule that are the focus of this guide.
Caption: A logical workflow for troubleshooting SNAr reactions.
Troubleshooting Guide 2: Hydrazone Formation at C4
This guide focuses on the condensation reaction between the C4-hydrazino group and a carbonyl compound (aldehyde or ketone). The primary hurdle is the reduced nucleophilicity of the hydrazine.
General Experimental Protocol (Example: Condensation with Benzaldehyde)
-
Dissolve Reagents: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Add Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction. [6]3. Heat and Dehydrate: Equip the flask with a reflux condenser and a Dean-Stark trap filled with toluene (if the reaction solvent is appropriate) or add activated 4Å molecular sieves to the flask. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The formation of the hydrazone product will be visible as a new, less polar spot.
-
Isolation: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, evaporate the solvent and purify the crude product by recrystallization or column chromatography. [7]
Troubleshooting Low Condensation Reactivity
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Carbonyl Electrophilicity: The aldehyde or ketone is not reactive enough for the deactivated hydrazine. | Acid Catalysis: Ensure catalytic acid (acetic acid, p-TsOH) is present. This protonates the carbonyl, making it a much better electrophile. [6] |
| Unfavorable Equilibrium: The reverse reaction (hydrolysis of the hydrazone) is competing with the forward reaction. | Remove Water: Use a Dean-Stark trap or add a dehydrating agent like activated molecular sieves or anhydrous MgSO₄ to sequester the water byproduct and drive the reaction forward. | |
| Steric Hindrance: The carbonyl compound is sterically bulky (e.g., di-isopropyl ketone), hindering the approach of the hydrazine. | Increase Reaction Time & Temperature: Allow the reaction to run for a longer period at a higher temperature. A switch to a higher-boiling solvent like toluene or xylene may be necessary. | |
| Low Isolated Yield | Product Solubility: The hydrazone product may have partial solubility in the reaction or workup solvent. | Optimize Isolation: After the reaction, cool the mixture in an ice bath for an extended period to maximize precipitation before filtering. If performing an extraction, ensure the correct pH and solvent polarity are used. |
| Azine Byproduct Formation | Incorrect Stoichiometry: An excess of the carbonyl compound is present, allowing it to react with the newly formed hydrazone. | Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of the hydrazine starting material instead of the carbonyl compound. Add the carbonyl compound slowly to the reaction mixture to avoid a high transient concentration. [7] |
Decision Workflow for Hydrazone Formation Troubleshooting
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Solvent and Temperature for Methyl 6-chloro-4-hydrazinonicotinate Reactions
Welcome to the technical support center for reactions involving Methyl 6-chloro-4-hydrazinonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we synthesize fundamental principles of organic chemistry with practical, field-proven insights to help you optimize your reaction conditions for better yield, purity, and reproducibility.
Introduction to this compound Chemistry
This compound is a versatile building block in medicinal chemistry and materials science. The key to its utility lies in the reactivity of the chloropyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr). The hydrazine moiety also offers a reactive handle for further derivatization, typically through condensation reactions with aldehydes and ketones to form hydrazones.[1]
Optimizing the solvent and temperature for reactions at the chloro-position is critical for achieving desired outcomes. These parameters not only influence the reaction rate but also play a significant role in minimizing side reactions and simplifying product purification.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction of this compound with a nucleophile proceeds via a well-established SNAr mechanism. Understanding this mechanism is fundamental to troubleshooting and optimizing your reaction.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring electron-deficient and thus more susceptible to nucleophilic attack compared to a simple chlorobenzene.[2][3]
-
Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring, particularly onto the electronegative nitrogen atom.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.
Caption: Generalized workflow for the SNAr mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for SNAr reactions with this compound?
A1: Polar aprotic solvents are generally the preferred choice for SNAr reactions.[4] Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent options.
-
Why? These solvents can effectively solvate the cation of the nucleophile but do not strongly solvate the nucleophile itself.[4] This leaves the nucleophile "naked" and more reactive. In contrast, polar protic solvents like water, ethanol, and methanol can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[5][6]
Q2: Can I use a polar protic solvent like ethanol or methanol?
A2: While polar aprotic solvents are often ideal, polar protic solvents can also be used. In some cases, they may be necessary for solubility reasons. However, be aware that the reaction rate may be slower compared to polar aprotic solvents.[7] For some multi-component reactions, ethanol has been found to be a suitable solvent.[8]
Q3: How does temperature affect the reaction rate and selectivity?
A3: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the degradation of reactants or products, or the formation of unwanted side products.[9][10] It is crucial to find an optimal temperature that provides a reasonable reaction rate without compromising the purity of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[11]
Q4: My reaction is very slow at room temperature. What should I do?
A4: If the reaction is slow, moderate heating is a logical next step.[9] Try increasing the temperature in increments of 10-20°C and monitor the progress by TLC. For many SNAr reactions on chloropyridines, temperatures in the range of 50-100°C are common. In some cases, refluxing the reaction mixture may be necessary.[11]
Q5: I am seeing multiple products in my reaction mixture. How can I improve the selectivity?
A5: The formation of multiple products can often be attributed to suboptimal temperature control.[12] Try running the reaction at a lower temperature for a longer period. Additionally, ensure the purity of your starting materials and that your reaction is performed under an inert atmosphere if your reagents are sensitive to air or moisture.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of reactions with this compound.
Caption: A decision-making workflow for troubleshooting common reaction issues.
Data Summary: Solvent and Temperature Effects
The following table summarizes the expected effects of different solvent types and temperatures on SNAr reactions of this compound. This is a generalized guide based on established principles.
| Solvent Type | General Temperature Range | Expected Reaction Rate | Potential Issues |
| Polar Aprotic (e.g., DMF, DMSO) | 25°C - 100°C | Fast | Can be difficult to remove during workup. |
| Polar Protic (e.g., Ethanol, Methanol) | 50°C - Reflux | Moderate to Slow | Slower reaction rates due to nucleophile solvation.[7] |
| Non-Polar (e.g., Toluene, Dioxane) | Reflux | Very Slow to No Reaction | Poor solubility of reactants and stabilization of the charged intermediate.[13] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a starting point for the reaction of this compound with a generic nucleophile. Note: This is a generalized procedure and may require optimization for your specific nucleophile.
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the nucleophile (1.1-1.5 eq).
-
If the nucleophile is a salt (e.g., a hydrochloride salt), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-2.0 eq) to liberate the free nucleophile.[11]
-
Stir the reaction mixture at room temperature or heat to a predetermined temperature (e.g., 60°C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup to remove the solvent and excess reagents. This may involve partitioning between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous acid/base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
- Law, R., & Rayner, C. M. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Molecules, 27(23), 8569.
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
- Chen, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(32), 9188-9197.
-
ResearchGate. (n.d.). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
- Martinez, R. D., Mancini, P. M. E., Vottero, L. R., & Nudelman, N. S. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431.
-
chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Retrieved from [Link]
-
ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Retrieved from [Link]
-
Reddit. (2025, June 8). Help with Low Yield Synthesis. Retrieved from [Link]
-
Molecular Targeting Technologies, Inc. (n.d.). Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH; S-HyNic). Retrieved from [Link]
Sources
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- 3. youtube.com [youtube.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Reactions of Methyl 6-chloro-4-hydrazinonicotinate
Welcome to the technical support center dedicated to the chemistry of Methyl 6-chloro-4-hydrazinonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for two major classes of reactions involving this versatile building block: Cyclization/Condensation Reactions at the hydrazino group and Cross-Coupling Reactions at the chloro position.
Part 1: Cyclization & Condensation Reactions of the Hydrazino Group
The 4-hydrazino moiety is a potent nucleophile, readily reacting with carbonyl compounds to form hydrazones, which can then serve as precursors for a variety of heterocyclic scaffolds, most notably pyrazolo[3,4-b]pyridines. These reactions are typically acid-catalyzed.
FAQ 1: Low Yield in Pyrazolo[3,4-b]pyridine Synthesis
Question: I am attempting to synthesize a pyrazolo[3,4-b]pyridine derivative by reacting this compound with a β-diketone (e.g., acetylacetone), but my yields are consistently low (<30%). What are the likely causes and how can I optimize the reaction?
Answer: Low yields in this cyclization are a common issue and can often be traced back to several factors related to catalysis, reaction conditions, and intermediate stability.
The reaction proceeds through a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization followed by dehydration to form the aromatic pyrazole ring. Inefficient catalysis at either of these stages will result in poor yields.
Troubleshooting Guide: Low Yield in Pyrazole Synthesis
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Acid Catalysis | The cyclization step requires an acid catalyst to protonate the carbonyl group, facilitating the nucleophilic attack by the hydrazone nitrogen. If the acid is too weak, this step is slow. If it's too strong, it may lead to degradation of starting materials or product. | Catalyst Screening: Perform small-scale experiments to screen a panel of catalysts. - Brønsted Acids: Acetic acid (often used as a solvent), p-toluenesulfonic acid (p-TsOH), sulfuric acid (use with caution). - Lewis Acids: Zinc chloride (ZnCl₂), zirconium(IV) chloride (ZrCl₄) have been shown to be effective for this type of cyclization.[1] |
| Sub-optimal Reaction Temperature | The reaction may have a significant activation energy barrier. Insufficient temperature will lead to a sluggish reaction, while excessively high temperatures can cause decomposition of the hydrazone intermediate or the final product. | Temperature Optimization: Monitor the reaction at different temperatures (e.g., 80°C, 100°C, 120°C) using TLC or LC-MS. A common starting point is refluxing in a solvent like ethanol or acetic acid. |
| Unstable Hydrazone Intermediate | The initially formed hydrazone may not be stable under the reaction conditions, potentially reverting to the starting materials or undergoing side reactions before it has a chance to cyclize. | In Situ Formation: Instead of isolating the hydrazone, perform a one-pot reaction where the hydrazone is formed and cyclized in the same vessel. This is a common strategy for this class of compounds.[2][3] |
| Impurities in Starting Materials | Impurities in either the hydrazine or the dicarbonyl compound can inhibit the catalyst or lead to unwanted side products. | Purity Check: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallize or chromatograph if necessary. |
Experimental Protocol: Optimized Synthesis of Methyl 6-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinate
This protocol is a general guideline. Optimization for specific substrates may be necessary.
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add acetylacetone (1.1 mmol).
-
Add the acid catalyst (e.g., 0.1 mmol of p-TsOH or 3-4 drops of glacial acetic acid).
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Diagram: Catalyst Selection Workflow for Pyrazole Synthesis
Caption: Troubleshooting workflow for low-yield pyrazole synthesis.
Part 2: Cross-Coupling Reactions of the Chloro Group
The C6-chloro position on the pyridine ring is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. However, chloropyridines are known to be challenging substrates due to the lower reactivity of the C-Cl bond and potential inhibition of the catalyst by the pyridine nitrogen.[4]
FAQ 2: Incomplete Suzuki-Miyaura Coupling Reaction
Question: I am trying to perform a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but the reaction is sluggish and gives low conversion even after prolonged heating. What catalyst system is recommended for this substrate?
Answer: The key to a successful Suzuki coupling with a chloropyridine is the selection of a highly active catalyst system, which is primarily dictated by the choice of ligand on the palladium center.[5] Traditional catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[6] You need a catalyst system that promotes the difficult oxidative addition step to the C-Cl bond.
Troubleshooting Guide: Incomplete Suzuki-Miyaura Coupling
| Potential Cause | Explanation | Recommended Solution |
| Low Catalyst Activity | The oxidative addition of palladium to the C-Cl bond is the rate-limiting step and requires an electron-rich, coordinatively unsaturated Pd(0) species. Standard phosphine ligands may not provide sufficient activity. | Use Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (Buchwald ligands) are highly effective.[4][5] Screen ligands such as SPhos, XPhos, or RuPhos. N-Heterocyclic Carbene (NHC) ligands like IPr are also excellent choices for C4-selective couplings on dichloropyridines and are effective for chloropyridines in general.[7] |
| Inappropriate Base or Solvent | The base is crucial for the transmetalation step and to regenerate the Pd(0) catalyst. The solvent must solubilize the reagents and be stable at the required temperature. | Screen Bases and Solvents: - Bases: Strong inorganic bases are typically used. K₃PO₄, K₂CO₃, and Cs₂CO₃ are common choices. - Solvents: Aprotic polar solvents are preferred. Dioxane, Toluene, or DMF, often with a small amount of water, are effective. |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. At high temperatures, catalyst decomposition can also occur. | Optimize Ligand:Pd Ratio: A ratio of 2:1 (ligand:Pd) is a good starting point to ensure the formation of the active catalytic species and prevent catalyst decomposition. Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent results. |
| Poor Quality Boronic Acid | Boronic acids can dehydrate to form boroxines upon storage, which can affect the reaction stoichiometry and efficiency. | Check Boronic Acid Quality: If possible, use freshly purchased boronic acid or recrystallize older batches. Consider using boronic esters (e.g., pinacol esters), which are often more stable. |
Data Table: Comparison of Catalytic Systems for Suzuki Coupling of Chloropyridines
| Catalyst System (Precursor + Ligand) | Typical Conditions | Advantages | Considerations |
| Pd(OAc)₂ + SPhos | K₃PO₄, Toluene/H₂O, 80-110 °C | High activity for aryl chlorides, commercially available.[4][5] | Air-sensitive ligand, requires inert atmosphere. |
| Pd₂(dba)₃ + XPhos | K₃PO₄, Dioxane, 100 °C | Excellent for sterically hindered substrates.[5] | dba ligand can sometimes interfere. |
| PdCl₂(dppf) | Na₂CO₃, DME/H₂O, 80 °C | Good for some activated chloropyridines.[4] | Generally less active than Buchwald systems for unactivated chlorides. |
| Pd(PEPPSI)-IPr | K₂CO₃, Dioxane, 80-100 °C | Highly active and stable NHC-based pre-catalyst.[7] | May be more expensive. |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine. Benchchem.
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.
- Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. Benchchem.
- 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity.
- Troubleshooting common issues in Fischer indole synthesis
- Technical Support Center: Optimizing Reaction Conditions for (4-methoxycyclohexyl)
- Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones.
- Optimizing the reversibility of hydrazone formation for dynamic combin
-
Visible-Light Catalyzed Desulfurative Cyclization for Synthesis of 3-Amino-[4][5][8]-triazolo Pyridine. ACS Publications.
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- The synthesis of pyrazolo[3,4-b]pyridine-6(7H)
- Why Do Some Fischer Indoliz
- Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
- Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- Cyclization catalyzed by Dihydroquinine Deriv
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
- Catalytic Synthesis of Nonracemic Azaproline Derivatives by Cyclization of β-Alkynyl Hydrazines under Kinetic Resolution Conditions. NIH.
- Fischer Indole Synthesis. Alfa Chemistry.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate
- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
- Methyl 6-chloro-4-hydrazinonicotin
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions with Methyl 6-chloro-4-hydrazinonicotinate
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with Methyl 6-chloro-4-hydrazinonicotinate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in chemical synthesis. Drawing from established literature and proven laboratory insights, we will explore the causality behind failed reactions and offer step-by-step protocols to get your experiments back on track.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does its structure influence its reactivity?
This compound possesses three key reactive sites: the α-nitrogen and β-nitrogen of the hydrazine moiety, and the electrophilic carbon atom of the methyl ester. The pyridine ring, being electron-deficient and substituted with an electron-withdrawing chlorine atom, significantly influences the nucleophilicity of the hydrazine group. The chlorine at the 6-position and the ester at the 3-position pull electron density away from the ring, making the 4-position (where the hydrazine is attached) electron-poor. This can reduce the overall nucleophilicity of the hydrazine compared to a simple phenylhydrazine, a critical factor to consider in reaction kinetics.
Q2: I am observing incomplete conversion in my reaction of this compound with a ketone to form a hydrazone. What are the likely causes?
Incomplete hydrazone formation is a common issue. The primary causes often revolve around three factors:
-
Insufficient Acidity: Hydrazone formation is a pH-dependent equilibrium reaction. It requires catalytic acid to protonate the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, excessive acidity will protonate the hydrazine, rendering it non-nucleophilic.
-
Steric Hindrance: Either the ketone or the hydrazine itself may present steric challenges. The pyridine ring of this compound can sterically hinder the approach to bulky ketones.
-
Reversibility: The reaction is reversible and driven forward by the removal of water. If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.
Q3: I am attempting a Fischer indole synthesis using this compound and a cyclic ketone, but I am getting a complex mixture of byproducts. What is going wrong?
The Fischer indole synthesis is notoriously sensitive to reaction conditions, and the electronic nature of this compound adds a layer of complexity. Common pitfalls include:
-
Incorrect Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids like polyphosphoric acid (PPA) or Eaton's reagent are often used, but their concentration and the reaction temperature must be carefully controlled. Too harsh conditions can lead to sulfonation of the pyridine ring or other undesired side reactions.
-
Side Reactions of the Hydrazone: The intermediate hydrazone can undergo competing side reactions, such as cleavage or rearrangement, if the conditions for the-sigmatropic rearrangement are not optimal.
-
Oxidation: The hydrazine or the resulting indole can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
Troubleshooting Guides: From Problem to Protocol
Problem 1: Low Yield of Hydrazone in Condensation Reaction
You are reacting this compound with 2-acetylpyridine and observing less than 30% conversion after 24 hours.
Underlying Cause Analysis:
The reduced nucleophilicity of the hydrazine due to the electron-withdrawing nature of the chloropyridine ring is likely slowing the reaction rate. Additionally, the reaction may not have the optimal pH for catalysis, or the equilibrium may not be sufficiently driven towards the product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low hydrazone yield.
Step-by-Step Protocol for Optimization:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq) and the ketone (1.1 eq) in toluene.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture. This will catalyze the reaction without fully protonating the hydrazine.
-
Azeotropic Water Removal: Heat the reaction to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction to cool, then concentrate under reduced pressure. The crude hydrazone can then be purified by recrystallization or column chromatography.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Ethanol | Toluene | Toluene allows for azeotropic removal of water with a Dean-Stark trap. |
| Catalyst | None / HCl | Catalytic Acetic Acid | Provides the necessary protonation of the carbonyl without deactivating the hydrazine nucleophile. |
| Water Removal | None | Dean-Stark Trap | Actively removes the water byproduct, shifting the equilibrium towards the product side. |
| Temperature | Room Temperature | Reflux | Increased temperature enhances the reaction rate. |
Problem 2: Failed Fischer Indole Synthesis - No Indole Product Detected
You have successfully formed the hydrazone from this compound and cyclohexanone, but upon treatment with polyphosphoric acid (PPA) at 100°C, you only recover starting material or a dark, intractable tar.
Underlying Cause Analysis:
The energy barrier for the-sigmatropic rearrangement, the key step in the Fischer indole synthesis, may not be reached under the current conditions. Alternatively, the strongly acidic and high-temperature environment could be causing degradation of the starting material or the product. The electron-deficient nature of the pyridine ring can make the cyclization step more challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Fischer indole synthesis.
Step-by-Step Protocol for Optimization:
-
Catalyst Screening: Instead of PPA, consider alternative Lewis or Brønsted acids. A screen of catalysts can be performed on a small scale.
| Catalyst | Typical Temperature | Notes |
| Polyphosphoric Acid (PPA) | 80-160 °C | Highly viscous, can be difficult to work with. Can cause charring at high temperatures. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | 60-100 °C | Often more effective and gives cleaner reactions than PPA. |
| Zinc Chloride (ZnCl₂) | 120-180 °C | A common Lewis acid catalyst for this reaction. |
| Amberlyst-15 | 80-120 °C | A solid-supported acid catalyst that can simplify work-up. |
-
Optimized Protocol with Eaton's Reagent: a. Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide (1 part by weight) in methanesulfonic acid (10 parts by weight). b. To the pre-formed and dried hydrazone (1.0 eq), add the Eaton's reagent (5-10 eq by weight) at room temperature under an inert atmosphere (e.g., nitrogen or argon). c. Slowly heat the reaction mixture to 80°C and monitor by TLC. If no reaction is observed, the temperature can be incrementally increased to 100°C. d. Upon completion, carefully quench the reaction by pouring it onto crushed ice. e. Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) until pH 7-8. f. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude indole, which can then be purified.
References
byproduct formation in the synthesis of heterocycles from Methyl 6-chloro-4-hydrazinonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-chloro-4-hydrazinonicotinate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of heterocycles from this versatile starting material. My aim is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Byproduct Formation
The unique structure of this compound, with its reactive hydrazine, ester, and chloro-substituted pyridine ring, makes it a powerful precursor for a variety of heterocyclic systems. However, this reactivity can also lead to a range of undesired byproducts. This section addresses the most common issues encountered in the laboratory.
Issue 1: Formation of Dimeric or Polymeric Byproducts
Question: I am attempting to synthesize a pyrazole derivative by reacting this compound with a 1,3-dicarbonyl compound, but I'm observing a significant amount of an insoluble, high-molecular-weight byproduct. What is happening and how can I prevent it?
Answer:
This is a classic issue of intermolecular side reactions outcompeting the desired intramolecular cyclization. The hydrazine moiety is a potent binucleophile, and under certain conditions, it can react with multiple molecules of your starting material or intermediates, leading to dimers or polymers.
Root Causes & Mechanistic Insight:
-
Hydrazone Dimerization (Azine Formation): The initially formed hydrazone intermediate can react with a second molecule of the carbonyl compound, or another hydrazone molecule, to form an azine. This is particularly prevalent if the cyclization step is slow.
-
Intermolecular Acylation: The hydrazine group of one molecule can react with the methyl ester of another, forming a stable hydrazide dimer. This is more likely under basic conditions or at elevated temperatures.
Troubleshooting Protocol:
-
Control Stoichiometry and Addition Rate:
-
Use a slight excess (1.1-1.2 equivalents) of the 1,3-dicarbonyl compound to ensure all the hydrazine is consumed in the initial hydrazone formation.
-
Employ a slow, dropwise addition of the dicarbonyl compound to a solution of this compound. This maintains a low concentration of the dicarbonyl, favoring the intramolecular reaction.[1]
-
-
Optimize Reaction Temperature:
-
Perform the initial hydrazone formation at a lower temperature (e.g., 0 °C to room temperature) to minimize intermolecular side reactions.
-
Once the hydrazone is formed (monitor by TLC or LC-MS), gradually increase the temperature to facilitate the cyclization.
-
-
Choice of Catalyst:
-
Solvent Selection:
-
The choice of solvent can influence reaction pathways.[1] A solvent that promotes the solubility of all reactants and intermediates is crucial. For Knorr-type pyrazole synthesis, ethanol or acetic acid are common choices.
-
Workflow for Minimizing Dimerization:
Caption: Troubleshooting workflow for insoluble byproduct formation.
Issue 2: Unwanted Reactions at the Ester Group
Question: I am trying to perform a reaction involving the hydrazine moiety, but I am seeing byproducts that suggest the methyl ester has also reacted. How can I protect the ester or use reaction conditions that favor reaction at the hydrazine?
Answer:
The methyl ester group is susceptible to nucleophilic attack, particularly by hydrazine itself (to form a dihydrazide) or other nucleophiles present in the reaction mixture. This is a common issue, especially under harsh conditions.
Root Causes & Mechanistic Insight:
-
Intra- and Intermolecular Hydrazinolysis: The hydrazine can attack the ester carbonyl, leading to the formation of a nicotinic acid hydrazide derivative. This can happen intramolecularly to form a cyclic intermediate or intermolecularly as discussed previously.[4][5]
-
Saponification: Under basic conditions (e.g., when using a strong base for deprotonation), the ester can be hydrolyzed to the corresponding carboxylic acid.
Troubleshooting Protocol:
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of ester reactions, which typically have a higher activation energy than hydrazone formation.
-
pH Control:
-
Avoid strongly basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).
-
In some cases, mildly acidic conditions can protonate the hydrazine, reducing its nucleophilicity towards the ester while still allowing it to react with more electrophilic partners like aldehydes or ketones.
-
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction and byproduct formation.
-
One-Pot Procedures: In multicomponent reactions, the in-situ formation of a more reactive electrophile can favor reaction at the hydrazine over the ester.[6][7]
Comparative Reaction Conditions:
| Parameter | Favorable for Hydrazine Reactivity | Favorable for Ester Reactivity |
| Temperature | Low to Moderate (0-80 °C) | High (>100 °C) |
| pH | Mildly Acidic to Neutral | Basic or Strongly Acidic |
| Nucleophile | Strong (e.g., 1,3-dicarbonyls) | Strong (e.g., excess hydrazine, OH⁻) |
| Reaction Time | Short, monitored | Prolonged |
Issue 3: Lack of Cyclization or Formation of an Uncyclized Intermediate
Question: My reaction appears to have formed the initial hydrazone intermediate successfully, but it is not cyclizing to the desired heterocycle. What factors influence the cyclization step?
Answer:
The cyclization step is often the rate-determining step and can be sensitive to a variety of factors. The stability of the hydrazone intermediate can sometimes prevent spontaneous cyclization.
Root Causes & Mechanistic Insight:
-
Insufficient Activation: The electrophilic center for the cyclization (e.g., the second carbonyl in a 1,3-dicarbonyl system) may not be sufficiently reactive.
-
Steric Hindrance: Bulky substituents on either the pyridine ring or the reaction partner can sterically hinder the conformation required for cyclization.
-
Unfavorable Tautomerization: In some cases, the hydrazone needs to tautomerize to an enamine-like intermediate before cyclization can occur, and this tautomerization may be disfavored.[8]
Troubleshooting Protocol:
-
Thermal Promotion: Carefully increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or xylene is a common strategy to drive cyclization.
-
Acid or Base Catalysis:
-
Acid Catalysis: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) can protonate the carbonyl group, making it more electrophilic and promoting cyclization.[2]
-
Base Catalysis: A base can be used to deprotonate the N-H of the hydrazone, increasing its nucleophilicity for the cyclization step.
-
-
Dehydrating Conditions: The cyclization is often a condensation reaction that releases a molecule of water. Using a Dean-Stark apparatus to remove water can drive the equilibrium towards the cyclized product.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often promotes challenging cyclizations by providing rapid, uniform heating.[9][10]
Logical Flow for Promoting Cyclization:
Caption: Decision tree for promoting the cyclization step.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for synthesizing pyrazoles and triazoles from this compound?
A1:
-
For Pyrazoles: The most common method is the Knorr pyrazole synthesis, which involves the condensation of the hydrazine with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).[2][8][9] This reaction is typically catalyzed by a small amount of acid.
-
For 1,2,4-Triazoles: A common route involves reacting the hydrazine with a one-carbon synthon. For example, reaction with formamide or orthoesters can lead to the formation of the triazole ring.[10][11] Multicomponent reactions involving nitriles or amidines are also powerful methods for constructing substituted triazoles.[6][12][13]
Q2: Can the chloro group at the 6-position be displaced during the reaction?
A2: Yes, the chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or at elevated temperatures. The hydrazine moiety itself, or other nucleophiles present, could potentially displace the chloride. This is more likely if the reaction is run for an extended period at high temperatures. It is crucial to monitor for byproducts where the chlorine has been substituted.
Q3: How stable is this compound during storage?
A3: Like many hydrazine derivatives, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon). Hydrazines can be sensitive to air oxidation over time. It is recommended to use it relatively fresh or to check its purity (e.g., by NMR or LC-MS) if it has been stored for a long time.
Q4: I am observing the formation of regioisomers in my pyrazole synthesis. How can I control the regioselectivity?
A4: When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers of the pyrazole can be formed.[2] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups.
-
Steric Effects: The hydrazine will preferentially attack the less sterically hindered carbonyl group first.
-
Electronic Effects: The more electrophilic carbonyl group will react faster.
-
pH Control: The pH of the reaction can influence which tautomer of the dicarbonyl compound is present and the nucleophilicity of the hydrazine, thereby affecting the regiochemical outcome. Careful optimization of the reaction conditions is necessary to favor the desired isomer.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes. Hydrazine and its derivatives are toxic and should be handled with care.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Waste Disposal: Dispose of all waste containing hydrazine derivatives according to your institution's hazardous waste protocols.
References
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones. ACS Publications. [Link]
-
Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. ACS Publications. [Link]
- Method of preparation of the pyrazoles.
-
synthesis of pyrazoles. YouTube. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]
-
Reaction of esters with hydrazine? Sciencemadness.org. [Link]
-
The reaction of ester 1 with hydrazine hydrate. ResearchGate. [Link]
-
Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 11. chemistryjournal.net [chemistryjournal.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Analytical Methods for Monitoring Reactions of Methyl 6-chloro-4-hydrazinonicotinate
Introduction
Methyl 6-chloro-4-hydrazinonicotinate is a pivotal intermediate in pharmaceutical synthesis, valued for its reactive hydrazine moiety and substituted pyridine core. The successful synthesis of target molecules using this precursor hinges on the precise monitoring and control of its chemical transformations. Inaccurate analysis can lead to incomplete reactions, low yields, and the generation of difficult-to-remove impurities, compromising the quality of the final active pharmaceutical ingredient (API).
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the primary analytical techniques for monitoring reactions involving this compound, structured around practical, field-tested insights. We will delve into the causality behind methodological choices and offer detailed troubleshooting guides in a direct question-and-answer format to address common challenges encountered in the laboratory.
Choosing the Right Analytical Tool
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis: speed, sensitivity, quantitative accuracy, or structural elucidation. A combination of techniques often provides the most complete picture of the reaction's progress.[1]
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// Edges Start -> Decision1; Decision1 -> TLC [label="Qualitative"]; Decision1 -> Decision3 [label="Quantitative"]; Decision3 -> HPLC [label=" Standard "]; Decision3 -> LCMS [label=" High "]; HPLC -> Decision2; LCMS -> Decision2; Decision2 -> NMR [label=" Yes "]; Decision2 -> {} [style=invis]; // Dummy for layout } caption { label = "Workflow for selecting an appropriate analytical method."; fontsize = 10; fontname = "Arial"; }
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. It is excellent for quickly determining the presence or absence of starting material and the formation of new products.[2]
Troubleshooting Guide & FAQs
Q1: My compound, this compound, is not visible on the TLC plate under a UV lamp (254 nm). What's wrong?
A1: While the pyridine ring should be UV-active, its response can be weak, or the concentration might be too low. More commonly, if your TLC plate's fluorescent indicator is not effectively quenched by the compound, it will be invisible.[3] To resolve this, you must use a chemical staining agent that reacts with the hydrazine functional group.
Q2: Which chemical stain is best for visualizing the hydrazine group?
A2: Several stains are effective, with the choice depending on the desired selectivity and sensitivity.
| Staining Reagent | Principle of Detection | Expected Appearance | Key Advantages/Disadvantages |
| Potassium Permanganate (KMnO₄) | Oxidation of the hydrazine group.[3] | Yellow/brown spots on a purple background. | Pro: General, highly effective for oxidizable groups. Con: Not selective if other oxidizable groups are present. |
| Ninhydrin | Reacts with the primary amine of the hydrazine to form a colored product (Ruhemann's purple).[4] | Blue/purple spots on a light background. | Pro: Highly selective and sensitive for primary/secondary amines.[4][5] Con: Requires heating; color can fade. |
| Iodine Chamber | Adsorption of iodine vapor onto the compound. | Brown spots on a light brown background. | Pro: Nearly universal for organic compounds. Con: Non-selective; spots are often transient and must be circled immediately.[3][6] |
| p-Anisaldehyde | Reaction with nucleophilic groups.[3] | Variably colored spots (often pink/purple) on a light background. | Pro: Excellent multi-purpose stain sensitive to nucleophiles. Con: Requires heating; can stain the plate background. |
Q3: My starting material and product have very similar Rf values. How can I improve their separation?
A3: This is a common issue that requires optimizing the solvent system (eluent). The goal is to find a solvent or solvent mixture that interacts differently with the starting material and the product.
-
Change Polarity: If you are using a non-polar system (e.g., Hexane/Ethyl Acetate), systematically increase the polarity by increasing the proportion of the more polar solvent (Ethyl Acetate). If the spots are still not separating, try a different solvent system entirely, such as Dichloromethane/Methanol, which offers different selectivity.
-
Add an Modifier: Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds). Since your compound has a basic pyridine nitrogen and a hydrazine group, adding a small amount of triethylamine can reduce tailing and may improve separation.
Standard Protocol for TLC Monitoring
-
Solvent System Selection: Begin with a 70:30 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf value for the starting material between 0.3 and 0.5.
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom.
-
Spotting: Using separate capillary tubes, apply small, concentrated spots of your starting material (reference), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the starting line.[2]
-
Development: Place the plate in a sealed chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Examine the plate under a UV lamp (254 nm). Then, apply a visualization stain (e.g., dip into a potassium permanganate solution) to reveal the spots.
-
Interpretation: The reaction is progressing if the spot corresponding to the starting material decreases in intensity while a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative analysis in pharmaceutical development, offering high resolution and reproducibility.[7] For this compound and its reaction products, a reversed-phase HPLC method with UV detection is typically the most effective approach.
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Troubleshooting Guide & FAQs
Q1: I'm seeing significant peak tailing for my hydrazine compound. Why is this happening and how can I fix it?
A1: Peak tailing for basic compounds like yours is often caused by secondary interactions between the protonated amine/hydrazine groups and residual acidic silanol groups on the silica-based column packing.[8]
-
Solution 1: Modify the Mobile Phase. Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. This protonates the silanol groups, minimizing their interaction with your protonated analyte.
-
Solution 2: Use a Base-Deactivated Column. Modern HPLC columns often feature end-capping or are designed with polar-embedded phases to shield these silanol groups. Using a column specifically designed for the analysis of basic compounds can dramatically improve peak shape.[9]
Q2: My retention times are shifting from one injection to the next. What are the likely causes?
A2: Inconsistent retention times are a sign of an unstable system. The most common culprits are:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis, especially when changing solvents or using a gradient. Flush with at least 10-20 column volumes of the new mobile phase.
-
Mobile Phase Issues: The mobile phase may be improperly mixed or is changing composition over time (e.g., selective evaporation of a volatile organic component). Always use freshly prepared, well-mixed, and degassed mobile phases.[7][10]
-
Pump Malfunction: Fluctuations in pump pressure can lead to variable flow rates and shifting retention times. Check for leaks, salt buildup, and ensure the pump seals are in good condition.[10]
-
Temperature Fluctuations: Column temperature affects retention. Using a column oven provides a stable thermal environment and improves reproducibility.[11]
Q3: The system pressure is unexpectedly high. What should I do?
A3: High backpressure usually indicates a blockage.
-
Isolate the Blockage: Systematically disconnect components starting from the detector and working backward towards the pump. First, disconnect the column and check the pressure. If it drops to normal, the column is the source. If not, the blockage is in the tubing, injector, or detector.
-
Fix the Blockage: If the column is blocked, first try back-flushing it (disconnecting it from the detector and reversing the flow).[7] If this doesn't work, a contaminated inlet frit may need to be replaced, or the column may be irreversibly fouled. Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter to prevent this.[12]
Protocol for a General Purpose HPLC Method
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV/DAD at 270 nm (based on related chloronicotinic acid analysis).[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (at the initial gradient composition) to a final concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Gradient Program:
-
Start with a 15-minute linear gradient from 10% B to 90% B.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The relative peak areas can be used to estimate the reaction conversion.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[14] It is the ideal technique when you need to confirm the identity of products and byproducts, analyze complex reaction mixtures, or detect low-level impurities.[2]
Troubleshooting Guide & FAQs
Q1: I'm getting a very weak or no signal for my compound in the mass spectrometer. What can I do?
A1: Poor signal intensity is a frequent issue in LC-MS.
-
Check Ionization Mode: this compound contains basic nitrogens (pyridine and hydrazine) that are readily protonated. Therefore, it should ionize well in positive electrospray ionization (ESI+) mode. Ensure your instrument is set to the correct polarity.
-
Optimize Source Parameters: The efficiency of ionization is highly dependent on source conditions. Infuse a standard solution of your analyte directly into the mass spectrometer and optimize parameters like capillary voltage, source temperature, and gas flows to maximize the signal.[15]
-
Mobile Phase Compatibility: Some mobile phase additives can suppress ionization. Trifluoroacetic acid (TFA), while excellent for chromatography, is a known ion-suppressing agent. If possible, use formic acid (0.1%) or ammonium formate as the modifier, as they are much more MS-friendly.[15]
Q2: My mass spectrum is full of unexpected peaks and background noise. What is the source of this contamination?
A2: Contamination is a major challenge in LC-MS due to its high sensitivity.[11]
-
Solvents and Additives: Always use the highest purity solvents (LC-MS grade) and fresh additives. Contaminants can leach from plastic containers or be present in lower-grade solvents.[15]
-
Sample Matrix: Components from the reaction mixture (salts, catalysts, non-volatile reagents) can contaminate the ion source. Use a divert valve to send the highly polar, unretained portion of the injection (containing salts) to waste instead of the MS source.[15]
-
System Contamination: Carryover from previous injections or buildup of non-volatile material in the source can create high background. Regularly clean the ion source according to the manufacturer's protocol.
Q3: I see a peak in my chromatogram, but the mass doesn't match my expected product. How do I interpret this?
A3: This is where the power of MS becomes evident. The unexpected mass could be:
-
An Adduct: In ESI, it's common for analyte molecules (M) to form adducts with ions from the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+ACN+H]⁺). Check for masses corresponding to these possibilities.
-
A Side Product or Intermediate: The reaction may be forming an unexpected byproduct. The accurate mass measurement from the MS can help you propose an elemental composition for this unknown, providing clues to its structure and the reaction mechanism.[16]
-
An Isomer: The unexpected peak could be an isomer of your product, which would have the same mass but a different retention time.
Protocol for LC-MS Analysis
-
System Setup: Use the same chromatographic conditions as the HPLC method, but replace TFA with an MS-compatible modifier.
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Scan Range: m/z 100-500.
-
-
Sample Preparation: Prepare samples as for HPLC, but potentially at a lower concentration (e.g., 1-10 µg/mL) due to the higher sensitivity of MS.
-
Analysis: Inject the sample. Extract ion chromatograms (EICs) for the m/z of your starting material ([M+H]⁺) and your expected product(s) to selectively monitor their abundance over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural information and can be used for quantitative analysis (qNMR) and real-time reaction monitoring.[17] It is particularly powerful for identifying intermediates and understanding reaction mechanisms.[18]
Troubleshooting Guide & FAQs
Q1: How can I monitor my reaction in real-time using NMR?
A1: You can run the reaction directly inside an NMR tube.
-
Procedure: Dissolve your starting material (this compound) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. Acquire an initial spectrum (t=0). Then, add the other reagent(s) to initiate the reaction, mix quickly, and immediately begin acquiring a series of 1D ¹H NMR spectra at regular time intervals.[19]
-
Considerations: The reaction must be slow enough to acquire meaningful data points (half-life > 5-10 minutes) and should not be violently exothermic.[19]
Q2: Which signals in the ¹H NMR spectrum should I monitor to track the reaction progress?
A2: Choose signals that are well-resolved, belong uniquely to either the starting material or the product, and are located in a clean region of the spectrum. For a reaction involving the hydrazine group of this compound (e.g., condensation with a ketone to form a hydrazone), you would monitor:
-
Disappearance of Starting Material: The N-H protons of the hydrazine group.
-
Appearance of Product: New signals corresponding to the protons of the newly formed hydrazone product. By integrating these characteristic peaks relative to a stable internal standard, you can accurately quantify the concentration of each species over time.
Q3: The peaks in my NMR spectra of the reaction mixture are broad and distorted. Why?
A3: This can be caused by several factors in a dynamic reaction mixture:
-
Magnetic Field Inhomogeneity: The formation of precipitates or the presence of paramagnetic species (e.g., certain catalysts) can disrupt the local magnetic field homogeneity, leading to poor lineshapes.[18] Shimming the spectrometer on the reaction sample before acquisition can help, but may not fully resolve the issue if the sample composition is changing rapidly.
-
Chemical Exchange: If the reaction is in equilibrium or involves rapid reversible steps, you may observe exchange broadening of the peaks involved. Varying the temperature of the experiment can sometimes help to resolve these signals.
Protocol for NMR Reaction Monitoring
-
Preparation: In an NMR tube, dissolve a precisely weighed amount of this compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL of an appropriate deuterated solvent.
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T₁ value) is used for accurate integration.
-
Reaction Initiation: Add a stoichiometric amount of the coreactant to the NMR tube, mix thoroughly, and place it back in the spectrometer.
-
Data Acquisition: Immediately start a pseudo-2D experiment (an array of 1D spectra) to automatically collect spectra at set time intervals (e.g., every 5 minutes for 2 hours).[19]
-
Data Processing: Process the arrayed spectra. For each time point, integrate the characteristic peaks of the starting material and product relative to the internal standard to determine their concentrations and plot the reaction kinetics.
References
- BenchChem. (n.d.). A Comparative Guide to TLC Visualization Techniques for (4-methoxycyclohexyl)hydrazine.
- University of Rochester. (n.d.). TLC Visualization Methods.
- BenchChem. (2025). Technical Support Center: Monitoring Reactions with Nicotinoyl Azide.
- Ovid. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.
- ECHEMI. (n.d.). TLC visualizing agent for Hydrazine derivatives.
- ResearchGate. (2025). Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry.
- ECHEMI. (n.d.). TLC visualization.
- Digital Repository @ Iowa State University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- SciSpace. (n.d.). Identifying reactive intermediates by mass spectrometry.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR.
- Vscht.cz. (n.d.). Troubleshooting HPLC.pdf.
- Washington State University. (n.d.). HPLC Troubleshooting Guide.
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- LCGC International. (n.d.). How to Avoid Problems in LC–MS.
- PMC - NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
- SpringerLink. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
- ResearchGate. (2025). Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection.
Sources
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. zefsci.com [zefsci.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
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- 17. asahilab.co.jp [asahilab.co.jp]
- 18. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Hydrazinonicotinate Linkers: A Comparative Analysis of Methyl 6-chloro-4-hydrazinonicotinate
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the stability, efficacy, and overall performance of the resulting conjugate. Among the arsenal of heterobifunctional linkers, hydrazinonicotinates have carved a significant niche, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an in-depth comparison of Methyl 6-chloro-4-hydrazinonicotinate with other notable hydrazinonicotinates, offering insights into their chemical properties, reactivity, and practical applications, supported by established chemical principles and experimental data from related systems.
The Hydrazinonicotinate Scaffold: A Foundation for Stable Bioconjugation
Hydrazinonicotinate linkers, most notably 6-hydrazinonicotinamide (HyNic), are prized for their ability to react with aldehydes and ketones to form stable hydrazone bonds. This chemistry is central to the HydraLink™ technology, which facilitates the conjugation of biomolecules.[1] The resulting bis-aryl hydrazone bond is notably stable under a wide range of pH conditions and even withstands the rigors of PCR conditions, a testament to its robustness.[1]
The core utility of hydrazinonicotinate linkers lies in their heterobifunctional nature. Typically, they are activated, for instance as a succinimidyl ester (e.g., S-HyNic), to react with primary amines, such as the lysine residues on a protein surface.[2] This initial step introduces the reactive hydrazine moiety onto the biomolecule. The modified biomolecule can then be conjugated to a second molecule bearing an aldehyde or ketone group.
Introducing this compound: A Substituted Derivative with Modulated Properties
This compound is a derivative of the foundational hydrazinonicotinate scaffold, featuring two key substitutions: a chloro group at the 6-position and a methyl ester at the 3-position. These modifications are not merely decorative; they are strategically placed to influence the linker's physicochemical properties and reactivity.
Physicochemical Properties: The Impact of Chloro and Methyl Groups
The introduction of a chlorine atom and a methyl ester group significantly alters the electronic and steric landscape of the nicotinic acid ring. A comparative summary of the predicted and known physicochemical properties of this compound and related compounds is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Key Features |
| This compound | C₇H₈ClN₃O₂ | 201.61 | ~1.5 | Chloro and methyl ester substitutions |
| 6-Hydrazinonicotinamide (HyNic) | C₆H₇N₃O | 153.14 | ~ -0.5 | Unsubstituted amide |
| Succinimidyl 6-hydrazinonicotinate (S-HyNic) | C₁₀H₁₀N₄O₄ | 266.22 | ~0.2 | Activated for amine coupling |
Note: Predicted logP values are estimations and can vary based on the algorithm used. The values are intended for comparative purposes.
The chloro group, being an electron-withdrawing group, is expected to increase the lipophilicity of the molecule compared to the unsubstituted HyNic. This increased lipophilicity can influence the solubility of the linker and the resulting conjugate, which is a critical consideration in drug development to prevent aggregation.[3] The methyl ester, in place of an amide, also contributes to this shift in polarity.
Synthesis of this compound
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: Dissolve Methyl 4,6-dichloronicotinate in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Performance in Bioconjugation
The true measure of a linker's utility lies in its performance in bioconjugation reactions and the properties of the resulting conjugate. Here, we compare this compound to its unsubstituted counterpart, HyNic.
Reactivity of the Hydrazine Moiety
The electron-withdrawing nature of the chloro group at the 6-position is anticipated to decrease the nucleophilicity of the hydrazine moiety. This is due to the inductive effect of the chlorine atom, which pulls electron density away from the pyridine ring and, consequently, from the attached hydrazine.
Causality: A less nucleophilic hydrazine will react more slowly with aldehydes and ketones. While this might seem like a disadvantage, it can offer greater control over the conjugation reaction, potentially reducing the formation of off-target products. The kinetics of hydrazone formation are optimal at a pH of approximately 4.5.[3] The presence of the electron-withdrawing chloro group may shift the optimal pH for the reaction.
Stability of the Resulting Hydrazone Bond
The stability of the hydrazone bond is a critical parameter, especially for ADCs, as premature cleavage of the linker in circulation can lead to off-target toxicity. Hydrazone bonds are susceptible to hydrolysis, a reaction that is catalyzed by acid.[4]
The electronic properties of the substituents on the aromatic ring of the hydrazinonicotinate can influence the stability of the hydrazone bond. An electron-withdrawing group, such as the chloro group in this compound, is expected to decrease the basicity of the nitrogen atoms in the hydrazone linkage.
Causality: Reduced basicity of the hydrazone nitrogens makes them less susceptible to protonation, which is the initial step in acid-catalyzed hydrolysis. Consequently, the hydrazone bond formed from this compound is predicted to be more stable towards hydrolysis compared to the hydrazone formed from the unsubstituted HyNic. This enhanced stability could translate to a longer half-life of the conjugate in the bloodstream, a desirable characteristic for targeted drug delivery.
Experimental Protocols for Bioconjugation and Characterization
The following protocols are adapted from established procedures for HyNic-mediated bioconjugation and can be applied to this compound, with potential adjustments to reaction times and conditions to account for the differences in reactivity.
Protein Modification with Activated this compound
This protocol assumes the availability of an activated form of the linker, such as the N-hydroxysuccinimide (NHS) ester.
Caption: Workflow for protein modification with an activated hydrazinonicotinate linker.
Step-by-Step Methodology:
-
Antibody Preparation: Prepare a solution of the antibody to be modified at a concentration of 1-2 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS), at pH 8.0.
-
Linker Solution: Prepare a stock solution of the activated this compound linker (e.g., NHS ester) in an organic solvent like dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the linker solution to the antibody solution at a specific molar excess (e.g., 5:1 to 20:1 linker-to-antibody ratio).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Determine the average number of linkers per antibody, known as the drug-to-antibody ratio (DAR) if a drug is attached, using mass spectrometry.[5]
Conjugation of the Modified Protein with an Aldehyde-Containing Molecule
-
Prepare Modified Protein: Have the purified, hydrazinonicotinate-modified protein ready in a conjugation buffer (e.g., PBS, pH 6.0).
-
Prepare Aldehyde Molecule: Dissolve the aldehyde-containing molecule (e.g., a drug or a reporter molecule) in a compatible solvent.
-
Conjugation: Mix the modified protein and the aldehyde-containing molecule. The reaction can be accelerated by the addition of a catalyst like aniline.[6]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for several hours to overnight.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic technique, such as SEC or hydrophobic interaction chromatography (HIC), to separate the conjugate from any unreacted components.
-
Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the final DAR and confirm the identity of the conjugate.
Conclusion and Future Perspectives
This compound represents a promising, albeit less explored, alternative to the more common hydrazinonicotinate linkers. The presence of the chloro and methyl ester groups offers a means to fine-tune the physicochemical properties and reactivity of the linker. The anticipated increase in lipophilicity and the enhanced stability of the resulting hydrazone bond are advantageous for the development of robust and effective bioconjugates, particularly in the context of ADCs where plasma stability is paramount.
While direct comparative experimental data for this compound is currently limited, the principles of physical organic chemistry provide a solid foundation for predicting its behavior. Further experimental studies are warranted to fully elucidate its kinetic profile, the precise stability of its hydrazone conjugates under physiological conditions, and its overall performance in preclinical and clinical settings. As the field of bioconjugation continues to evolve, such rationally designed, substituted linkers will undoubtedly play a crucial role in the creation of next-generation targeted therapies.
References
- Google Patents. (n.d.). A kind of preparation process of methyl hydrazine.
- Google Patents. (n.d.). Preparation method of methyl hydrazinocarboxylate.
- Google Patents. (n.d.). Process for producing methyl hydrazine with hydrazine hydrate method.
- Google Patents. (n.d.). Preparation process of methylhydrazine.
-
Interchim. (n.d.). S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1). Retrieved January 19, 2026, from [Link]
-
Molecular Targeting Technologies, Inc. (n.d.). Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH; S-HyNic). Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation method of methyl hydrazine.
-
Higgs, P. L., Ruiz-Sánchez, A., et al. (2019). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved January 19, 2026, from [Link]
-
Han, L., Zhao, Y., & Zhang, Q. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology, 2078, 221–233. Retrieved January 19, 2026, from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. mtarget.com [mtarget.com]
- 3. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Alternative Reagents for Pyrazole Synthesis: Moving Beyond Methyl 6-chloro-4-hydrazinonicotinate
For researchers and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of blockbuster drugs.[1][2] The synthesis of these vital heterocycles often relies on the venerable Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3][4][5] Methyl 6-chloro-4-hydrazinonicotinate is a valuable reagent in this context, offering a direct route to pyrazoles bearing a pyridine ring, a common feature in pharmacologically active molecules. However, reliance on a single building block can limit synthetic diversity and accessibility. This guide provides an in-depth comparison of alternative reagents, supported by experimental data, to empower chemists with a broader toolkit for pyrazole synthesis.
The Central Role of the Hydrazine Component
The choice of hydrazine is paramount as it directly dictates the substituent at the N1 position of the pyrazole ring, profoundly influencing the final compound's biological activity and physicochemical properties. While this compound provides a specific chloro-substituted pyridinyl moiety, a vast landscape of alternative hydrazines offers diverse functionalities.
Performance Comparison of Alternative Hydrazine Reagents
The selection of a hydrazine reagent impacts reaction yield, conditions, and the potential for side reactions. The following table summarizes the performance of several common alternatives in the Knorr pyrazole synthesis.
| Reagent | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) |
| Hydrazine Hydrate (N₂H₄·H₂O) | The simplest hydrazine source for synthesizing N-unsubstituted pyrazoles. Highly reactive and often used in excess.[6] | Reflux in ethanol or acetic acid.[6] | 66-95%[6] |
| Phenylhydrazine (C₆H₅NHNH₂) | Introduces a phenyl group at the N1 position. Widely used for creating 1-phenylpyrazole derivatives, which are common in many bioactive molecules.[6] | Room temperature to reflux in solvents like ethanol.[6] | 79-95%[6] |
| Substituted Phenylhydrazines | Allows for the introduction of various functional groups (e.g., -Cl, -NO₂, -OCH₃) on the N1-phenyl ring, enabling structure-activity relationship (SAR) studies. | Varies with substituent; generally similar to phenylhydrazine. | 70-90% |
| Methylhydrazine (CH₃NHNH₂) | A common reagent for installing a methyl group at the N1 position. The reaction can lead to regioisomeric mixtures with unsymmetrical dicarbonyls.[7] | Ethanol at room temperature.[7] | Often results in mixtures of regioisomers.[7] |
| Tosylhydrazine (TsNHNH₂) | Used in alternative pyrazole syntheses, such as from tosylhydrazones and nitroalkenes, which can offer different regioselectivity compared to the Knorr synthesis.[8][9] | Basic conditions (e.g., t-BuOK) in solvents like pyridine.[8] | Good to high yields with excellent regioselectivity.[8][9] |
The Versatility of the 1,3-Dicarbonyl Partner
The 1,3-dicarbonyl compound provides the C3, C4, and C5 atoms of the pyrazole ring. The choice of this reagent is critical for installing desired substituents on the carbon backbone of the heterocycle.
A Survey of 1,3-Dicarbonyl Alternatives
A wide array of 1,3-dicarbonyl compounds can be employed, each offering distinct advantages in terms of the functional groups they introduce.
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Substituents | Key Advantages & Considerations |
| β-Keto Esters (e.g., Ethyl Acetoacetate) | C3-alkyl/aryl, C5-hydroxyl (or tautomerizes to a pyrazolone).[10][11][12] | Readily available, high yields, forms pyrazolones which are important pharmacophores.[5] |
| 1,3-Diketones (e.g., Acetylacetone) | C3 and C5 alkyl/aryl groups.[1][13] | Symmetrical diketones avoid regioisomerism. Unsymmetrical diketones can lead to mixtures.[14] |
| β-Keto Nitriles | C3-alkyl/aryl, C5-amino group. | Provides access to 5-aminopyrazoles, which are versatile synthetic intermediates. |
| α,β-Unsaturated Carbonyls | Can be used as synthetic equivalents of 1,3-dicarbonyls, leading to a variety of substitution patterns.[1][13] | Reaction proceeds via a Michael addition-cyclization sequence. |
The Causality Behind Experimental Choices: Navigating Regioselectivity
A significant challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, is the formation of regioisomers.[14][15] The hydrazine can attack either of the two carbonyl groups, leading to a mixture of products that can be challenging to separate.[15]
The regiochemical outcome is governed by a delicate interplay of:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl, making it more susceptible to nucleophilic attack.[15]
-
Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl compound can favor attack at the less sterically hindered carbonyl group.[15]
-
Reaction Conditions: Solvent, temperature, and pH can dramatically influence which isomer is favored.[15] For instance, the use of fluorinated alcohols as solvents has been shown to increase regioselectivity in the formation of N-methylpyrazoles.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using alternative reagents. These are intended as a starting point, and optimization may be required for specific substrates.
Protocol 1: Synthesis of 1,3-Diphenyl-5-methylpyrazole from Phenylhydrazine and Benzoylacetone
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetone (1.62 g, 10 mmol) in 20 mL of absolute ethanol.
-
Addition of Hydrazine: To the stirring solution, add phenylhydrazine (1.08 g, 10 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize from ethanol to obtain the pure 1,3-diphenyl-5-methylpyrazole.
Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate[5][12]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5][12]
-
Reaction: Add a stir bar and heat the reaction mixture to approximately 100°C with stirring.[5]
-
Monitoring: After 1 hour, monitor the reaction progress by TLC until the starting ketoester is completely consumed.[5]
-
Precipitation: Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[5]
-
Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash with cold water and dry.
Conclusion
While this compound is a useful reagent for accessing specific pyridinyl-substituted pyrazoles, the vast chemical space of alternative hydrazines and 1,3-dicarbonyl compounds provides a powerful platform for generating diverse pyrazole libraries. By understanding the principles of the Knorr synthesis and the factors governing regioselectivity, researchers can rationally design and execute syntheses to obtain novel pyrazole derivatives with tailored properties for applications in drug discovery and materials science. The strategic selection of these alternative building blocks is a key enabler of innovation in heterocyclic chemistry.
References
- Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
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Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
- Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. The Journal of Organic Chemistry, 81(23), 12095-12102.
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. Retrieved from [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journals. Retrieved from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.
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Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2472.
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved from [Link]
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4. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2025). ResearchGate. Retrieved from [Link]
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A-Comparative-Guide-to-the-Bioisosteric-Replacement-of-the-Methyl-6-chloro-4-hydrazinonicotinate-Scaffold
Introduction: The Rationale for Bioisosteric Modification
In the landscape of modern drug discovery, the optimization of a lead compound is a critical process that dictates its ultimate clinical success. The Methyl 6-chloro-4-hydrazinonicotinate scaffold serves as a valuable starting point in many medicinal chemistry programs. Its constituent parts—a substituted pyridine core, a reactive hydrazine moiety, a modulating chloro group, and a metabolically susceptible methyl ester—each present opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties.
Bioisosterism, the strategy of exchanging one functional group for another with similar physicochemical properties, is a cornerstone of this optimization process.[1][2][3] A successful bioisosteric replacement can fine-tune a molecule's characteristics to overcome liabilities such as poor solubility, rapid metabolism, or off-target toxicity, without disrupting the key interactions required for biological activity.[1][3] This guide provides a comparative analysis of potential bioisosteric replacements for the key functional groups of the this compound scaffold, supported by experimental considerations and workflows.
Scaffold Deconstruction and Analysis of Key Functional Groups
To logically approach the bioisosteric modification of the parent scaffold, we must first dissect its structure and understand the putative role of each component.
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pyridine [label="A) Pyridine Core\n(pKa, Aromaticity, H-bonding)", pos="-3,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrazine [label="B) 4-Hydrazino Group\n(Nucleophilicity, Linker, H-bonding)", pos="3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chloro [label="C) 6-Chloro Group\n(Lipophilicity, Electronics, Size)", pos="-3,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; ester [label="D) 3-Methyl Ester\n(Solubility, Metabolism, H-bond Acceptor)", pos="3,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
parent -> pyridine [label="Core Scaffold"]; parent -> hydrazine [label="Key Functional Moiety"]; parent -> chloro [label="Modulating Group"]; parent -> ester [label="Pharmacokinetic Modulator"]; } dot
-
A) The Pyridine Core: This nitrogenous heterocycle dictates the basicity (pKa) and geometric presentation of the substituents. Its aromatic nature allows for potential π-π stacking interactions with biological targets.
-
B) The 4-Hydrazino Group: This is a highly significant functional group. It serves as a potent nucleophile, often used to form stable hydrazone linkages with aldehydes or ketones, which is a common strategy in bioconjugation and prodrug design.[4][5][6] The hydrazone bond can be engineered to be stable at physiological pH but labile in the acidic environment of lysosomes, making it useful for targeted drug delivery.[5][7][8]
-
C) The 6-Chloro Group: As a halogen, chlorine increases lipophilicity and influences the electronic character of the pyridine ring through its inductive electron-withdrawing properties. Its size can also play a role in steric interactions within a binding pocket.
-
D) The 3-Methyl Ester: This group is a common hydrogen bond acceptor. However, esters are often susceptible to hydrolysis by esterase enzymes in the body, which can be a metabolic liability leading to rapid clearance.[9]
Comparative Analysis of Bioisosteric Replacements
The goal of a bioisosteric replacement is to create a new molecule with similar biological properties but improved physicochemical or pharmacokinetic characteristics.[1][2]
A) The Pyridine Core: Modulating Basicity and Core Interactions
The pyridine nitrogen is a key determinant of the scaffold's properties. Replacing the entire ring can fundamentally alter the compound's profile.
| Bioisostere | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| Pyrimidine | Introduces a second nitrogen atom, altering the ring's electronics and hydrogen bonding capacity.[10] | Can lower pKa, potentially reducing off-target effects related to basicity. Offers additional H-bond acceptor sites. | Significant change in geometry and electronics may disrupt target binding. |
| Pyridazine | The adjacent nitrogen atoms create a unique dipole moment and electronic distribution.[11][12] | Can alter metabolic profile and solubility. May introduce new interactions with the target. | Can be more susceptible to metabolic oxidation. May significantly alter binding geometry. |
| Phenyl | Removes the basic nitrogen, creating a neutral core. | Eliminates issues related to basicity (e.g., hERG liability). Can improve cell permeability. | Loss of key hydrogen bonding interaction with the pyridine nitrogen. |
B) The 6-Chloro Group: Fine-Tuning Lipophilicity and Electronics
Halogen swapping is a common tactic to modulate a compound's properties.[13][14]
| Bioisostere | Hansch Lipophilicity (π) | Hammett Constant (σp) | Rationale & Key Considerations |
| -Cl (Parent) | +0.71 | +0.23 | Baseline for comparison. Balances lipophilicity and electron-withdrawing character. |
| -F | +0.14 | +0.06 | Minimal steric impact.[15] Can block metabolic oxidation at that position and may form favorable H-bonds.[13] |
| -CH3 | +0.56 | -0.17 | Similar in size to chlorine but is electron-donating, which can alter ring electronics and reactivity. |
| -CF3 | +0.88 | +0.54 | Strongly electron-withdrawing and highly lipophilic. Can enhance metabolic stability and binding affinity. |
| -CN | -0.57 | +0.66 | Strongly electron-withdrawing but can decrease lipophilicity. Offers a linear H-bond acceptor. |
Data sourced from established medicinal chemistry literature.
C) The 3-Methyl Ester: Enhancing Metabolic Stability
The methyl ester is a primary target for modification due to its metabolic liability.[9]
| Bioisostere | Key Properties | Potential Advantages | Potential Disadvantages |
| Carboxylic Acid (-COOH) | Anionic at physiological pH. H-bond donor/acceptor. | Often a product of ester hydrolysis; may retain activity. Can significantly increase aqueous solubility. | Can lead to poor cell permeability and rapid renal clearance. |
| Primary Amide (-CONH2) | Neutral. H-bond donor/acceptor. | Generally more metabolically stable than esters. Can mimic the H-bond accepting ability of the ester. | May have lower solubility than the parent ester. |
| N-Methyl Amide (-CONHMe) | Neutral. H-bond acceptor, one H-bond donor. | Increased metabolic stability. Can probe for steric tolerance in the binding site. | Increased lipophilicity compared to the primary amide. |
| 1,3,4-Oxadiazole | Neutral, stable heterocycle. H-bond acceptor. | Significantly more stable to hydrolysis than an ester. Can maintain similar spatial and electronic properties.[9] | Requires more complex synthesis. May alter torsional angles. |
Experimental Validation Workflows
A successful bioisosteric replacement strategy must be guided by robust experimental data. The following workflows outline a self-validating system for synthesizing and evaluating novel analogs.
Workflow 1: Synthesis of Analogs
The hydrazine moiety is a versatile handle for synthesis. A common approach is the reaction with various aldehydes or ketones to form hydrazone derivatives.[16]
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start [label="Parent Scaffold\n(Methyl 6-R-4-hydrazinonicotinate)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="R'-CHO or R'-C(O)R''\n(Aldehyde or Ketone)", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Hydrazone Formation\n(e.g., EtOH, cat. AcOH, reflux)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Target Analog\n(Hydrazone Derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Chromatography/Recrystallization)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; confirm [label="Structure Confirmation\n(NMR, LC-MS, HRMS)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reaction; reagent -> reaction; reaction -> product; product -> purify; purify -> confirm; } dot
Protocol: General Procedure for Hydrazone Synthesis
-
Dissolution: Dissolve the this compound scaffold (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or recrystallization to yield the desired hydrazone analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow 2: Comparative In Vitro Profiling
Once synthesized, the analogs must be objectively compared against the parent scaffold across key drug-like properties.
Table 1: Hypothetical Data for Bioisosteric Replacements of the Methyl Ester
| Compound | Replacement for -COOCH3 | Kinetic Solubility (μM at pH 7.4) | Microsomal Stability (% remaining after 30 min) | Target Potency (IC50, nM) |
| Parent | -COOCH3 | 55 | 15% | 120 |
| Analog 1 | -COOH | >200 | 95% | 150 |
| Analog 2 | -CONH2 | 40 | 85% | 110 |
| Analog 3 | -1,3,4-Oxadiazole | 65 | 92% | 135 |
Step-by-Step Protocols:
-
Kinetic Solubility Assay:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Add 2 μL of the stock solution to 198 μL of phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the mixture for 2 hours at room temperature.
-
Measure the turbidity of the solution using a nephelometer. Alternatively, centrifuge the samples, and measure the concentration of the compound in the supernatant by LC-MS/UV.
-
Compare the results against a standard curve to determine the solubility.
-
-
Liver Microsomal Stability Assay:
-
Pre-warm a solution of liver microsomes (e.g., human, rat) and test compound in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Quench the reaction at various time points (e.g., 0, 5, 15, 30 minutes) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculate the percentage of compound remaining at the final time point relative to the 0-minute time point.
-
Data-Driven Decision Making
The selection of an optimal bioisostere is a multi-parameter optimization problem. The data from the in vitro profiles must be integrated to make a logical decision.
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start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_yes -> q2; a2_yes -> end; a2_no -> end; } dot
Based on the hypothetical data in Table 1, Analog 2 (primary amide) emerges as a strong candidate. It maintains the potency of the parent compound while dramatically improving metabolic stability, without significantly compromising solubility. Analog 1 (carboxylic acid) greatly improves solubility but at a slight cost to potency, and its anionic nature might hinder cell permeability, requiring further investigation.
Conclusion
The bioisosteric replacement of the this compound scaffold is a powerful strategy for optimizing lead compounds. By systematically deconstructing the scaffold and evaluating logical replacements for each functional group, researchers can address specific liabilities. A data-driven approach, grounded in robust synthetic protocols and comparative in vitro assays, is essential for navigating the complex interplay between potency, solubility, and metabolic stability. This guide serves as a framework for making informed decisions to advance promising compounds through the drug discovery pipeline.
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Summerfield, C., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
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Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. (n.d.). ResearchGate. [Link]
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Kalhapure, R. S., & Govender, T. (2017). Hydrazone linkages in pH responsive drug delivery systems. European Journal of Pharmaceutical Sciences, 99, 233-247. [Link]
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Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. [Link]
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Bioisosterism. (n.d.). Drug Design Org. [Link]
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Hydrazone linkages in pH responsive drug delivery systems. (n.d.). ResearchGate. [Link]
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Hydrazone. (n.d.). Wikipedia. [Link]
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Sakamoto, T., et al. (2016). Systematic evaluation of methyl ester bioisosteres in the context of developing alkenyldiarylmethanes (ADAMs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 chemotherapy. Bioorganic & Medicinal Chemistry, 24(13), 3072-3080. [Link]
-
Hydrazone Derivative: Significance and symbolism. (2025, March 4). My Significant. [Link]
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Summerfield, C., & Pattison, G. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 12(35), 11735-11746. [Link]
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Drăgan, M., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5831. [Link]
-
Siener, T., et al. (2001). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 9(6), 1437-1446. [Link]
-
Zhang, L., et al. (2022). Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2-a]pyrimidinone Insecticides: A Review. Journal of Agricultural and Food Chemistry, 70(15), 4549-4558. [Link]
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Drăgan, M., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5831. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Bioisosteric Replacements. (n.d.). Chem-Space. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]
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Smith, C. J., et al. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(23), 6359-6366. [Link]
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Wagener, M., & van der Neut, J. M. (2005). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 45(2), 249-256. [Link]
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Synthesis of nicotinic acid hydrazides 4a–i. (n.d.). ResearchGate. [Link]
-
Aksenov, A. V., et al. (2021). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 26(24), 7481. [Link]
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A Comparative Guide to the Crystallographic Validation of Pyrazole Structures Synthesized from Methyl 6-chloro-4-hydrazinonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and validation framework for pyrazole-based molecular structures, beginning with their synthesis from Methyl 6-chloro-4-hydrazinonicotinate. As pyrazole derivatives are a cornerstone in medicinal chemistry, their precise three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] This document emphasizes single-crystal X-ray crystallography as the definitive method for structural elucidation and compares its outputs with those from other common analytical techniques.
The Synthetic Foundation: From Hydrazinonicotinate to Pyrazole
The synthesis of the target pyrazole scaffold begins with the strategic selection of this compound as the starting material. This hydrazine derivative serves as a key building block, providing the essential N-N bond required for the formation of the pyrazole ring. A common and efficient method for constructing the pyrazole core is the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound.
Causality of Experimental Design: The choice of a β-diketone, such as acetylacetone, as the reaction partner is deliberate. Its two electrophilic carbonyl centers are perfectly spaced to react with the two nucleophilic nitrogen atoms of the hydrazine, leading to a cyclization-condensation cascade that efficiently forms the stable five-membered aromatic pyrazole ring. The reaction is typically catalyzed by a small amount of acid, which protonates a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.
Experimental Protocol: Synthesis of a Model Pyrazole
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To this solution, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Reaction Condition: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final pyrazole product.
-
Characterization: The purified product should be initially characterized by standard spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm the successful synthesis before proceeding to crystallographic analysis.[2][3]
Caption: Synthetic workflow for the formation of pyrazole derivatives.
The Gold Standard: Validation by Single-Crystal X-ray Crystallography
While spectroscopic methods suggest the planar structure of the synthesized pyrazole, only single-crystal X-ray crystallography can provide unambiguous, high-resolution three-dimensional information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.[4] This technique is indispensable for confirming stereochemistry, identifying polymorphs, and understanding the packing arrangements that can influence a drug's physical properties, such as solubility and stability.[4]
Experimental Protocol: X-ray Crystallographic Analysis
The journey from a purified powder to a refined crystal structure is a multi-step process that demands precision.
-
Crystal Growth (The Art of the Science):
-
Rationale: The goal is to grow a single, well-ordered crystal of sufficient size and quality. This is most often achieved by slow evaporation of a solvent in which the compound is sparingly soluble. The slow decrease in solvent volume allows molecules to deposit onto a growing lattice in a highly ordered fashion.
-
Method: Dissolve the purified pyrazole in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a clean vial. Loosely cap the vial to allow for slow evaporation over several days at room temperature.
-
-
Crystal Selection and Mounting:
-
Data Collection:
-
Rationale: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations of the atoms.[1] This reduction in atomic motion leads to sharper diffraction spots and higher quality data.
-
Procedure: Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[1] A series of diffraction images are recorded as the crystal is rotated.[1]
-
-
Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and integrate the intensities of the diffraction spots.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXT.[5]
-
Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters like the R-factor.
-
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Structural Validation Techniques
No single technique tells the whole story. A robust validation of a new chemical entity relies on the synergistic use of multiple analytical methods. While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information about the molecule in different states.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and definitive structural proof.[4] | Requires a suitable single crystal; provides solid-state structure which may differ from solution conformation. |
| NMR Spectroscopy (¹H, ¹³C) | Atom connectivity, chemical environment of nuclei, relative stereochemistry in solution. | Excellent for determining the molecular skeleton and constitution in solution. | Does not provide absolute 3D structure or bond lengths/angles; can be complex for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity; confirms molecular formula. | Provides no information on atom connectivity or stereochemistry; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, and confirms the presence of key bonds (e.g., C=O, N-H). | Provides limited information on the overall molecular structure; spectra can be complex. |
Interpreting Crystallographic Data
The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains a wealth of data. Below is a table summarizing hypothetical, yet representative, data for a synthesized pyrazole derivative.
| Parameter | Value | Significance |
| Formula | C₁₂H₁₀ClN₃O₂ | Confirms the elemental composition of the molecule in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell (Å, °) | a=8.5, b=12.1, c=9.3, β=98.5 | Dimensions of the repeating unit of the crystal lattice. |
| R-factor (R1) | 0.045 | A key indicator of the quality of the refinement; values < 0.05 indicate a good fit. |
| Bond Length (C=N) | 1.34 Å | Provides precise measurement of bond lengths, confirming bond orders. |
| Torsion Angle | -175.2° | Defines the conformation of the molecule and planarity of rings. |
| H-Bonds | N-H···O (2.85 Å) | Identifies key intermolecular interactions that stabilize the crystal packing. |
The analysis of these parameters allows researchers to confirm the synthesized structure with certainty, understand its conformational preferences, and gain insight into the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern its assembly in the solid state.[6]
Conclusion
The synthesis of pyrazole derivatives from precursors like this compound is a well-established route to valuable scaffolds in drug discovery. However, the ultimate validation of these structures requires a rigorous and multi-faceted analytical approach. While techniques like NMR and mass spectrometry are essential for initial characterization, single-crystal X-ray crystallography stands alone as the gold standard, providing unequivocal proof of the three-dimensional molecular architecture. This detailed structural knowledge is not merely confirmatory; it is foundational for the subsequent stages of drug development, enabling informed lead optimization and the design of next-generation therapeutics.
References
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IUCr. (1955). The crystal and molecular structures of heterocyclic compounds. I. The analysis of the crystal structure of -phenazine. Acta Cryst., 8, 399. Available from: [Link]
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Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Available from: [Link]
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ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5489. Available from: [Link]
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MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4938. Available from: [Link]
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MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Available from: [Link]
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RSC Publishing. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 11(48), 30205-30222. Available from: [Link]
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PubMed Central. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(23), 8275. Available from: [Link]
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Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). 8(19), 137-143. Available from: [Link]
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National Center for Biotechnology Information. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. Available from: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Novel Compounds Derived from Methyl 6-chloro-4-hydrazinonicotinate
Foreword: Beyond the Percentage—A Holistic Approach to Purity in Drug Discovery
In the landscape of modern drug development, the term 'purity' transcends a simple numerical value on a certificate of analysis. For researchers and scientists working with novel molecular entities, such as derivatives of Methyl 6-chloro-4-hydrazinonicotinate, a comprehensive understanding of a compound's impurity profile is paramount. These impurities, which can originate from starting materials, synthetic by-products, or degradation, can profoundly impact biological activity, toxicity, and manufacturability.[1] This guide is structured to move beyond rote protocol recitation. It provides an in-depth, comparative analysis of the critical analytical techniques required to build a robust, self-validating purity assessment strategy, grounded in the principles of orthogonal verification. We will explore the "why" behind each methodological choice, empowering you to not only execute these techniques but to interpret the data with the critical eye of an experienced analytical chemist.
Chapter 1: The Impurity Landscape—Anticipating and Categorizing Contaminants
The journey to a pure compound begins with understanding what you might be looking for. The impurity profile of a final derivative is a direct reflection of its synthetic history. Compounds derived from this compound are no exception.
Potential Impurity Sources:
-
Starting Material-Related Impurities: Unreacted this compound or impurities present in the precursor itself. For instance, the synthesis of the parent pyridine structure can introduce isomeric impurities or related substances.[2]
-
Process-Related Impurities (By-products): Side reactions are inherent to organic synthesis. For hydrazinonicotinates, this could include over-alkylation, incomplete cyclization, or the formation of dimers.
-
Degradation Products: The final compound may degrade under specific conditions (e.g., light, heat, pH), leading to new impurities. Forced degradation studies are essential to identify these potential liabilities.[3]
-
Inorganic and Elemental Impurities: Catalysts (e.g., Palladium, Nickel) used in cross-coupling reactions, reagents, and inorganic salts must be diligently monitored.[4]
-
Residual Solvents: Solvents used during synthesis or purification can remain in the final product.
The International Council for Harmonisation (ICH) provides a critical framework for classifying and controlling these impurities in new drug substances.[5][6]
Chapter 2: The Principle of Orthogonality in Purity Analysis
Relying on a single analytical technique is a significant risk. A compound may appear pure by one method while containing a co-eluting impurity or a contaminant invisible to that specific detection technique. The core of a trustworthy purity assessment lies in orthogonality : the use of multiple, distinct analytical methods that measure different chemical and physical properties.
This guide will compare three pillars of orthogonal analysis: Chromatography , Spectroscopy , and Elemental Analysis .
Caption: Orthogonal workflow for purity assessment.
Chapter 3: Comparative Analysis of Core Techniques
The selection of an analytical method is not arbitrary; it is a targeted choice based on the information required. The following table compares the primary techniques used for purity assessment.
| Technique | Primary Application | Strengths | Limitations | Typical Use Case |
| HPLC-UV/PDA | Quantification of known and unknown impurities, Purity determination by area percent. | High resolution, excellent quantitation, robust and widely available.[7] | Requires impurities to have a chromophore, risk of co-elution, identification is not definitive. | Routine batch-to-batch purity checks and release testing. |
| LC-MS | Identification of unknown impurities, Confirmation of product identity. | Provides molecular weight information, highly sensitive, definitive identification when coupled with fragmentation (MS/MS).[8] | Quantitative response can be variable, complex matrix effects can suppress ion signals. | Investigating unknown peaks from an HPLC run. |
| NMR Spectroscopy | Absolute structural elucidation, Quantitative purity (qNMR) against a standard. | Provides detailed structural information, universal detector for soluble molecules, non-destructive.[9][10][11] | Lower sensitivity than MS, can be complex to interpret with overlapping signals, requires higher sample amounts. | Definitive structure confirmation and orthogonal purity quantification. |
| ICP-MS | Quantification of trace elemental impurities. | Extremely sensitive (ppb to ppt levels), covers a wide range of elements.[] | Destructive sample preparation (digestion), does not provide information on organic impurities. | Screening for residual metal catalysts according to ICH Q3D guidelines.[4][13] |
Chapter 4: Experimental Protocols & Methodologies
Here, we detail standardized protocols for each core technique, emphasizing the rationale behind critical steps.
High-Performance Liquid Chromatography (HPLC): The Workhorse
HPLC is the cornerstone of purity analysis due to its exceptional separating power.[6][7] A reversed-phase HPLC (RP-HPLC) method is typically the first choice for heterocyclic compounds like pyridine derivatives.
Caption: A typical RP-HPLC method development workflow.
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Rationale: C18 columns provide excellent retention and separation for a wide range of moderately polar to non-polar aromatic compounds.[7]
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A buffered mobile phase (like formic acid) controls the ionization state of the pyridine nitrogen, leading to better peak shape. Acetonitrile is a common organic modifier with good UV transparency.[14]
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Rationale: A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable time.[7]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring a range (e.g., 210-400 nm) and extracting the chromatogram at the analyte's λmax.
-
Rationale: A PDA detector captures the entire UV-Vis spectrum for each peak, which can help in peak tracking and identifying potential co-eluting impurities with different spectra.
-
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in a suitable diluent (e.g., 1:1 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Rationale: Filtering removes particulates that could damage the column and interfere with the analysis.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Self-Validation Check: The reporting threshold for impurities is typically around 0.05%.[6] Ensure your method's limit of quantitation (LOQ) is below this threshold, as per ICH guidelines.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR spectroscopy is an unparalleled tool for the unequivocal identification of organic molecules and their impurities. For purity assessment, quantitative NMR (qNMR) offers a powerful orthogonal technique to chromatography.
-
Instrumentation and Reagents:
-
NMR Spectrometer: 400 MHz or higher field instrument.
-
Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving signals from the main compound and trace impurities.[16]
-
-
Internal Standard (IS): A high-purity, certified standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the analyte and the internal standard.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound and ~5 mg of the internal standard into the same vial using a microbalance.
-
Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Rationale: Precise weighing is the most critical step for accurate quantification.
-
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of the protons being integrated) to allow for full relaxation of all protons. This is essential for accurate integration.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity % = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The Elemental Watchdog
Controlling elemental impurities is a critical safety requirement.[4] ICP-MS is the preferred technique for this analysis due to its outstanding sensitivity.
-
Instrumentation:
-
An ICP-MS system equipped with a collision/reaction cell.
-
Rationale: The cell helps remove polyatomic interferences, which is crucial for achieving low detection limits for elements like Palladium.
-
-
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh ~50 mg of the compound into a clean microwave digestion vessel.
-
Add a mixture of high-purity trace-metal grade acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid).
-
Rationale: The acid mixture completely digests the organic matrix, releasing the elements into solution for analysis. This is the most critical and challenging step.[17]
-
-
Seal the vessel and place it in a microwave digestion system. Run a suitable temperature program to achieve complete digestion.
-
After cooling, dilute the digestate to a final volume with deionized water.
-
-
Data Acquisition and Analysis:
-
Prepare a multi-element calibration curve using certified standards.
-
Analyze the digested sample solution.
-
Quantify the concentration of target elements (e.g., Pd, Pt, Ni, Cu) against the calibration curve.
-
Compliance Check: Compare the results against the permitted daily exposure (PDE) limits established by the ICH Q3D guideline.[4][]
-
Conclusion: An Integrated, Evidence-Based Strategy
Assessing the purity of novel compounds derived from this compound is not a single measurement but an investigative process. An initial high-purity result from an HPLC screen provides confidence, but it is not the end of the story. The true measure of a compound's quality comes from an integrated, orthogonal approach. By combining the high-resolution separation of HPLC, the definitive identification power of LC-MS, the structural and quantitative rigor of NMR, and the ultra-sensitive detection of ICP-MS, researchers can build a comprehensive and trustworthy data package. This multi-faceted strategy ensures that the compounds advancing through the drug discovery pipeline are not only of high purity but are also well-characterized and safe.
References
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
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Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. Available at: [Link]
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CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]
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Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]
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National Institutes of Health (NIH). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available at: [Link]
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European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]
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Intertek. Pharmaceutical Impurity Testing and Identification. Available at: [Link]
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European Medicines Agency (EMA). Quality: impurities. Available at: [Link]
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AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
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The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Available at: [Link]
-
Malvern Panalytical via YouTube. (2024). Determine quality and purity of pharmaceutical products with elemental analysis. Available at: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
Labinsights. (2023). Four Steps of Analysis of Elemental Impurities. Available at: [Link]
-
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]
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National Institutes of Health (NIH). (2013). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]
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A Senior Application Scientist's Guide to Comparing the Biological Activity of Pyrazoles from Different Substituted Hydrazines
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its derivatives are the core of numerous approved drugs and clinical candidates, exhibiting a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7] The remarkable versatility of the pyrazole core stems from the relative ease with which it can be synthesized and functionalized.
A cornerstone of pyrazole synthesis is the Knorr cyclocondensation reaction, which unites a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9][10] The choice of the hydrazine precursor is a pivotal decision in the synthetic design process. This is because the substituent attached to the hydrazine (e.g., a hydrogen, an alkyl group, or a substituted aryl group) becomes permanently installed at the N1 position of the pyrazole ring. This N1-substituent profoundly influences the molecule's steric and electronic properties, dictating how it interacts with biological targets.
This guide provides an in-depth comparison of how the selection of different substituted hydrazines impacts the biological activity of the resulting pyrazole compounds. We will dissect experimental data across key therapeutic areas, explain the causal relationships behind the observed structure-activity trends, and provide validated experimental protocols for researchers in the field.
The Synthetic Foundation: How Hydrazine Choice Dictates Pyrazole Identity
The most common route to N-substituted pyrazoles is the acid-catalyzed condensation of a hydrazine (R-NHNH₂), with a β-dicarbonyl compound.[11] The 'R' group from the hydrazine is directly incorporated as the N1-substituent on the final pyrazole ring. This substituent is not merely a passenger; it is a critical driver of the compound's physicochemical properties and, by extension, its biological function.
Key influences of the N1-substituent include:
-
Lipophilicity: An aromatic or long-chain alkyl substituent increases lipophilicity compared to an unsubstituted (N-H) pyrazole, affecting membrane permeability and target engagement.
-
Steric Profile: Bulky substituents can provide conformational restriction or introduce specific steric clashes that enhance selectivity for a particular enzyme's binding pocket.
-
Electronic Effects: Electron-withdrawing or -donating groups on an N-aryl substituent can modulate the pKa of the pyrazole ring and influence its ability to participate in hydrogen bonding or π-π stacking interactions with a biological target.[12][13]
Caption: Knorr synthesis illustrating how different hydrazine precursors dictate the N1-substituent of the final pyrazole product.
Comparative Analysis of Biological Activities
Anticancer Activity
Pyrazole derivatives have emerged as potent anticancer agents, frequently by inhibiting protein kinases that are critical for cancer cell growth and proliferation.[1][14] The N1-substituent, derived from the hydrazine precursor, is often pivotal for achieving high-affinity binding within the ATP-binding pocket of these kinases.
Analysis of structure-activity relationship (SAR) data reveals that pyrazoles synthesized from aryl hydrazines generally exhibit superior anticancer potency. The N-phenyl group can engage in crucial hydrophobic and π-stacking interactions. Furthermore, substitution on this phenyl ring allows for fine-tuning of activity. For instance, the addition of halogen atoms or other functional groups can exploit specific sub-pockets in the target enzyme, leading to enhanced potency and selectivity.[15][16]
Table 1: Comparison of Anticancer Activity of N-Substituted Pyrazoles
| N1-Substituent (from Hydrazine) | Representative Structure | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Phenyl | N-phenyl pyrazole derivative | HeLa | 4.71 µM | [16] |
| 4-Bromophenyl | THC-pyrazole derivative | MCF-7 (Breast) | 5.8 µM | [15] |
| 4-Bromophenyl | THC-pyrazole derivative | A549 (Lung) | 8.0 µM | [15] |
| Unsubstituted (H) | Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 µM | |
| 3-Nitrophenyl | Pyrano[2,3-c]pyrazole | 786-0 (Renal) | 9.9 µg/mL | [17] |
| 1,4-Benzoxazine | 1,4-Benzoxazine pyrazole | MCF-7 (Breast) | 2.82 µM |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
The data indicates that moving from a simple phenyl group (from phenylhydrazine) to a substituted one (e.g., 4-bromophenyl from 4-bromophenylhydrazine) can yield highly potent compounds.[15] The bulky and lipophilic 1,4-benzoxazine substituent also results in potent activity, demonstrating that complex aromatic systems on the N1 position can be highly effective.[16]
Caption: Simplified kinase signaling pathway often targeted by N-aryl pyrazole anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are famously exemplified by the selective COX-2 inhibitor Celecoxib.[2] The mechanism of action for many pyrazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[2]
The SAR for anti-inflammatory activity is highly specific. The landmark discovery of Celecoxib highlighted the critical importance of a 4-sulfonamidophenyl group at the N1 position, derived from 4-hydrazinobenzenesulfonamide. This specific moiety is crucial for selective binding to the COX-2 isoform over COX-1, which is thought to reduce gastrointestinal side effects associated with non-selective NSAIDs.[2] Pyrazoles derived from unsubstituted phenylhydrazine or hydrazine hydrate typically lack this selectivity and often show lower potency.
Table 2: Comparison of Anti-inflammatory Activity of N-Substituted Pyrazoles
| N1-Substituent (from Hydrazine) | Compound Series | Assay | Activity | Reference |
| 4-Sulfonamidophenyl | Celecoxib | COX-2 Inhibition | IC₅₀ = 0.04 µM | [2] |
| Phenyl | 1,3,5-triphenyl-1H-pyrazole | Carrageenan-induced paw edema | 45% Inhibition | [18] |
| Unsubstituted (H) | Pyrazoline derivative (2d) | Carrageenan-induced paw edema | 78% Inhibition | [18] |
| Unsubstituted (H) | 1,3,4,5-tetrasubstituted pyrazole | In vitro anti-inflammatory | 93.8% Inhibition | [5] |
While the 4-sulfonamidophenyl group is key for COX-2 selectivity, other N1-substituents can also lead to significant anti-inflammatory effects, likely through different mechanisms. For example, certain N-H pyrazolines (precursors to pyrazoles) have shown very high efficacy in animal models of inflammation, sometimes exceeding that of standard drugs like indomethacin.[18] This suggests that for broad anti-inflammatory activity, the N-H pyrazole scaffold (from hydrazine hydrate) is a highly viable starting point.
Antimicrobial Activity
With rising antibiotic resistance, the need for new antimicrobial agents is urgent. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3][19] For this class of activity, the lipophilicity and electronic nature of the N1-substituent play a major role in the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Studies frequently show that pyrazoles synthesized from substituted aryl hydrazines , particularly those bearing halogen atoms (e.g., chloro, bromo), exhibit enhanced antimicrobial activity.[6] These lipophilic, electron-withdrawing groups are thought to improve the transport of the molecule across microbial membranes.
Table 3: Comparison of Antimicrobial Activity of N-Substituted Pyrazoles
| N1-Substituent (from Hydrazine) | Organism | Activity (MIC in µg/mL) | Reference |
| p-Sulfamylphenyl | Staphylococcus aureus | >100 | [6] |
| p-Sulfamylphenyl | Candida albicans | >100 | [6] |
| Unsubstituted (H) | Staphylococcus aureus | 64 | [20][21] |
| Unsubstituted (H) | Bacillus subtilis | 32 | [20][21] |
| Unsubstituted (H) | Pseudomonas aeruginosa | 64 | [20][21] |
| Unsubstituted (H) | Candida albicans | 64 | [20][21] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower values indicate higher potency.
Interestingly, in some studies, N-H pyrazoles (from hydrazine hydrate) and their pyrazoline precursors have shown potent, broad-spectrum activity, while more complex N-aryl derivatives were less effective.[6][20] This highlights that for antimicrobial applications, a simple N-H scaffold can be a highly effective pharmacophore, and the addition of a large aryl group at the N1 position is not always beneficial and can be detrimental to activity.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, this section details standard operating procedures for the synthesis and evaluation of pyrazole derivatives.
Protocol 1: General Synthesis of N-Substituted Pyrazoles (Knorr Cyclocondensation)
This protocol describes a representative synthesis of a 1,3,5-trisubstituted pyrazole.
Objective: To synthesize 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole from 1-phenyl-4,4,4-trifluorobutane-1,3-dione and phenylhydrazine.
Materials:
-
1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)
-
Phenylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Stirring hotplate
-
Ethanol (for recrystallization)
Procedure:
-
Combine the 1,3-dicarbonyl compound (1.0 mmol) and the selected hydrazine derivative (1.1 mmol) in the round-bottom flask.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Heat the mixture to reflux (approx. 118°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (50 mL) to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted pyrazole.
-
Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the cytotoxic effect (IC₅₀) of a pyrazole derivative on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well microplates
-
Test pyrazole compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compound in culture media. Replace the old media with 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[1]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Caption: Standard workflow for determining anticancer activity using the MTT assay.
Conclusion and Future Directions
The evidence presented in this guide demonstrates unequivocally that the choice of substituted hydrazine is a critical, activity-directing decision in the design of novel pyrazole-based therapeutic agents. The N1-substituent, directly installed from this precursor, governs the resulting molecule's interaction with biological targets, leading to profound differences in anticancer, anti-inflammatory, and antimicrobial activity.
Key Structure-Activity Relationship (SAR) Takeaways:
-
For Anticancer Kinase Inhibitors: Aryl hydrazines, especially those with halogen or other complex aromatic substitutions, are preferred precursors. The resulting N-aryl group is often essential for potent binding in the ATP pocket.
-
For COX-2 Selective Anti-inflammatory Agents: 4-Hydrazinobenzenesulfonamide is the gold-standard precursor, yielding the N-(4-sulfonamidophenyl) moiety critical for COX-2 selectivity.
-
For Broad-Spectrum Antimicrobials: Simple hydrazine hydrate can be a highly effective precursor. The resulting N-H pyrazoles often show potent activity, and the addition of large N-aryl groups is not always beneficial.
Future research should focus on exploring novel and diverse hydrazine precursors to expand the chemical space of N-substituted pyrazoles. Integrating these empirical SAR insights with computational modeling will enable a more rational design of next-generation pyrazole derivatives, accelerating the discovery of potent and selective drug candidates for a wide range of diseases.
References
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Available at: [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. Available at: [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Available at: [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Available at: [Link]
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Current status of pyrazole and its biological activities. (2016). Journal of Natural Science, Biology and Medicine. Available at: [Link]
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Review on Biological Activities of Pyrazole Derivatives. (2022). Journal of Chemical Health Risks. Available at: [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). PMC - NIH. Available at: [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2022). Molecules. Available at: [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2010). Molecules. Available at: [Link]
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Available at: [Link]
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Infectious Diseases and Clinical Microbiology. Available at: [Link]
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Structures of pyrazole derivatives with anti-inflammatory activity. (2022). ResearchGate. Available at: [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). ResearchGate. Available at: [Link]
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). ResearchGate. Available at: [Link]
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Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Available at: [Link]
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Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer. Available at: [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). ResearchGate. Available at: [Link]
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Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). PMC - NIH. Available at: [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). PMC - NIH. Available at: [Link]
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Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Available at: [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
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Chemical structures of pyrazole derivatives 1-9 and their IC 50 values... (2020). ResearchGate. Available at: [Link]
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Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2021). CSIR-NIScPR. Available at: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). PharmaTutor. Available at: [Link]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Available at: [Link]
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Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Heterocycles: A Comparative Analysis of Methyl 6-chloro-4-hydrazinonicotinate
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, yield, and, crucially, cost. This guide provides an in-depth technical analysis of Methyl 6-chloro-4-hydrazinonicotinate, a versatile reagent in heterocyclic synthesis. We will objectively compare its performance and cost-effectiveness against more common, simpler alternatives, supported by experimental data and protocols, to empower you to make the most informed decisions in your synthetic strategies.
The Strategic Importance of Hydrazine Derivatives in Drug Discovery
Hydrazine and its derivatives are fundamental building blocks in medicinal chemistry, most notably for the synthesis of pyrazoles—a core scaffold in numerous blockbuster drugs. The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic chemistry.[1][2]
The choice of the hydrazine derivative is paramount, as the substituents on the hydrazine moiety not only become an integral part of the final molecule but also influence the reaction's regioselectivity, kinetics, and overall yield. While simple hydrazines like phenylhydrazine and methylhydrazine are widely used, more functionalized reagents like this compound offer the advantage of introducing multiple points of diversity in a single step.
Unveiling this compound: A Multifunctional Reagent
This compound is a substituted hydrazine that offers several strategic advantages in complex molecule synthesis. The presence of a chloro group and a methyl ester on the pyridine ring provides orthogonal handles for further functionalization, making it an attractive starting material for building diverse chemical libraries.
However, this increased complexity comes at a cost. To assess its practicality, a rigorous cost-effectiveness analysis is essential.
Comparative Cost Analysis: The Economic Reality of Reagent Selection
A direct comparison of the bulk purchasing price of this compound with its simpler counterparts reveals a significant cost disparity. While a specific price for this compound is available upon quoting from suppliers, we can establish a general cost hierarchy based on commercially available data for related compounds.
| Reagent | Typical Price (per gram) | Key Features |
| Phenylhydrazine | ~$0.60 - $1.00[3][4][5][6][7] | Aromatic, widely available, extensive literature. |
| Methylhydrazine | ~$25 - $30 (for 40% solution)[8][9][10][11][12] | Aliphatic, volatile, higher cost. |
| This compound | Price on request (expected to be significantly higher) [13][14] | Functionalized pyridine core, multiple handles for diversification. |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
The substantially higher cost of functionalized hydrazines necessitates a compelling justification for their use, typically in the form of significantly higher yields, improved purity profiles, or the introduction of functionality that would otherwise require multiple synthetic steps.
Experimental Deep Dive: A Head-to-Head Comparison in Pyrazole Synthesis
To provide a tangible comparison, let's consider the synthesis of a hypothetical, yet representative, 1,3,5-trisubstituted pyrazole. The foundational reaction is the condensation of a hydrazine with a 1,3-diketone.[1][15]
Workflow for Pyrazole Synthesis
Caption: Generalized workflow for Knorr pyrazole synthesis.
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole using Phenylhydrazine (A Cost-Effective Baseline)
This protocol is a generalized representation based on established methods for pyrazole synthesis.[16][17]
Materials:
-
Substituted Chalcone (α,β-unsaturated ketone) (0.01 mol)
-
Phenylhydrazine (0.01 mol)
-
Glacial Acetic Acid (25 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the substituted chalcone (0.01 mol) in glacial acetic acid (25 mL).
-
Add phenylhydrazine (0.01 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to afford the desired 1,3,5-trisubstituted pyrazole.
Expected Yield: 70-90%
Protocol 2: Hypothetical Synthesis using this compound (The Functionalized Approach)
Materials:
-
Substituted Chalcone (α,β-unsaturated ketone) (0.01 mol)
-
This compound (0.01 mol)
-
Ethanol (25 mL)
-
Catalytic amount of acetic acid (3-4 drops)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the substituted chalcone (0.01 mol) and this compound (0.01 mol) in ethanol (25 mL).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to induce precipitation.
-
Collect the solid by vacuum filtration.
-
Wash with cold water and a minimal amount of cold ethanol.
-
Purify by recrystallization or column chromatography to yield the target pyrazole.
Anticipated Yield: Due to the potentially altered reactivity and steric hindrance of the substituted hydrazine, the yield may be comparable or slightly lower than with phenylhydrazine, likely in the 65-85% range.
The Causality of Choice: When is a More Expensive Reagent Justified?
The decision to use a more expensive, functionalized reagent like this compound is driven by the overall synthetic strategy and the desired properties of the final compound.
Caption: Decision matrix for selecting a hydrazine reagent.
Trustworthiness of the Protocol: The protocols described are based on well-established chemical principles. The Knorr pyrazole synthesis is a robust and reliable reaction. The self-validating nature of these protocols lies in the expected outcome: the formation of a stable pyrazole ring, which can be readily characterized by standard analytical techniques (NMR, Mass Spectrometry, IR).
Conclusion and Authoritative Recommendations
For the synthesis of simple pyrazole scaffolds where further functionalization can be achieved post-cyclization, phenylhydrazine remains the more cost-effective choice due to its low cost and generally high yields in established protocols.
This compound is a strategically valuable but costly reagent. Its use is justified under the following circumstances:
-
Late-Stage Diversification: When the chloro and ester functionalities are essential for creating a library of analogs through subsequent cross-coupling and amidation reactions.
-
Improved Physicochemical Properties: When the pyridine core is a desired feature in the final molecule to modulate properties such as solubility, pKa, or metabolic stability.
-
Overall Synthetic Efficiency: If the alternative route to the desired functionalized pyrazole requires multiple, low-yielding steps, the higher initial cost of this compound may be offset by a more convergent and efficient overall synthesis.
Ultimately, the most cost-effective approach is not solely determined by the price per gram of a single reagent but by a holistic assessment of the entire synthetic route, including the number of steps, overall yield, and purification costs.
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing. [Link]
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Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. [Link]
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Phenylhydrazine, 999.9%, for synthesis, Certified® 30g. GTI Laboratory Supplies. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Phenylhydrazine Hydrochloride - Phenylhydrazine Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]
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Spex S-4199-PK Methyl Hydrazine Organic Standard, 1000 µg/mL in Methanol-P&T. Cole-Parmer. [Link]
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A Comparative Guide to the Synthesis of Pyrazole Derivatives: Methodologies and Mechanistic Insights
For researchers, scientists, and drug development professionals, the pyrazole moiety is a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The synthesis of this critical heterocyclic scaffold can be approached through various methodologies, each with its own set of advantages and limitations. This guide provides an in-depth comparison of common synthetic routes to pyrazoles, supported by experimental data and mechanistic explanations to inform your selection of the most suitable method for your research needs.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
The Knorr synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[2] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The versatility of this method lies in the ready availability of a wide range of starting materials, allowing for the synthesis of a diverse library of pyrazole derivatives.
Mechanism of the Knorr Pyrazole Synthesis:
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the final pyrazole product. The regioselectivity of the reaction can be a concern with unsymmetrical dicarbonyl compounds, potentially leading to a mixture of isomers.
Figure 1: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole [3]
-
Materials: Acetylacetone (1,3-dicarbonyl), Phenylhydrazine, Ethanol.
-
Procedure:
-
Dissolve acetylacetone (1.0 eq) in ethanol in a round-bottom flask.
-
Slowly add phenylhydrazine (1.0 eq) to the solution. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by cooling the mixture and collecting the precipitated solid by filtration.
-
Synthesis from α,β-Unsaturated Carbonyls: A Two-Step Pathway
Another prevalent method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazines.[4] This approach typically proceeds through a two-step process involving the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.
Mechanism of Pyrazole Formation from Chalcones:
The initial step is a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization to form the pyrazoline ring. The subsequent oxidation step is crucial for the aromatization to the pyrazole.
Figure 2: Synthetic pathway from α,β-unsaturated carbonyls to pyrazoles.
Experimental Protocol: Synthesis of a Trisubstituted Pyrazole from a Chalcone [4]
-
Materials: Chalcone, Phenylhydrazine, Ethanol.
-
Procedure:
-
Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Add phenylhydrazine (1 mmol) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and purify as necessary.
-
1,3-Dipolar Cycloaddition: A Regioselective Approach
The 1,3-dipolar cycloaddition reaction offers a highly regioselective route to pyrazoles.[4] This method typically involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or an alkyne surrogate. The Huisgen [3+2] cycloaddition is a powerful tool for constructing the five-membered pyrazole ring with high control over the substituent placement.
Mechanism of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis:
A base is used to generate the nitrile imine from the hydrazonoyl halide. This reactive intermediate then undergoes a concerted [3+2] cycloaddition with an alkyne to form the pyrazole ring directly.
Figure 3: General scheme for pyrazole synthesis via 1,3-dipolar cycloaddition.
Comparison of Pyrazole Synthesis Methods
| Method | Key Reactants | General Reaction Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often at elevated temperatures or room temperature. | 70-95%[4] | Readily available starting materials, straightforward procedure. | Lack of regioselectivity with unsymmetrical dicarbonyls.[4] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Often involves a two-step process: pyrazoline formation followed by oxidation. | 66-88%[4] | Wide availability of α,β-unsaturated carbonyls (chalcones). | Requires an additional oxidation step, which can add complexity.[4] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine (from Hydrazonoyl Halide), Alkyne | Base-mediated, typically at room temperature. | 70-86%[4] | High regioselectivity, mild reaction conditions. | Requires synthesis of the hydrazonoyl halide precursor. |
Modern and Greener Synthetic Approaches
Recent advancements in organic synthesis have led to the development of more environmentally friendly and efficient methods for pyrazole synthesis. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.[5][6]
-
Microwave Irradiation: This technique can significantly accelerate reaction rates, leading to higher yields in shorter timeframes compared to conventional heating methods.[5]
-
Ultrasonic Irradiation: Sonochemistry can also enhance reaction rates and yields.[6]
-
Solvent-Free Reactions (Grinding): Mechanical grinding of reactants can promote reactions in the absence of a solvent, reducing waste and simplifying workup procedures.[5]
-
Use of Ionic Liquids: These non-volatile solvents can serve as both the reaction medium and catalyst, often with the benefit of being recyclable.[6]
While conventional methods remain valuable, these greener alternatives offer significant advantages in terms of efficiency and environmental impact, making them attractive options for modern synthetic chemistry.[6]
References
- A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem. (2025).
- Synthesis and Evalution of Pyrazole Deriv
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
- A Comparative Guide to Reagents for Pyrazole Synthesis: Alternatives to (Tetrahydro-2H-pyran-4-yl)hydrazine - Benchchem. (2025).
- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024).
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-chloro-4-hydrazinonicotinate
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 6-chloro-4-hydrazinonicotinate, a compound that, due to its structure, requires careful handling as a hazardous substance.
The procedural framework outlined below is built on established safety protocols for handling chlorinated organic compounds, hydrazine derivatives, and pyridine-based molecules. It is imperative to always consult your institution's specific Chemical Hygiene Plan and local regulations, as they are the ultimate authority for waste management in your facility.
Part 1: Hazard Assessment and Characterization
-
Chlorinated Pyridine Core: Chlorinated organic compounds are often toxic and persistent in the environment.[1] Their disposal frequently requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[2] The pyridine ring itself is a skin and respiratory irritant and a potential carcinogen.[3]
-
Hydrazine Moiety: Hydrazine and its derivatives are known to be highly toxic if swallowed, inhaled, or in contact with the skin.[4] Many are also suspected carcinogens.[4][5] Hydrazines are strong reducing agents and can react vigorously with oxidizing agents.[6]
-
Methyl Ester Group: While the ester group is less hazardous, it can undergo hydrolysis, particularly under acidic or basic conditions, which could alter the compound's properties in a waste stream.
Based on this analysis, this compound must be treated as a hazardous waste . It is likely to be toxic, a potential carcinogen, and an environmental hazard.[4][7]
Summary of Potential Hazards
| Hazard Category | Associated Functional Group | Potential Effects & Disposal Implications |
| Acute Toxicity | Hydrazine, Chlorinated Pyridine | Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[5] Requires use of extensive Personal Protective Equipment (PPE) and handling within a fume hood. |
| Carcinogenicity | Hydrazine, Pyridine | Suspected to cause cancer. Mandates strict handling protocols to minimize exposure and designates waste as hazardous. |
| Reactivity | Hydrazine | Strong reducing agent.[6] Must be segregated from oxidizing agents in the waste stream to prevent violent reactions. |
| Environmental Hazard | Chlorinated Organic, Hydrazine | Potentially toxic to aquatic life with long-lasting effects.[1][4] Prohibits drain disposal and necessitates environmentally sound disposal methods like incineration.[8] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical or its waste, ensure all necessary safety measures are in place. The Occupational Safety and Health Administration (OSHA) mandates that laboratories implement practices to protect workers.[9][10]
-
Engineering Controls: All handling and preparation of waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][11] Ensure an emergency eyewash station and safety shower are accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's glove compatibility chart.[11]
-
Body Protection: A fully buttoned lab coat is required.[4]
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[6][12]
-
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to dangerous reactions.[13][14]
-
Dedicated Waste Stream: Designate a specific hazardous waste container solely for this compound and materials contaminated with it.
-
Avoid Mixing:
-
DO NOT mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides, hypochlorites) due to the reactive nature of the hydrazine group.[6]
-
DO NOT mix with strong acids or bases, which could catalyze reactions or hydrolysis.[11]
-
DO NOT dispose of this chemical down the drain.[3][15] This is prohibited for most organic compounds, especially those that are chlorinated or environmentally persistent.[8]
-
Step 3: Waste Containment and Labeling
The Resource Conservation and Recovery Act (RCRA) gives the Environmental Protection Agency (EPA) the authority to regulate hazardous waste from "cradle to grave," which includes storage and labeling.[7][16][17]
-
Container Selection:
-
Labeling:
-
The container must be clearly labeled as "Hazardous Waste."[18]
-
List all contents, including "this compound" and any solvents used.
-
Clearly indicate the associated hazards (e.g., "Toxic," "Potential Carcinogen," "Environmental Hazard").
-
Attach the hazardous waste label as soon as the first drop of waste is added.[11]
-
Step 4: On-Site Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Storage Location: The storage area should be cool, dry, and well-ventilated, away from sources of ignition or heat.[19][20]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Incompatible Materials: Ensure the waste is stored away from incompatible chemicals, particularly oxidizers.[11]
Step 5: Final Disposal
Final disposal must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[13]
-
High-Temperature Incineration: The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration.[1] This process decomposes the material into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides (e.g., HCl), which can be neutralized and removed by scrubbers, preventing atmospheric pollution.[1][21]
-
Chemical Treatment (Alternative for Dilute Solutions): In some cases, dilute aqueous solutions of hydrazine can be chemically treated via oxidation with agents like sodium or calcium hypochlorite.[5][22] However, given the chlorinated pyridine structure of this specific compound, this is not the preferred primary method and should only be considered after a thorough risk assessment by EHS professionals.
Part 3: Disposal Workflow and Spill Management
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills: For minor spills contained within a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[3] Collect the absorbed material using non-sparking tools and place it into your sealed hazardous waste container.[19]
-
Large Spills: If a large spill occurs, or if it happens outside of a fume hood, evacuate the area immediately.[12] Notify laboratory personnel, restrict access, and contact your institution's EHS or emergency response team for cleanup.
By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment and ensure compliance with federal and local regulations, building a culture of trust and responsibility in scientific research.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of California, Santa Cruz.
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (n.d.). Benchchem.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
- Household Hazardous Waste (HHW). (2025, May 15). US EPA.
- Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6). Brenntag.
- Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
- Laboratory Safety Guidance. (n.d.). OSHA.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta chemicals.
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). Arkema.
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor.
- Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
- What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone.
- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). ACS Publications.
- DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead.
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 6-chloro-4-hydrazinonicotinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-chloro-4-hydrazinonicotinate is a specialized chemical compound utilized in various research and development applications. Due to its chemical structure, which incorporates both a chlorinated pyridine ring and a hydrazine moiety, it necessitates stringent safety protocols to mitigate potential health risks. This guide provides essential, in-depth information on the personal protective equipment (PPE) and safe handling procedures required when working with this compound.
Understanding the Risks: A Structural Perspective
The potential hazards of this compound can be inferred from its constituent functional groups. The hydrazine group is of particular concern, as hydrazine and its derivatives are known for their potential toxicity, including being corrosive and carcinogenic.[1][2] The chlorinated nicotinic acid backbone may also contribute to skin, eye, and respiratory irritation.[3][4] Therefore, a comprehensive approach to personal protection is paramount.
Core Principles of Protection
When handling this compound, a multi-layered PPE strategy is crucial. This involves selecting the appropriate protective gear for each potential route of exposure: dermal (skin), ocular (eyes), and respiratory.
Before detailing specific PPE, it is critical to emphasize the hierarchy of controls. Engineering controls, such as using the chemical within a certified chemical fume hood, are the most effective way to minimize exposure to vapors or dust.[1] Administrative controls, including thorough training on the specific hazards and handling procedures for this compound, are also essential.[1]
Essential Personal Protective Equipment (PPE) Ensemble
The following table summarizes the recommended PPE for handling this compound, categorized by the area of the body they protect.
| Body Area | Required PPE | Rationale |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile or Neoprene) | Provides a robust barrier against dermal absorption. Hydrazine compounds can be fatal if absorbed through the skin.[2] Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eyes and Face | Chemical splash goggles and a face shield | Protects against splashes and airborne particles. A face shield provides an extra layer of protection for the entire face.[1][2] |
| Body | A flame-resistant lab coat, fully buttoned | Protects skin and personal clothing from contamination.[2] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Should be used as a last line of defense, particularly when engineering controls are not sufficient or during spill cleanup.[2][5] |
| Feet | Closed-toe shoes | Prevents injury from spills or dropped objects. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles and Face Shield: Put on your safety goggles, followed by the face shield.
-
Gloves: Don the first pair of gloves, followed by the second pair, ensuring the outer glove covers the cuff of the lab coat.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any contaminants.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[6]
Visualizing the PPE Workflow
Caption: Workflow for donning and doffing PPE.
Emergency Procedures: Exposure and Spills
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.[1]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spills: In case of a small spill, and if you are trained to do so, use an appropriate absorbent material and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.[1]
Disposal Plan: Managing Contaminated Materials
All disposable PPE and other materials contaminated with this compound must be treated as hazardous waste.
-
Collection: Place all contaminated items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][8] Do not dispose of this chemical or its waste in the regular trash or down the drain.
Visualizing the Disposal Workflow
Caption: Waste disposal workflow.
By adhering to these stringent safety protocols and utilizing the recommended personal protective equipment, researchers can significantly minimize the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
-
Hydrazine - Wikipedia. Available at: [Link]
-
HYDRAZINE HANDLING MANUAL - DTIC. Available at: [Link]
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. Available at: [Link]
-
Hydrazine - Risk Management and Safety. Available at: [Link]
-
Chemistry Lab Safety Rules - PozeSCAF. Available at: [Link]
-
Laboratory Safety Guide - University of the Philippines Diliman. Available at: [Link]
-
NICOTINIC ACID EXTRA PURE - Loba Chemie. Available at: [Link]
-
School Chemistry Laboratory Safety Guide - CDC. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Available at: [Link]
-
Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH; S-HyNic) - Molecular Targeting Technologies. Available at: [Link]
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- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
